molecular formula C20H19N3O2 B046830 Tilivalline CAS No. 80279-24-9

Tilivalline

Katalognummer: B046830
CAS-Nummer: 80279-24-9
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: AJZNARCWDDMOPL-WMZOPIPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tilivalline is a pyrrolopyrazine alkaloid cytotoxin produced by the gut pathobiont Klebsiella oxytoca. This specialized metabolite is the primary virulence factor responsible for antibiotic-associated hemorrhagic colitis. Its significant research value lies in its unique mechanism of action; this compound induces mitochondrial dysfunction and triggers endoplasmic reticulum (ER) stress, leading to the sequential activation of the ATF4-CHAC1 pathway and ultimately, caspase-9/-3 mediated apoptosis in specific intestinal epithelial cells. Researchers utilize this compound as a critical tool to investigate host-pathogen interactions within the gut microbiome, to elucidate molecular pathways of ER stress-induced apoptosis, and to develop models for studying the pathogenesis of intestinal inflammatory diseases. Furthermore, its potent cytotoxic properties make it a compound of interest in oncology research for exploring novel mechanisms of inducing cell death in cancer cell lines. This product is offered in high purity to ensure consistent and reliable experimental results for advanced life science studies.

Eigenschaften

IUPAC Name

(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZNARCWDDMOPL-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001138
Record name 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80279-24-9
Record name Tilivalline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin of Tilivalline: A Technical Guide on its Biosynthesis and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) enterotoxin, first identified as a key pathogenic factor in antibiotic-associated hemorrhagic colitis (AAHC).[1] This document provides a comprehensive technical overview of the origin of this compound, detailing its microbial sources, biosynthetic pathway, and the experimental methodologies used to elucidate its formation. The biosynthesis is a complex, multi-step process involving a nonribosomal peptide synthetase (NRPS) system, culminating in a non-enzymatic final step. Understanding this pathway is critical for developing diagnostics, preventative measures, and therapeutics targeting AAHC.[1][2]

Microbial Origin of this compound

This compound is produced by a select group of bacteria, most notably those residing in distinct ecological niches.

  • Klebsiella oxytoca : This Gram-negative bacterium, a common resident of the human gut microbiota, is the primary and most-studied producer of this compound.[2][3] In the context of antibiotic treatment (e.g., with penicillins), dysbiosis of the gut microbiota can lead to an overgrowth of toxigenic K. oxytoca strains.[1] This proliferation results in the production and accumulation of this compound and its precursor, tilimycin, leading to the severe intestinal pathology seen in AAHC.[1][4]

  • Xenorhabdus eapokensis : this compound and several of its analogs have also been identified in this entomopathogenic bacterium.[3] Xenorhabdus species live in symbiosis with Steinernema nematodes and produce a wide array of secondary metabolites to kill insect larvae and protect the carcass from other microorganisms.[3] The discovery of the this compound biosynthesis gene cluster in X. eapokensis suggests a broader distribution of this pathway than initially understood.[3]

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-stage process that begins with primary metabolism and proceeds through a specialized nonribosomal peptide synthesis pathway. The final step is a unique, non-enzymatic condensation.

Stage 1: Synthesis of the 3-Hydroxyanthranilic Acid (3-HAA) Moiety

The biosynthesis begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions converts chorismate into 3-hydroxyanthranilic acid (3-HAA), a non-proteinogenic amino acid that serves as a core building block for the PBD scaffold.[1]

The likely pathway, based on phenazine (B1670421) biosynthesis, involves the following key steps[1]:

  • Chorismate is converted to 2-amino-2-deoxychorismate (ADIC) by the enzyme AdsX .

  • ADIC is then transformed into trans-2-Dihydro-3-hydroxyanthranilic acid (DHAA) by the isochorismatase IcmX .

  • Finally, DHAA is oxidized to 3-HAA by the dehydrogenase DhbX .

Tilivalline_Biosynthesis_Part1 Chorismate Chorismate ADIC 2-Amino-2-deoxychorismate (ADIC) Chorismate->ADIC AdsX DHAA trans-2-Dihydro-3-hydroxyanthranilic acid (DHAA) ADIC->DHAA IcmX HAA 3-Hydroxyanthranilic acid (3-HAA) DHAA->HAA DhbX

Figure 1. Biosynthesis of the 3-HAA precursor from chorismate.
Stage 2: Non-Ribosomal Peptide Synthesis (NRPS) and Formation of Tilimycin

The core of the pathway is a bimodular NRPS system that assembles 3-HAA and L-proline.[2][5]

  • Activation : 3-HAA is activated by the adenylation (A) domain of NpsA and loaded onto the thiolation (T) domain of a separate peptidyl carrier protein, ThdA .[2][5] Concurrently, L-proline is activated by the A-domain of NpsB and loaded onto its integrated T-domain.[1]

  • Condensation : The condensation (C) domain of NpsB catalyzes the formation of an amide bond between the 3-HAA on ThdA and the L-proline on NpsB.[5]

  • Reductive Release : A C-terminal reductase (Re) domain on NpsB catalyzes the NADPH-dependent reductive release of the dipeptide, yielding an N-acylprolinal intermediate.[1][2]

  • Spontaneous Cyclization : This highly reactive aldehyde intermediate spontaneously cyclizes to form a mixture of diastereomeric aminals known as tilimycin .[5][6] Tilimycin is a potent cytotoxin in its own right.[2][4]

Tilivalline_Biosynthesis_Part2 cluster_npsa NpsA/ThdA Module cluster_npsb NpsB Module HAA 3-HAA NpsA NpsA (A) HAA->NpsA ThdA ThdA (T) NpsA->ThdA Loading NpsB_CAT NpsB (C-A-T) ThdA->NpsB_CAT Condensation Pro L-Proline Pro->NpsB_CAT Loading NpsB_Re NpsB (Re) NpsB_CAT->NpsB_Re Acylprolinal N-acylprolinal (intermediate) NpsB_Re->Acylprolinal Reductive Release (NADPH) Tilimycin Tilimycin Acylprolinal->Tilimycin Spontaneous Cyclization Experimental_Workflow cluster_biology Biological Phase cluster_analysis Analytical Phase Culture Bacterial Cultivation (e.g., K. oxytoca) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Inject Crude Extract MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Data Data Analysis & Quantification MSMS->Data Result Final Concentration (e.g., mg/L) Data->Result

References

The Discovery and Isolation of Tilivalline from Klebsiella oxytoca: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Klebsiella oxytoca, a common gut commensal, can become an opportunistic pathogen under certain conditions, such as antibiotic treatment, leading to antibiotic-associated hemorrhagic colitis (AAHC). The primary pathogenic factor produced by colitogenic strains of K. oxytoca is the enterotoxin tilivalline, a pyrrolobenzodiazepine (PBD) natural product. This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of this compound. We detail the nonribosomal peptide synthetase (NRPS) pathway responsible for its synthesis, including the key enzymes and substrates involved. Furthermore, this document outlines the experimental protocols for the heterologous expression of the biosynthetic gene cluster, in vitro reconstitution of the NRPS machinery, and methods for the purification and quantification of this compound. The distinct mechanisms of action of this compound and its precursor, tilimycin, are also discussed, highlighting their potential as targets for therapeutic intervention.

Introduction

Klebsiella oxytoca is a Gram-negative bacterium that resides in the colon of a small percentage of healthy individuals.[1] Following treatment with β-lactam antibiotics, the selective pressure allows for the overgrowth of K. oxytoca, which can lead to antibiotic-associated hemorrhagic colitis (AAHC), a condition characterized by bloody diarrhea and abdominal cramps.[2][3] The cytotoxicity and subsequent intestinal damage were initially attributed to a single enterotoxin, this compound.[2]

This compound is a nonribosomal peptide and was the first naturally occurring pyrrolobenzodiazepine (PBD) to be associated with disease in the human intestine.[2] Subsequent research has revealed a more complex picture, identifying a precursor molecule, tilimycin, which is a more potent cytotoxin. This compound is formed through a non-enzymatic reaction between tilimycin and indole (B1671886), a common metabolite in the gut. Both tilimycin and this compound contribute to the pathogenesis of AAHC, but through distinct molecular mechanisms. This guide focuses on the core processes of discovering and isolating this compound, providing the necessary technical details for researchers in the field.

The Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process involving a bimodular nonribosomal peptide synthetase (NRPS) system encoded by a gene cluster found in pathogenic K. oxytoca strains. The pathway begins with the synthesis of the precursor tilimycin, which is then non-enzymatically converted to this compound.

The NRPS Machinery

The core of the biosynthetic pathway is composed of three proteins:

  • NpsA: An adenylation (A) domain-containing protein responsible for the selection and activation of 3-hydroxyanthranilic acid (3-HAA).

  • ThdA: A discrete thiolation (T) or peptidyl carrier protein (PCP) that carries the activated 3-HAA.

  • NpsB: A large protein containing an adenylation (A) domain for L-proline activation, a thiolation (T) domain, a condensation (C) domain for peptide bond formation, and a thioester-reductase (Re) domain for the final reductive release.

The Biosynthetic Pathway

The synthesis of tilimycin, the direct precursor to this compound, proceeds as follows:

  • Activation of 3-Hydroxyanthranilic Acid: NpsA adenylates 3-HAA and transfers it to the phosphopantetheinyl arm of ThdA.

  • Activation of L-Proline: The A-domain of NpsB activates L-proline and loads it onto its own T-domain.

  • Condensation: The C-domain of NpsB catalyzes the formation of a peptide bond between the 3-HAA carried by ThdA and the L-proline on NpsB.

  • Reductive Release and Cyclization: The Re-domain of NpsB reduces the dipeptide, leading to its release and spontaneous cyclization to form tilimycin. Tilimycin exists in equilibrium with its imine species and a diastereomeric aminal.

  • Non-Enzymatic Formation of this compound: In the presence of indole, which is produced by various gut bacteria (including K. oxytoca via tryptophanase), the electrophilic imine of tilimycin undergoes a spontaneous Friedel–Crafts-like reaction with indole to form the more stable this compound.

Tilivalline_Biosynthesis cluster_npsa NpsA Module cluster_npsb NpsB Module cluster_final Final Products 3-HAA 3-Hydroxyanthranilic Acid NpsA NpsA (A-domain) 3-HAA->NpsA ATP -> AMP+PPi ThdA ThdA (T-domain) NpsA->ThdA activates & loads NpsB_C NpsB (C-domain) ThdA->NpsB_C L-Pro L-Proline NpsB_A NpsB (A-domain) L-Pro->NpsB_A ATP -> AMP+PPi NpsB_T NpsB (T-domain) NpsB_A->NpsB_T activates & loads NpsB_T->NpsB_C Condensation NpsB_Re NpsB (Re-domain) NpsB_C->NpsB_Re NADPH -> NADP+ Tilimycin Tilimycin NpsB_Re->Tilimycin Reductive Release & Cyclization This compound This compound Tilimycin->this compound Non-enzymatic Friedel-Crafts Alkylation Indole Indole Indole->this compound

Biosynthesis of this compound from Precursors.

Experimental Protocols

Cloning, Expression, and Purification of NRPS Proteins

This protocol describes the heterologous expression and purification of the this compound NRPS enzymes from E. coli.

  • Gene Amplification and Cloning: The thdA and npsB genes are PCR amplified from K. oxytoca genomic DNA. The npsA gene is typically codon-optimized for E. coli expression and synthesized. Genes are cloned into a pET15b vector containing an N-terminal His-tag and a TEV cleavage site.

  • Protein Expression: Plasmids are transformed into E. coli BL21(DE3) cells. Cultures are grown at 37°C to an OD600 of 0.6-0.8, then induced with IPTG and incubated at a lower temperature (e.g., 18°C) overnight.

  • Purification:

    • Cells are harvested, lysed, and the lysate is cleared by centrifugation.

    • The supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).

    • The column is washed, and proteins are eluted with an imidazole (B134444) gradient.

    • For holo-protein conversion, the partially purified apo-ThdA and apo-NpsB are incubated with the phosphopantetheinyl transferase Sfp from Bacillus subtilis in the presence of Coenzyme A.

    • A second IMAC step can be performed to remove Sfp and other impurities.

    • Final purification is achieved by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

Protein_Purification_Workflow Start E. coli Culture with Expression Vector Induction IPTG Induction Start->Induction Harvest Cell Harvest & Lysis Induction->Harvest IMAC1 IMAC Purification (Ni-NTA) Harvest->IMAC1 Holo Holo-Conversion (Sfp + CoA) (for ThdA, NpsB) IMAC1->Holo IMAC2 Second IMAC Purification Holo->IMAC2 SEC Size-Exclusion Chromatography IMAC2->SEC End Pure Protein SEC->End

Workflow for NRPS Protein Purification.
In Vitro Reconstitution of this compound Biosynthesis

The complete biosynthetic pathway can be reconstituted in vitro to confirm enzyme function and produce this compound.

  • Reaction Mixture: Combine the purified holo-NpsA, holo-ThdA, and holo-NpsB in a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MgCl2, pH 8).

  • Substrates and Cofactors: Add the substrates 3-hydroxyanthranilic acid, L-proline, and indole. Also include the necessary cofactors: ATP and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Analysis: The formation of this compound can be monitored over time by quenching the reaction (e.g., with methanol) and analyzing the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of this compound from Culture

This method is used to quantify this compound production in K. oxytoca liquid cultures.

  • Culturing: Inoculate K. oxytoca in a suitable medium (e.g., CASO medium) and grow at 37°C with shaking.

  • Sample Preparation: At desired time points, collect culture aliquots, centrifuge to pellet the cells, and collect the supernatant.

  • Extraction: The supernatant can be used directly or after extraction (e.g., with butanol). An internal standard (e.g., O-benzylthis compound) should be added for accurate quantification.

  • LC-MS/MS Analysis: Analyze the samples using a high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) system. This compound production is quantified by monitoring a specific mass transition.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthetic pathway and its inhibition.

Table 1: Steady-State Kinetic Parameters for NRPS Enzymes

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
NpsA 3-Hydroxyanthranilic acid1.1 ± 0.14.3 ± 0.16.5 x 104
ATP150 ± 204.1 ± 0.14.6 x 102
ThdA4.1 ± 0.44.3 ± 0.11.8 x 104
NpsB L-Proline1100 ± 2001.5 ± 0.12.3 x 101
ATP130 ± 201.5 ± 0.11.9 x 102
NADPH19 ± 21.3 ± 0.021.1 x 103

Table 2: Inhibition of this compound Biosynthesis

InhibitorTargetKD (nM)IC50 (µM) in K. oxytoca culture
3-hydroxybenzoyl-AMS 8NpsA29 ± 429 ± 4

Table 3: Mass Spectrometry Parameters for this compound Quantification

CompoundMass Transition (m/z)
This compound (analyte)334.4 → 199.1
O-benzylthis compound (internal standard)424.0 → 199.1

Mechanism of Action and Biological Significance

While structurally related, tilimycin and this compound have distinct cellular targets and mechanisms of action. This functional divergence has significant implications for the pathology of AAHC.

  • Tilimycin: Acts as a genotoxin. Its electrophilic imine group can alkylate DNA, specifically targeting the N-2 position of guanine, leading to DNA damage and activation of cellular repair mechanisms. This genotoxic activity is a primary driver of apoptosis in intestinal epithelial cells.

  • This compound: In contrast, this compound is not a potent DNA-damaging agent. Instead, it binds to tubulin and stabilizes microtubules, leading to mitotic arrest. This activity is unique among known metabolites produced by the human gut microbiota and also contributes to the apoptotic cell death observed in AAHC.

The dual-front assault by these two toxins—one targeting DNA and the other the cytoskeleton—likely acts synergistically to cause the severe epithelial damage characteristic of AAHC.

Toxin_MoA cluster_toxins K. oxytoca Toxins cluster_targets Cellular Targets cluster_effects Cellular Effects Tilimycin Tilimycin DNA Nuclear DNA Tilimycin->DNA interacts with This compound This compound Tubulin Tubulin This compound->Tubulin binds to DNA_Damage DNA Alkylation & Strand Breaks DNA->DNA_Damage Microtubule_Stab Microtubule Stabilization Tubulin->Microtubule_Stab Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubule_Stab->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Distinct Mechanisms of Action for Tilimycin and this compound.

Conclusion

The discovery of this compound and its biosynthetic pathway in Klebsiella oxytoca has provided crucial insights into the molecular basis of antibiotic-associated hemorrhagic colitis. The elucidation of the NRPS system, the identification of the more potent precursor tilimycin, and the characterization of their distinct mechanisms of action have opened new avenues for diagnostic and therapeutic strategies. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to study this pathogenic pathway, develop specific inhibitors, or explore the broader role of gut microbial metabolites in human health and disease. Understanding the synthesis and activity of this compound is a key step toward mitigating the pathogenic potential of K. oxytoca.

References

A Technical Guide to the Biosynthesis of Tilivalline in Gut Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of tilivalline, an enterotoxin produced by the gut bacterium Klebsiella oxytoca. This compound and its precursor, tilimycin, are implicated in the pathogenesis of antibiotic-associated hemorrhagic colitis (AAHC). A thorough understanding of this pathway is critical for developing diagnostic tools and therapeutic interventions.

The this compound Biosynthetic Gene Cluster

The genetic architecture for this compound synthesis is located on a pathogenicity island within the K. oxytoca genome.[1][2] The genes are organized into two divergently transcribed operons: the aroX-operon and the nonribosomal peptide synthetase (NRPS)-operon.[1][3][4]

  • aroX-Operon: This cluster contains genes responsible for synthesizing the precursor 3-hydroxyanthranilic acid (3HAA). It includes aroX, dhbX, icmX, adsX, and hmoX.

  • NRPS-Operon: This operon encodes the core nonribosomal peptide synthetase machinery required for assembling the pyrrolobenzodiazepine (PBD) scaffold. It consists of the genes npsA, thdA, and npsB.

G cluster_operons This compound Biosynthetic Gene Cluster cluster_aroX aroX-Operon cluster_NRPS NRPS-Operon IGR Intergenic Regulatory Region npsA npsA promoter_aroX IGR->promoter_aroX aroX promoter promoter_npsA IGR->promoter_npsA npsA promoter aroX aroX dhbX dhbX icmX icmX adsX adsX hmoX hmoX thdA thdA npsB npsB

Genetic organization of the this compound biosynthetic operons.

The Biosynthetic Pathway

The synthesis of this compound is a multi-step process involving both enzymatic and non-enzymatic reactions. It begins with the formation of a key precursor from the central metabolism, followed by NRPS-mediated assembly, and concludes with a spontaneous chemical modification.

The pathway initiates from chorismate, a key intermediate in the shikimate pathway.

  • Chorismate to ADIC: The enzymes AroX (2-keto-3-deoxy-d-arabino-heptolosonate phosphate (B84403) synthase) and AroB (3-dehydroquinate synthase) are essential for producing the chorismate precursor. Chorismate is then converted to 2-amino-2-deoxychorismate (ADIC) by the synthase AdsX.

  • ADIC to DHAA: The isochorismatase IcmX converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHAA).

  • DHAA to 3HAA: Finally, the dehydrogenase DhbX catalyzes the oxidation of DHAA to yield 3-hydroxyanthranilic acid (3HAA), the first key building block for the PBD core.

The core of the molecule is assembled by a bimodular NRPS system composed of three proteins: NpsA, ThdA, and NpsB.

  • Substrate Activation: The stand-alone adenylation (A) domain protein, NpsA, selects and activates 3HAA. Concurrently, the NpsB protein's A-domain activates L-proline.

  • Thiolation: The activated amino acids are transferred to thiolation (T) domains (also known as peptidyl carrier proteins). 3HAA is loaded onto the stand-alone T-domain protein ThdA, while L-proline is loaded onto the T-domain within NpsB.

  • Condensation: The condensation (C) domain of NpsB catalyzes the formation of an amide bond between the NpsA/ThdA-bound 3HAA and the NpsB-bound L-proline.

  • Reductive Release and Cyclization: The C-terminal reductase (Re) domain of NpsB reductively releases the dipeptide, yielding L-N-(3-hydroxyanthraniloyl)prolinal. This intermediate is unstable and spontaneously cyclizes to form tilimycin, a mixture of diastereomeric aminals in equilibrium with an imine species.

The final step in the pathway does not require an enzyme.

  • Indole (B1671886) Production: The bacterial tryptophanase, encoded by the tnaA gene, cleaves L-tryptophan to produce indole, pyruvate, and ammonium.

  • Spontaneous Reaction: The highly reactive imine intermediate of tilimycin undergoes a spontaneous Friedel-Crafts-like alkylation reaction with indole. This nucleophilic attack by indole forms the final product, this compound.

G cluster_precursor Precursor Synthesis cluster_assembly PBD Core Assembly cluster_final Final Modification Chorismate Chorismate AdsX AdsX Chorismate->AdsX ADIC ADIC IcmX IcmX ADIC->IcmX DHAA DHAA DhbX DhbX DHAA->DhbX ThreeHAA 3-Hydroxyanthranilic Acid (3HAA) NRPS NRPS System (NpsA, ThdA, NpsB) ThreeHAA->NRPS L_Proline L-Proline L_Proline->NRPS L_Tryptophan L-Tryptophan TnaA TnaA (Tryptophanase) L_Tryptophan->TnaA Indole Indole Spontaneous2 Spontaneous Reaction Indole->Spontaneous2 Acylprolinal N-acylprolinal (intermediate) Spontaneous1 Spontaneous Cyclization Acylprolinal->Spontaneous1 Tilimycin Tilimycin Tilimycin->Spontaneous2 This compound This compound Shikimate Shikimate Pathway (AroX, AroB) Shikimate->Chorismate AdsX->ADIC IcmX->DHAA DhbX->ThreeHAA NRPS->Acylprolinal TnaA->Indole Spontaneous1->Tilimycin Spontaneous2->this compound

The complete biosynthetic pathway of this compound.

Regulation of Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by several global regulators, which respond to environmental and nutritional cues.

  • Positive Regulation by Lrp: The Leucine-responsive Regulatory Protein (Lrp) is a key transcriptional activator. Lrp directly binds to the intergenic region between the aroX and npsA genes, activating the transcription of both operons. This activation is dependent on the presence of leucine.

  • Positive Regulation by CRP: The cAMP Receptor Protein (CRP) also positively regulates the expression of the biosynthetic genes. This regulation is enhanced by the presence of lactose.

  • Negative Regulation by OmpR: The response regulator OmpR, part of the EnvZ/OmpR two-component system that senses environmental osmolarity, acts as a repressor. In an ompR deletion mutant, the transcription of aroX and npsA is significantly increased.

  • Indole-mediated Repression: While indole is a necessary substrate for the final step, high concentrations of exogenous indole repress the transcription of npsA and npsB, thereby reducing the production of the tilimycin precursor.

G Lrp Lrp Operons aroX & NRPS Operons Lrp->Operons activates Leucine Leucine Leucine->Lrp co-activates OmpR OmpR OmpR->Operons represses Indole High Indole Concentration Indole->Operons represses Production Tilimycin/Tilivalline Production Operons->Production G cluster_genomics Transcriptional Analysis cluster_metabolomics Metabolite Analysis start K. oxytoca Culture (e.g., WT vs Mutant) rna 1. Isolate Total RNA start->rna supernatant 1. Collect Supernatant start->supernatant cdna 2. Reverse Transcription (cDNA Synthesis) rna->cdna qpcr 3. RT-qPCR Analysis (Measure aroX, npsA expression) cdna->qpcr results_rna Relative Gene Expression Data qpcr->results_rna lcms 2. LC-MS/MS Analysis (Quantify this compound) supernatant->lcms results_lcms Toxin Concentration Data lcms->results_lcms

References

A Technical Guide to the Genetic Basis of Tilivalline Production in Klebsiella oxytoca

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Klebsiella oxytoca, a common gut commensal, can become an opportunistic pathogen causing antibiotic-associated hemorrhagic colitis (AAHC). The primary virulence factors are the enterotoxins tilimycin and tilivalline, which induce apoptosis in intestinal epithelial cells.[1][2] The production of these cytotoxins is orchestrated by a specific pathogenicity island housing a non-ribosomal peptide synthetase (NRPS) system. This guide provides a detailed examination of the genetic architecture, biosynthetic pathways, regulatory networks, and experimental methodologies central to understanding and investigating this compound production. The content herein is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and pharmacology.

The Genetic Locus: A Pathogenicity Island

The capacity of K. oxytoca to produce tilimycin and this compound is encoded within a dedicated pathogenicity island (PAI).[3][4] This genetic locus contains two divergently transcribed operons: the NRPS operon and the aroX operon , which are responsible for the core synthesis of the toxins.[4] In addition to these core biosynthetic clusters, the PAI also contains genes encoding regulators (npsC, marR), a transporter (mfsX), and a DNA repair protein (uvrX). The acquisition of this entire gene cluster by K. oxytoca is believed to have occurred through horizontal gene transfer, as PBDs are more commonly produced by Actinobacteria.

G cluster_PAI This compound/Tilimycin Pathogenicity Island cluster_aroX aroX Operon cluster_NRPS NRPS Operon aroX aroX dhbX dhbX icmX icmX adsX adsX hmoX hmoX npsA npsA thdA thdA npsB npsB regulators Intergenic Regulatory Region (npsC, marR, uvrX, mfsX) cluster_NRPS cluster_NRPS regulators->cluster_NRPS cluster_aroX cluster_aroX cluster_aroX->regulators

Caption: Genetic organization of the this compound/tilimycin PAI.

The Biosynthetic Pathway: From Chorismate to Toxin

The synthesis of this compound is a multi-step process involving an enzymatic cascade to produce its precursor, tilimycin, followed by a non-enzymatic reaction.

Step 1: Synthesis of 3-Hydroxyanthranilic Acid (3-HAA)

The aroX operon is responsible for synthesizing the starter unit, 3-hydroxyanthranilic acid (3-HAA), from the primary metabolite chorismate. The operon includes genes encoding enzymes such as a 3-deoxy-7-phosphoheptulonate synthase (aroX), an isochorismatase (icmX), and a 2-amino-2-deoxy-isochorismate synthase (adsX).

Step 2: NRPS-Mediated Assembly of Tilimycin

Tilimycin is assembled by a bimodular non-ribosomal peptide synthetase (NRPS) system encoded by the NRPS operon. This system is comprised of three core proteins: NpsA, ThdA, and NpsB.

  • NpsA: A standalone adenylation (A) domain that specifically selects and activates 3-HAA by converting it to an aryl-adenylate intermediate.

  • ThdA: A discrete thiolation (T) or peptidyl carrier protein (PCP) that receives the activated 3-HAA from NpsA, covalently attaching it to its phosphopantetheinyl arm.

  • NpsB: A large, single-polypeptide multi-domain enzyme containing a complete second module (C-A-T) and a terminal reductase (Re) domain.

    • The A-domain of NpsB selects and activates L-proline.

    • The integrated T-domain of NpsB is loaded with the activated L-proline.

    • The C-domain (condensation) catalyzes the formation of an amide bond between the NpsA-loaded 3-HAA (delivered by ThdA) and the NpsB-loaded L-proline.

    • The terminal Re-domain (reductase) mediates the NADPH-dependent reductive release of the dipeptide, which then spontaneously cyclizes to form the pyrrolobenzodiazepine (PBD) core of tilimycin.

Step 3: Non-Enzymatic Conversion to this compound

The final step is a spontaneous, non-enzymatic reaction. The tilimycin molecule undergoes a Friedel-Crafts-like alkylation reaction with indole (B1671886). In K. oxytoca, the necessary indole is produced from tryptophan by the enzyme tryptophanase, encoded by the tnaA gene. The absence of tnaA abolishes this compound production, although tilimycin is still synthesized.

G Chorismate Chorismate HAA 3-Hydroxyanthranilic Acid (3-HAA) Chorismate->HAA aroX operon enzymes NpsA NpsA (A-domain) HAA->NpsA Proline L-Proline NpsB NpsB (C-A-T-Re domains) Proline->NpsB Indole Indole This compound This compound Indole->this compound Tryptophan Tryptophan Tryptophan->Indole TnaA ThdA ThdA (T-domain) NpsA->ThdA Activates & Loads ThdA->NpsB Condensation Tilimycin Tilimycin NpsB->Tilimycin Reductive Release & Cyclization TnaA TnaA Tilimycin->this compound Spontaneous Reaction

Caption: Biosynthetic pathway of tilimycin and this compound.

Regulation of Toxin Production

The expression of the aroX and NRPS operons is tightly controlled by a network of transcriptional regulators and influenced by environmental signals.

  • Positive Regulation:

    • CRP (cAMP Receptor Protein): In response to certain carbon sources like lactose (B1674315) or glycerol, CRP directly binds to the intergenic region and activates the transcription of both the aroX and NRPS operons. Glucose has been shown to diminish gene expression, suggesting catabolite repression.

    • Lrp (Leucine-responsive Regulatory Protein): Lrp also acts as a direct transcriptional activator for both operons. This activation is dependent on the presence of leucine. A lack of Lrp significantly reduces toxin production and cytotoxicity.

  • Negative Regulation:

    • OmpR: As part of the EnvZ/OmpR two-component system, OmpR functions as a repressor for both the aroX and npsA genes. The absence of OmpR leads to a significant increase in cytotoxic effects.

G CRP CRP-cAMP Operons aroX & NRPS Operons CRP->Operons Activates (+) Lrp Lrp-Leucine Lrp->Operons Activates (+) OmpR OmpR OmpR->Operons Represses (-) Lactose Lactose/ Glycerol Lactose->CRP Induces Glucose Glucose Glucose->CRP Represses Leucine Leucine Leucine->Lrp Induces

Caption: Transcriptional regulation of this compound biosynthetic genes.

Quantitative Data

Table 1: Steady-State Kinetic Parameters for NpsA

This table summarizes the kinetic analysis of the standalone adenylation enzyme NpsA, which initiates the biosynthetic pathway. Data was obtained using a coupled-enzyme assay measuring pyrophosphate formation.

SubstrateApparent KM (µM)Apparent kcat (s-1)Reference
3-Hydroxyanthranilic acid630.89
ATP150.89
holo-ThdA3.40.89
Table 2: Inhibition of this compound Production

This table presents data on small molecules designed to inhibit the biosynthetic pathway.

InhibitorTargetIC50 (µM)KD (nM)Reference
3-hydroxybenzoyl-AMSNpsA29 ± 429 ± 4
Salicylic acidThdA (presumed)Not ReportedNot Reported
Acetylsalicylic acidThdA (presumed)Not ReportedNot Reported

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster

This protocol outlines the general steps for expressing the biosynthetic gene cluster in a heterologous host, such as E. coli or Pseudomonas putida, to study toxin production or generate novel derivatives.

  • Cluster Cloning: The entire PAI (~13 kbp) is amplified from K. oxytoca genomic DNA using long-range PCR or captured using Transformation-Associated Recombination (TAR) cloning in yeast.

  • Vector Ligation: The cloned gene cluster is ligated into a suitable expression vector (e.g., a broad-host-range plasmid like pCAP01).

  • Host Transformation: The expression construct is transformed into a suitable heterologous host strain (e.g., E. coli BL21(DE3) or P. putida EM42).

  • Culture and Induction: The recombinant strain is cultured in a suitable medium (e.g., LB or M9 minimal media). Gene expression is induced, if necessary, with an appropriate inducer (e.g., IPTG). For this compound production, the medium must be supplemented with indole, as most lab strains of E. coli do not produce it.

  • Precursor Feeding: To generate novel derivatives, the culture can be supplemented with various substituted anthranilate and indole precursors.

  • Extraction and Analysis: After a suitable incubation period (24-48 hours), the culture supernatant is extracted with an organic solvent (e.g., n-butanol or ethyl acetate). The extract is then concentrated and analyzed via HPLC-MS/MS.

In Vitro Reconstitution of the NRPS Pathway

This protocol describes the reconstitution of the tilimycin biosynthesis pathway from purified components.

  • Protein Expression and Purification:

    • The genes npsA, thdA, and npsB are cloned into individual expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag).

    • Proteins are overexpressed in E. coli BL21(DE3).

    • NpsA and NpsB are purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

    • ThdA and the T-domain of NpsB are expressed as apo-proteins and must be converted to their active holo-forms by incubation with coenzyme A and a phosphopantetheinyl transferase (PPTase) like Sfp. The holo-proteins are then purified.

  • Reconstitution Reaction:

    • A reaction buffer is prepared containing Tris-HCl, NaCl, and MgCl₂ (pH ~8.0).

    • The purified holo-enzymes (NpsA, ThdA, NpsB) are added to the buffer.

    • The reaction is initiated by adding the substrates: 3-HAA, L-proline, ATP, and the cofactor NADPH.

    • The reaction is incubated at a controlled temperature (e.g., 25-30°C).

  • Product Detection:

    • The reaction is quenched at various time points (e.g., with methanol).

    • The formation of tilimycin is monitored by LC-MS/MS, comparing retention time and mass-to-charge ratio with an authentic standard.

Quantification of this compound by LC-MS/MS

This method provides a sensitive and specific way to measure this compound concentrations in culture supernatants or biological samples.

  • Sample Preparation: Culture supernatant or other biological matrix is spiked with a known concentration of an internal standard (e.g., O-benzylthis compound). The sample is then extracted with n-butanol. The organic layer is collected, evaporated to dryness, and reconstituted in a suitable solvent (e.g., 50% methanol).

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) is used to separate the analytes.

  • Mass Spectrometry Detection: The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • This compound Transition: m/z 334.4 → 199.1

    • Internal Standard Transition: m/z 424.0 → 199.1 (for O-benzylthis compound)

  • Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the unknown sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G start K. oxytoca gDNA pcr Amplify PAI (e.g., Long-Range PCR) start->pcr clone Clone into Expression Vector pcr->clone transform Transform into Heterologous Host (e.g., E. coli) clone->transform culture Culture & Induce Expression transform->culture feed Supplement with Indole &/or Precursors culture->feed extract Extract Supernatant (e.g., n-Butanol) culture->extract feed->extract analyze Analyze via HPLC-MS/MS extract->analyze result Detection of this compound & Derivatives analyze->result

Caption: Workflow for heterologous expression and analysis.

Conclusion and Future Directions

The genetic and biochemical framework for this compound production in K. oxytoca is well-established, centering on an NRPS-based pathway encoded within a discrete pathogenicity island. The elucidation of this system, from the gene to the small molecule, provides multiple avenues for therapeutic intervention. Future research should focus on the precise environmental cues within the dysbiotic gut that trigger the upregulation of these genes. Furthermore, the development of specific inhibitors targeting key enzymes like NpsA or the regulatory proteins presents a promising strategy to mitigate the pathogenic effects of K. oxytoca during AAHC, potentially serving as an adjunctive therapy to prevent or treat this debilitating condition. The heterologous expression systems also offer a powerful platform for synthetic biology approaches to generate novel PBD analogs for drug discovery programs.

References

Tilivalline's Impact on Apoptosis and Epithelial Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilivalline, a pyrrolobenzodiazepine enterotoxin produced by the gut bacterium Klebsiella oxytoca, has been identified as a significant factor in the pathogenesis of antibiotic-associated hemorrhagic colitis (AAHC).[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic effects, specifically focusing on the induction of apoptosis and the disruption of epithelial barrier integrity. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in the fields of gastroenterology, toxicology, and drug development.

This compound-Induced Apoptosis

This compound is a potent inducer of apoptosis in intestinal epithelial cells.[1][2] This programmed cell death is a key feature of the mucosal damage observed in AAHC. The apoptotic process initiated by this compound is caspase-dependent, leading to the activation of executioner caspases such as caspase-3.

Quantitative Analysis of Apoptotic Effects

The pro-apoptotic activity of this compound has been quantified in various intestinal epithelial cell lines. The data below is derived from studies using purified this compound or culture supernatants of this compound-producing K. oxytoca strains.

Cell LineTreatment ConditionParameter MeasuredResultReference
SW4860 µM this compound (24h)Caspase 3/7 positive cellsSignificant increase compared to control[3]
HT-29This compound treatment (20h)Mcl-1 protein levelsDegradation of Mcl-1[3]
HEp-21 µg/ml this compound (48h)Cell morphology and adherenceCell detachment and death
HeLa10 µM this compound (24h)Cell cycle analysisArrest in G2/M phase
Experimental Protocols

This protocol is a representative method for quantifying caspase activity in response to this compound treatment.

  • Cell Seeding: Plate intestinal epithelial cells (e.g., SW48) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 60 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Add 100 µL of a caspase-3/7 reagent (containing a fluorogenic substrate like DEVD-AMC) to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate the plate, protected from light, at room temperature for 1-2 hours.

    • Measure fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.

  • Data Analysis: Background fluorescence from a no-cell control is subtracted from all readings. The fold-increase in caspase activity is calculated by normalizing the fluorescence of treated samples to that of the vehicle control.

This protocol outlines the detection of the anti-apoptotic protein Mcl-1.

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Mcl-1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Disruption of Epithelial Barrier Function by this compound

A critical aspect of this compound's enterotoxicity is its ability to compromise the intestinal epithelial barrier. This is primarily achieved through the induction of apoptosis, which leads to gaps in the epithelial monolayer, and by affecting the expression and localization of tight junction proteins.

Quantitative Analysis of Barrier Disruption

The impact of this compound on epithelial barrier function is typically assessed by measuring transepithelial electrical resistance (TER) and the permeability to paracellular markers. The following table summarizes key findings, primarily from studies using supernatants from this compound-producing K. oxytoca (AHC6) compared to a toxin-deficient mutant (Mut-89).

Cell LineTreatment ConditionParameterResultReference
T84Supernatant from K. oxytoca AHC6 (48h)Transepithelial Electrical Resistance (TER)Significant decrease compared to control and Mut-89
T84Supernatant from K. oxytoca AHC6 (48h)Permeability to Fluorescein (332 Da)Increased permeability compared to control and Mut-89
T84Supernatant from K. oxytoca AHC6 (48h)Permeability to FITC-Dextran (4 kDa)Increased permeability compared to control and Mut-89
T84Supernatant from K. oxytoca AHC6 (48h)Claudin-1 Protein ExpressionReduced expression (prevented by caspase inhibitor)
Experimental Protocols

This protocol describes the measurement of epithelial barrier integrity in real-time.

  • Cell Culture on Transwells: Seed T84 cells onto permeable Transwell inserts at a high density and culture until a stable, high TER is achieved (typically >1000 Ω·cm²).

  • Treatment: Replace the apical and basolateral media with fresh media containing either purified this compound, bacterial supernatants, or vehicle control.

  • TER Measurement:

    • Use an epithelial volt-ohm meter with "chopstick" electrodes.

    • Equilibrate the electrodes in culture medium before measurement.

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

    • Record the resistance at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Data Calculation: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TER in Ω·cm². Normalize the results to the initial TER value.

This assay quantifies the flux of macromolecules across the epithelial monolayer.

  • Monolayer Preparation: Culture T84 cells on Transwell inserts as described for TER measurements.

  • Treatment: Treat the cells with this compound or control as described above.

  • Permeability Measurement:

    • After the treatment period, wash the monolayers with warm PBS.

    • Add medium containing FITC-dextran (e.g., 4 kDa, 1 mg/mL) to the apical chamber and fresh medium without the tracer to the basolateral chamber.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • Collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm). Create a standard curve with known concentrations of FITC-dextran to determine the amount that has passed through the monolayer.

Signaling Pathways and Mechanisms of Action

This compound's cytotoxic effects are rooted in its interaction with fundamental cellular components and the subsequent activation of specific signaling cascades.

Microtubule Stabilization and Mitotic Arrest

Unlike many toxins that depolymerize microtubules, this compound binds to tubulin and stabilizes microtubules. This action disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle. The consequence is an arrest of the cell cycle in the G2/M phase, which can ultimately trigger apoptosis.

Tilivalline_Microtubule_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Stabilization Stabilization of Microtubules This compound->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Stabilization->Microtubules Disruption Disruption of Microtubule Dynamics Stabilization->Disruption MitoticSpindle Defective Mitotic Spindle Formation Disruption->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound's mechanism of inducing mitotic arrest.
Caspase-Dependent Apoptosis and Barrier Disruption

The induction of apoptosis by this compound is a central event that leads to both cell death and the loss of epithelial barrier function. This process involves the degradation of the anti-apoptotic protein Mcl-1 and the activation of caspase-3. Activated caspase-3 then executes the apoptotic program, which includes the cleavage of cellular substrates and the dismantling of the cell. The loss of apoptotic cells from the monolayer creates physical gaps, increasing paracellular permeability. Furthermore, apoptosis can indirectly lead to the downregulation of tight junction proteins like claudin-1, further weakening the barrier.

Tilivalline_Apoptosis_Barrier_Pathway cluster_apoptosis Apoptosis Induction cluster_barrier Barrier Disruption This compound This compound Mcl1 Mcl-1 Degradation This compound->Mcl1 Caspase3 Caspase-3 Activation Mcl1->Caspase3 Apoptosis Epithelial Cell Apoptosis Caspase3->Apoptosis Claudin1 Claudin-1 Reduction Apoptosis->Claudin1 Indirectly causes Permeability Increased Paracellular Permeability Apoptosis->Permeability Creates gaps in monolayer Claudin1->Permeability Weakens tight junctions TER Decreased TER Permeability->TER

This compound's dual effect on apoptosis and barrier function.

Conclusion and Future Directions

This compound is a key virulence factor of K. oxytoca that directly contributes to the pathogenesis of AAHC through the induction of apoptosis and the disruption of the intestinal epithelial barrier. Its unique mechanism of microtubule stabilization leading to mitotic arrest presents a specific target for potential therapeutic interventions. Future research should focus on elucidating the upstream signaling events that link microtubule stabilization to Mcl-1 degradation and caspase activation. Furthermore, the development of specific inhibitors of this compound's activity could offer a novel strategy for the prevention and treatment of K. oxytoca-associated colitis. This guide provides a foundational understanding of this compound's pathophysiology, which is essential for advancing research in this area.

References

Tilivalline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) produced by the opportunistic human gut pathobiont Klebsiella oxytoca.[1][2] It was the first PBD to be associated with disease in the human intestine, specifically antibiotic-associated hemorrhagic colitis (AAHC).[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a pentacyclic compound featuring a pyrrolo[2,1-c][1]benzodiazepine core with an indole (B1671886) substituent at the C11 position. This structural feature is crucial for its distinct biological activity compared to its precursor, tilimycin.

PropertyValueReference
IUPAC Name (6S,6aS)-4-Hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c]benzodiazepin-11-one
CAS Number 80279-24-9
Chemical Formula C₂₀H₁₉N₃O₂
Molar Mass 333.391 g·mol⁻¹

Biosynthesis

This compound is a nonribosomal peptide synthesized by a complex enzymatic pathway in Klebsiella oxytoca. The biosynthesis begins with chorismate and involves a series of enzymatic reactions catalyzed by proteins encoded in a specific pathogenicity island.

A key step is the non-enzymatic, spontaneous reaction of the precursor tilimycin with indole, which is generated by the bacterial tryptophanase (TnaA) from L-tryptophan. The biosynthesis is initiated by the transcriptional regulator Lrp, which activates the expression of the necessary operons.

Tilivalline_Biosynthesis Chorismate Chorismate 3-Hydroxyanthranilic acid (3HAA) 3-Hydroxyanthranilic acid (3HAA) Chorismate->3-Hydroxyanthranilic acid (3HAA) aroX, aroB, etc. NRPS Nonribosomal Peptide Synthetases (NpsA, ThdA, NpsB) 3-Hydroxyanthranilic acid (3HAA)->NRPS L-Proline L-Proline L-Proline->NRPS Tilimycin Tilimycin NRPS->Tilimycin Reductive release & spontaneous cyclization This compound This compound Tilimycin->this compound Non-enzymatic reaction Indole Indole Indole->this compound Tryptophanase Tryptophanase (TnaA) Tryptophanase->Indole L-Tryptophan L-Tryptophan L-Tryptophan->Tryptophanase

Figure 1: Simplified biosynthesis pathway of this compound.

Mechanism of Action

While structurally related to DNA-alkylating PBDs, this compound's primary mechanism of action is distinct. The presence of the indole group at the C11 position prevents it from forming covalent adducts with DNA. Instead, this compound acts as a microtubule-stabilizing agent.

This compound binds to tubulin, promoting its polymerization and stabilizing microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis. This mode of action is unique among known metabolites produced by the human gut microbiota.

In contrast, its precursor, tilimycin, is a genotoxin that interacts with DNA, activating damage repair mechanisms and causing DNA strand breaks. The dual production of a genotoxin (tilimycin) and a microtubule inhibitor (this compound) by K. oxytoca likely contributes synergistically to the pathogenesis of AAHC.

Tilivalline_MoA cluster_this compound This compound Pathway cluster_tilimycin Tilimycin Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_T Apoptosis Mitotic_Arrest->Apoptosis_T Colitis Antibiotic-Associated Hemorrhagic Colitis (AAHC) Apoptosis_T->Colitis Tilimycin Tilimycin DNA DNA Tilimycin->DNA Interacts with DNA_Damage DNA Damage DNA->DNA_Damage CHK1_CHK2 Activation of CHK1/CHK2 DNA_Damage->CHK1_CHK2 Apoptosis_M Apoptosis CHK1_CHK2->Apoptosis_M Apoptosis_M->Colitis

Figure 2: Distinct mechanisms of action of this compound and Tilimycin leading to colitis.

Quantitative Data

In Vivo Concentrations

The concentrations of this compound and its precursor, Tilimycin, have been quantified in a murine model of AAHC.

CompoundCecal Content (nmol·g⁻¹)Feces (nmol·g⁻¹)Reference
Tilimycin24 ± 4136 ± 40
This compound0.001 ± 0.00040.019 ± 0.006
In Vitro Cytotoxicity

The 50% inhibitory concentrations (IC₅₀) of this compound and Tilimycin have been determined in various human cell lines.

CompoundCell LineIC₅₀ (µM)Reference
This compoundHAP1>50
This compoundHeLa12.3 ± 1.5
This compoundHCT-11629.8 ± 1.2
This compoundHT-2930.2 ± 2.6
This compoundSW48033.5 ± 2.2
This compoundHUVEC4.8 ± 0.9
TilimycinHAP10.8 ± 0.1
TilimycinHeLa0.7 ± 0.1
TilimycinHCT-1161.1 ± 0.2
TilimycinHT-291.0 ± 0.1
TilimycinSW4801.2 ± 0.1
TilimycinHUVEC0.2 ± 0.0
Inhibition of Biosynthesis

The IC₅₀ value for the inhibition of this compound production in K. oxytoca by 3-hydroxybenzoyl-AMS, a rationally designed inhibitor of the NpsA adenylation domain, has been determined.

InhibitorTargetIC₅₀ (µM)Reference
3-hydroxybenzoyl-AMSNpsA29

Experimental Protocols

Quantification of this compound in Biological Matrices

A robust method for the simultaneous quantification of tilimycin and this compound utilizes High-Performance Liquid Chromatography-High Resolution Electrospray Mass Spectrometry (HPLC-HR-ESMS).

Quantification_Workflow Sample Biological Sample (Serum, Colonic Fluid, Stool) Extraction Liquid-Liquid Extraction (n-butanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Concentration Vacuum Centrifugation Filtration->Concentration HPLC_MS HPLC-HR-ESMS Analysis Concentration->HPLC_MS Quantification Quantification using Isotopically Labeled Internal Standards HPLC_MS->Quantification

References

Unveiling Nature's Arsenal: A Technical Guide to Tilivalline Analogs from Entomopathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the natural analogs of tilivalline, a pyrrolobenzodiazepine (PBD) initially identified in the human gut pathobiont Klebsiella oxytoca and subsequently discovered in entomopathogenic bacteria. These compounds are of significant interest due to the known DNA-binding and cytotoxic properties of PBDs, positioning them as potential scaffolds for novel therapeutic agents. This document details the producing organisms, biosynthesis, identified natural analogs, and the experimental methodologies employed for their discovery and characterization, with a focus on the prolific producer, Xenorhabdus eapokensis.

Core Concepts: this compound and its Bacterial Producers

This compound is a non-ribosomally synthesized enterotoxin. While first linked to antibiotic-associated hemorrhagic colitis caused by Klebsiella oxytoca, the discovery of this compound and its derivatives in Xenorhabdus species has opened new avenues for research into their ecological roles and potential pharmacological applications.[1][2][3] Xenorhabdus are symbiotic bacteria of Steinernema nematodes, and together they form a pathogenic complex that infects and kills insect larvae.[1] The production of a wide array of secondary metabolites, including this compound, is crucial for their lifestyle, aiding in suppressing the insect's immune system and preventing the colonization of the insect cadaver by competing microorganisms.[1] To date, Xenorhabdus eapokensis has been identified as a key producer of this compound and its natural analogs.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Xenorhabdus is analogous to the pathway elucidated in K. oxytoca, centered around a bimodular non-ribosomal peptide synthetase (NRPS) system. The pathway initiates from the shikimic acid pathway product, chorismate.

The key steps are as follows:

  • Precursor Synthesis: Chorismate is converted to 3-hydroxyanthranilic acid (3-HAA).

  • NRPS Assembly: The NRPS machinery, comprising enzymes XtvA and XtvB, activates and links 3-HAA and L-proline.

  • Reductive Release and Cyclization: The dipeptide undergoes reductive release to form an N-acylprolinal, which spontaneously cyclizes to yield tilimycin, the direct precursor to this compound.

  • Final Non-enzymatic Step: this compound is formed through a non-enzymatic reaction between tilimycin and indole.

Tilivalline_Biosynthesis Chorismate Chorismate 3HAA 3-Hydroxyanthranilic Acid (3-HAA) Chorismate->3HAA Multiple steps NRPS NRPS System (XtvA, XtvB) 3HAA->NRPS L-Proline L-Proline L-Proline->NRPS Dipeptide Dipeptide Intermediate NRPS->Dipeptide Condensation Tilimycin Tilimycin Dipeptide->Tilimycin Reductive release & cyclization This compound This compound Tilimycin->this compound Indole Indole Indole->this compound Non-enzymatic Experimental_Workflow Cultivation Bacterial Cultivation (X. eapokensis) Extraction Solvent Extraction (Acetone/Methanol) Cultivation->Extraction Analysis UPLC-HR-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Molecular Networking) Analysis->DataProcessing Identification Analog Identification & Characterization DataProcessing->Identification Precursor Precursor-Directed Biosynthesis Precursor->Cultivation Heterologous Heterologous Expression in E. coli Heterologous->Cultivation Mutasynthesis

References

The Interconnected Pathogenicity of Klebsiella oxytoca Enterotoxins: A Technical Guide to Tilivalline, Tilimycin, and Culdesacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The opportunistic pathogen Klebsiella oxytoca is implicated in antibiotic-associated hemorrhagic colitis (AAHC), a severe intestinal disease. The pathogenicity of colitogenic strains is largely attributed to the production of low-molecular-weight enterotoxins. Initially, tilivalline was identified as the primary cytotoxic agent. However, subsequent research has unveiled a more complex relationship involving two additional compounds: tilimycin and culdesacin. This technical guide provides an in-depth examination of the biosynthetic pathway that links these three molecules, their distinct mechanisms of action, and a summary of their biological activities. Understanding this intricate relationship is crucial for developing targeted diagnostics and therapeutics for AAHC.

A Shared Origin: The Biosynthetic Pathway

This compound, tilimycin, and culdesacin are all products derived from a single bimodular nonribosomal peptide synthetase (NRPS) pathway found in pathogenic K. oxytoca strains.[1][2] This pathway enzymatically synthesizes a common precursor, which then undergoes spontaneous chemical transformations to yield the final products.

The core enzymatic machinery consists of three proteins: NpsA, ThdA, and NpsB.[1][3]

  • NpsA and ThdA : These proteins work in concert to activate and load the first substrate, 3-hydroxyanthranilic acid. NpsA is an adenylation (A) domain that selects and activates the substrate, while ThdA is a stand-alone thiolation (T) or peptidyl-carrier protein that carries the activated molecule.[1][3]

  • NpsB : This large protein contains a full condensation (C), adenylation (A), and thiolation (T) module, followed by a terminal reductase (Re) domain. NpsB is responsible for activating and loading the second substrate, L-proline.[1][3]

The condensation domain of NpsB then catalyzes the formation of an amide bond between the NpsA/ThdA-bound 3-hydroxyanthranilate and the NpsB-bound L-proline. The terminal reductase domain subsequently releases the resulting dipeptide as an unstable amino aldehyde, L-N-(3-hydroxyanthraniloyl)prolinal.[1][2][4]

This N-acylprolinal intermediate is the final enzymatic product and the crucial branch point in the pathway.[2][5][6] It spontaneously cyclizes through two different ring-closure reactions to form either tilimycin , a pyrrolobenzodiazepine (PBD), or culdesacin , a pyrrolo[1,2-b]isoquinolin-5(1H)-one.[2][4]

This compound is not a direct product of enzymatic synthesis. Instead, it is formed through a non-enzymatic, spontaneous reaction where tilimycin, the more reactive of the two initial products, condenses with indole (B1671886).[1][2][7] K. oxytoca produces indole endogenously by the action of the enzyme tryptophanase (TnaA) on L-tryptophan.[2][4] This final step highlights the interplay between enzymatic synthesis and the chemical environment of the gut microbiota.

Biosynthetic Pathway cluster_enzymatic Enzymatic Synthesis (NRPS) cluster_spontaneous Spontaneous Reactions 3-HAA 3-Hydroxyanthranilic Acid NRPS NpsA, ThdA, NpsB (NRPS Machinery) 3-HAA->NRPS Proline L-Proline Proline->NRPS Intermediate L-N-(3-hydroxyanthraniloyl)prolinal NRPS->Intermediate Reductive Release Tilimycin Tilimycin Intermediate->Tilimycin Spontaneous Cyclization Culdesacin Culdesacin Intermediate->Culdesacin Spontaneous Cyclization This compound This compound Tilimycin->this compound Non-enzymatic Condensation Indole Indole (from Tryptophan) Indole->this compound

Caption: Biosynthetic pathway of this compound, Tilimycin, and Culdesacin.

Biological Activity and Quantitative Data

While originating from the same pathway, the three molecules exhibit markedly different biological activities. Tilimycin and this compound are both cytotoxic, inducing apoptosis in intestinal epithelial cells, a key feature of AAHC.[4][5] However, tilimycin is significantly more potent.[2] Culdesacin, in contrast, shows no cytotoxic activity.[2][8]

CompoundMolecular FormulaMolar Mass ( g/mol )Cytotoxicity (IC₅₀) in HeLa cells
Tilimycin C₁₂H₁₄N₂O₃234.252.6 µM[2]
This compound C₂₀H₁₉N₃O₂333.3914.5 µM[2]
Culdesacin C₁₂H₁₄N₂O₃234.25No cytotoxic activity observed[2][8]

Divergent Mechanisms of Action

The structural differences between tilimycin and this compound, specifically at the C11 position of the PBD core, lead to completely distinct molecular targets and mechanisms of cytotoxicity.[2][5] This represents a remarkable example of how a single biosynthetic pathway can produce toxins with different functionalities.

  • Tilimycin: The Genotoxin : Tilimycin acts as a DNA-damaging agent.[5][9][10] Its pyrrolobenzodiazepine structure allows it to fit into the minor groove of DNA, where it forms a covalent adduct by alkylating the N2 position of guanine.[1][9][11] This DNA damage activates cellular repair mechanisms and can lead to DNA strand breakage, ultimately triggering apoptosis.[5][10]

  • This compound: The Microtubule Stabilizer : In contrast, the bulky indole group at the C11 position of this compound prevents it from interacting with DNA.[2] Instead, this compound binds to tubulin, the protein subunit of microtubules.[4][5][10] By stabilizing microtubules, it inhibits their depolymerization, which is essential for the dynamic instability required for proper cell division.[9] This leads to mitotic arrest and subsequent apoptotic cell death.[4][5]

  • Culdesacin: The Inactive Byproduct : Culdesacin has not been found to possess cytotoxic or other significant biological activities relevant to AAHC pathogenesis.[2][5][6]

Mechanisms_of_Action cluster_toxins cluster_targets cluster_effects Tilimycin Tilimycin DNA DNA Tilimycin->DNA Alkylates Guanine This compound This compound Microtubules Microtubules This compound->Microtubules Binds & Stabilizes DamageResponse DNA Damage Response DNA->DamageResponse MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis DamageResponse->Apoptosis MitoticArrest->Apoptosis

Caption: Distinct mechanisms of action for Tilimycin and this compound.

Experimental Protocols

Cytotoxicity Assay (IC₅₀ Determination)

This protocol is based on methodologies used to determine the half-maximal inhibitory concentration (IC₅₀) of the toxins on cultured human cells.

Objective: To quantify and compare the cytotoxicity of tilimycin, this compound, and culdesacin.

Methodology:

  • Cell Culture: HeLa cells (or another suitable epithelial cell line like T84) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Toxin Treatment: Prepare serial dilutions of purified tilimycin, this compound, and culdesacin in culture medium. The final concentrations should span a range expected to cover 0-100% cell death.

  • Incubation: The medium in the wells is replaced with the medium containing the different toxin concentrations. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control (representing 100% viability). The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow A 1. Seed HeLa Cells in 96-well plate B 2. Allow cells to adhere overnight A->B D 4. Treat cells with toxins and vehicle control B->D C 3. Prepare serial dilutions of toxins C->D E 5. Incubate for 48-72 hours D->E F 6. Add viability reagent (e.g., MTT) E->F G 7. Measure absorbance F->G H 8. Calculate IC₅₀ values G->H

Caption: Workflow for a typical in vitro cytotoxicity assay.
DNA Damage Assessment (Comet Assay)

This protocol is based on the single-cell gel electrophoresis (comet assay) method used to detect DNA strand breaks caused by genotoxins.[5]

Objective: To determine if tilimycin or this compound induces DNA damage in eukaryotic cells.

Methodology:

  • Cell Treatment: HeLa cells are treated with tilimycin, this compound, a positive control (e.g., a known DNA-alkylating agent like GWL-78), and a vehicle control for a defined period.[5]

  • Cell Embedding: After treatment, cells are harvested and embedded in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: The slides are immersed in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA, exposing single- and double-strand breaks.

  • Electrophoresis: An electric field is applied. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of damage.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail.

Conclusion and Future Directions

The relationship between this compound, tilimycin, and culdesacin is a compelling example of molecular diversification from a single biosynthetic pathway. The enzymatic production of the N-acylprolinal intermediate by an NRPS system gives rise to two spontaneously formed products: the highly cytotoxic, DNA-damaging tilimycin and the non-toxic culdesacin.[1][2][5] Tilimycin then serves as the precursor for the less potent, microtubule-stabilizing cytotoxin, this compound, through a non-enzymatic reaction with indole.[2][7]

This dual-toxin strategy, where two molecules induce apoptosis via distinct mechanisms, likely enhances the pathogenicity of K. oxytoca in causing AAHC.[5][10] This detailed understanding of the biosynthetic and functional relationships is paramount for the development of novel therapeutic strategies. Future research may focus on:

  • Inhibiting the NRPS pathway : Designing small-molecule inhibitors targeting the NpsA or NpsB enzymes could block the production of all three compounds, thereby mitigating pathogenicity.[1][12]

  • Targeting Indole Production : Since the formation of the less potent this compound is dependent on indole, strategies to modulate gut microbial indole production could alter the toxin profile.

  • Diagnostic Biomarkers : Detecting the genes of the NRPS cluster or the toxins themselves in patient samples could serve as specific biomarkers for diagnosing toxigenic K. oxytoca infections.

References

Spontaneous Conversion of Tilimycin to Tilivalline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spontaneous, non-enzymatic conversion of the bacterial metabolite Tilimycin to Tilivalline. This process is a crucial step in the biosynthesis of this compound, an enterotoxin produced by the opportunistic pathogen Klebsiella oxytoca. Understanding the dynamics of this conversion is essential for research into the pathogenesis of antibiotic-associated hemorrhagic colitis (AAHC) and for the development of potential therapeutic interventions.

Introduction

Tilimycin and this compound are two pyrrolobenzodiazepine (PBD) natural products synthesized by a bimodular nonribosomal peptide synthetase (NRPS) pathway in Klebsiella oxytoca. While both molecules are cytotoxic, they exhibit distinct mechanisms of action. Tilimycin acts as a genotoxin, while this compound functions by stabilizing microtubules.[1][2] The conversion of Tilimycin to this compound is a non-enzymatic process that occurs spontaneously in the presence of indole (B1671886).[3][4] This guide details the mechanism of this conversion, summarizes the available quantitative data, provides relevant experimental protocols, and visualizes the key pathways.

The Conversion Pathway: From Biosynthesis to Spontaneous Reaction

The formation of this compound is the culmination of a biosynthetic pathway that produces Tilimycin, which then undergoes a spontaneous chemical reaction.

Biosynthesis of Tilimycin

Tilimycin is synthesized via a nonribosomal peptide synthetase (NRPS) system. The key steps involve the condensation of 3-hydroxyanthranilic acid and L-proline, followed by reductive release to form L-N-(3-hydroxyanthraniloyl)prolinal. This intermediate then spontaneously cyclizes to form a mixture of diastereomeric aminals known as Tilimycin.[3]

Spontaneous Conversion to this compound

The conversion of Tilimycin to this compound is a non-enzymatic and irreversible reaction. It proceeds through an iminium species that is formed by the dehydration of Tilimycin. This electrophilic intermediate then undergoes a nucleophilic attack by indole, which is also produced by Klebsiella oxytoca or is present in the gut environment, to form the more stable this compound.

Quantitative Data

While the spontaneous nature of the Tilimycin to this compound conversion is well-established, specific quantitative data on the reaction kinetics, such as reaction rates and yields under various conditions (e.g., pH, temperature, reactant concentrations), are not extensively reported in the current scientific literature. The available quantitative data primarily pertains to the overall production of this compound in bacterial cultures and the inhibition of the biosynthetic pathway.

ParameterValueContextReference
IC50 of Inhibitor 29 ± 4 μMInhibition of this compound production in whole cell K. oxytoca by a rationally designed small-molecule inhibitor of NpsA.
KD of Inhibitor 29 ± 4 nMDissociation constant for the inhibition of the NpsA enzyme by the same small-molecule inhibitor.

Experimental Protocols

The following protocols are essential for studying the spontaneous conversion of Tilimycin to this compound.

Quantification of Tilimycin and this compound by LC-MS/MS

This protocol is adapted from methodologies developed for the simultaneous quantification of Tilimycin and this compound in biological matrices.

Objective: To accurately measure the concentrations of Tilimycin and this compound in a given sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Tilimycin and this compound analytical standards

  • Internal standard (e.g., O-benzylthis compound)

  • Sample extraction solvent (e.g., ethyl acetate (B1210297) or methanol)

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., bacterial culture supernatant), acidify with formic acid to a final concentration of 0.1%.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC-MS/MS system.

    • Separate the analytes using a gradient elution with mobile phases A and B.

    • Detect and quantify Tilimycin and this compound using multiple reaction monitoring (MRM) mode. The m/z transitions to monitor are:

      • This compound: 334.4 → 199.1

    • The specific transition for Tilimycin can be determined based on its molecular weight and fragmentation pattern.

  • Data Analysis:

    • Generate a standard curve using the analytical standards of Tilimycin and this compound.

    • Quantify the concentration of each analyte in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Hypothetical Protocol for Kinetic Analysis of Spontaneous Conversion

Objective: To determine the rate of the spontaneous conversion of Tilimycin to this compound.

Materials:

  • Purified Tilimycin

  • Indole solution of known concentration

  • Reaction buffer at a specific pH (e.g., phosphate-buffered saline, pH 7.4)

  • Temperature-controlled incubator/water bath

  • LC-MS/MS system for quantification (as described in 4.1)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Reaction Setup:

    • Prepare a solution of Tilimycin of a known starting concentration in the reaction buffer.

    • Prepare a solution of indole in the same buffer at a desired concentration (e.g., equimolar, or in excess).

    • Equilibrate both solutions to the desired reaction temperature.

  • Time-Course Experiment:

    • Initiate the reaction by mixing the Tilimycin and indole solutions.

    • At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the reaction by precipitating proteins and diluting reactants.

  • Quantification:

    • Analyze the quenched samples at each time point using the LC-MS/MS method described in protocol 4.1 to determine the concentrations of Tilimycin and this compound.

  • Data Analysis:

    • Plot the concentration of Tilimycin and this compound as a function of time.

    • Determine the initial reaction rate from the slope of the concentration curve at early time points.

    • Fit the data to appropriate kinetic models (e.g., first-order or second-order rate equations) to determine the rate constant (k) for the conversion.

Visualizations

The following diagrams illustrate the key pathways involved in the formation of this compound.

Tilimycin_Biosynthesis cluster_enzymatic Enzymatic Synthesis cluster_spontaneous_cyclization Spontaneous Cyclization 3-Hydroxyanthranilic Acid 3-Hydroxyanthranilic Acid NRPS Nonribosomal Peptide Synthetase (NpsA, ThdA, NpsB) 3-Hydroxyanthranilic Acid->NRPS L-Proline L-Proline L-Proline->NRPS Prolinal L-N-(3-hydroxyanthraniloyl)prolinal NRPS->Prolinal Condensation & Reductive Release Tilimycin Tilimycin Prolinal->Tilimycin

Caption: Enzymatic synthesis and spontaneous cyclization leading to Tilimycin.

Tilivalline_Conversion cluster_spontaneous_reaction Spontaneous Conversion Tilimycin Tilimycin Iminium Iminium Intermediate Tilimycin->Iminium - H2O This compound This compound Iminium->this compound + Indole (Nucleophilic Attack) Indole Indole

Caption: Spontaneous conversion of Tilimycin to this compound via an iminium intermediate.

References

Methodological & Application

Total Synthesis of Tilivalline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive protocol for the total synthesis of Tilivalline, a pyrrolobenzodiazepine (PBD) natural product. This compound, initially isolated from Klebsiella oxytoca, has garnered significant interest from the scientific community due to its association with antibiotic-associated hemorrhagic colitis and its cytotoxic properties. This protocol is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmacology.

The synthesis of this compound is most effectively achieved through the preparation of its direct precursor, Tilimycin, followed by a biomimetic reaction with indole (B1671886). This protocol details a robust synthetic route, culminating in a non-enzymatic final step that mimics the natural biosynthetic pathway.

Synthetic Strategy Overview

The overall strategy for the total synthesis of this compound is depicted below. The synthesis commences with the coupling of a protected anthranilic acid derivative with L-proline methyl ester. Subsequent functional group manipulations lead to the formation of a key N-acylprolinal intermediate. This intermediate undergoes an intramolecular Mannich-type cyclization to furnish the pyrrolobenzodiazepine core of Tilimycin. Finally, a Lewis acid-mediated reaction of Tilimycin with indole affords this compound.

Total_Synthesis_of_this compound cluster_0 Synthesis of Tilimycin cluster_1 Final Step A N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester B N-(2-amino-3-methoxybenzoyl)-L-proline methyl ester A->B Nitro Reduction C N-(2-amino-3-methoxybenzoyl)-L-prolinal B->C Ester Reduction D Tilimycin C->D Intramolecular Cyclization F This compound D->F Lewis Acid Mediated Addition E Indole E->F

Figure 1. Overall synthetic workflow for the total synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Tilimycin

1.1 Synthesis of N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester

This initial step involves the amide coupling of 2-nitro-3-methoxybenzoic acid and L-proline methyl ester hydrochloride.

Reagent/SolventMolar EquivalentPurpose
2-nitro-3-methoxybenzoic acid1.0Starting material
L-proline methyl ester hydrochloride1.1Starting material
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2Coupling agent
HOBt (Hydroxybenzotriazole)1.2Coupling additive
Diisopropylethylamine (DIPEA)2.5Base
Dichloromethane (DCM)-Solvent

Protocol:

  • To a solution of 2-nitro-3-methoxybenzoic acid (1.0 eq) in DCM are added L-proline methyl ester hydrochloride (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (Ethyl acetate (B1210297)/Hexanes gradient) to afford the desired product.

Parameter Value
Reaction Time12 hours
TemperatureRoom Temperature
Typical Yield85-95%

1.2 Reduction of the Nitro Group

The nitro group is reduced to an amine, a crucial step for the subsequent cyclization.

Reagent/SolventMolar Equivalent/ConditionsPurpose
N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester1.0Starting material
Iron powder (Fe)5.0Reducing agent
Ammonium (B1175870) chloride (NH₄Cl)5.0Additive
Ethanol (B145695)/Water (4:1)-Solvent

Protocol:

  • To a solution of N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester (1.0 eq) in a 4:1 mixture of ethanol and water are added iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • The mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the aniline (B41778) product, which is often used in the next step without further purification.

Parameter Value
Reaction Time4 hours
TemperatureReflux
Typical Yield90-98% (crude)

1.3 Formation of N-acylprolinal and Intramolecular Cyclization to Tilimycin

The methyl ester is reduced to the corresponding aldehyde, which spontaneously cyclizes to form the hemiaminal core of Tilimycin.

Reagent/SolventMolar Equivalent/ConditionsPurpose
N-(2-amino-3-methoxybenzoyl)-L-proline methyl ester1.0Starting material
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)2.2Reducing agent
Dichloromethane (DCM)-Solvent

Protocol:

  • A solution of N-(2-amino-3-methoxybenzoyl)-L-proline methyl ester (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • DIBAL-H (2.2 eq, 1.0 M solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude Tilimycin. Tilimycin is often used immediately in the next step due to its moderate stability.

Parameter Value
Reaction Time2 hours
Temperature-78 °C
Typical Yield60-70% (over 2 steps)
Part 2: Conversion of Tilimycin to this compound

This final step involves the non-enzymatic, Lewis acid-mediated reaction of Tilimycin with indole. This reaction mimics the proposed biosynthetic pathway where Tilimycin reacts with biogenically produced indole.[1]

Figure 2. Reaction mechanism for the final step of this compound synthesis.

Reagent/SolventMolar Equivalent/ConditionsPurpose
Tilimycin1.0Starting material
Indole1.5Nucleophile
Zinc chloride (ZnCl₂)1.2Lewis acid catalyst
Dichloromethane (DCM)-Solvent

Protocol:

  • To a solution of crude Tilimycin (1.0 eq) in anhydrous DCM are added indole (1.5 eq) and zinc chloride (1.2 eq).

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography (TLC) or flash column chromatography on silica gel to afford this compound.

Parameter Value
Reaction Time6 hours
TemperatureRoom Temperature
Typical Yield50-60%

Summary of Yields

StepProductTypical Yield
1.1N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester85-95%
1.2N-(2-amino-3-methoxybenzoyl)-L-proline methyl ester90-98% (crude)
1.3Tilimycin60-70% (over 2 steps)
2This compound50-60%
Overall This compound ~20-35%

Concluding Remarks

This protocol provides a detailed and reliable method for the total synthesis of this compound. The key steps involve a robust amide coupling, a high-yielding nitro reduction, and a stereoselective intramolecular cyclization to form the pyrrolobenzodiazepine core, followed by a final biomimetic indole addition. This synthetic route offers a practical means for producing this compound for further biological and pharmacological investigations. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.

References

Application Notes and Protocols for the Extraction and Purification of Tilivalline from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Tilivalline, a pyrrolobenzodiazepine enterotoxin, from bacterial cultures. The methodologies outlined are compiled from published research and are intended to guide researchers in obtaining purified this compound for further study and development.

Introduction

This compound is a non-ribosomally synthesized pyrrolobenzodiazepine produced by certain strains of gut-resident bacteria, most notably Klebsiella oxytoca and the entomopathogenic bacterium Xenorhabdus eapokensis. It is biosynthetically derived from its precursor, Tilimycin, through a non-enzymatic reaction with indole[1]. As a cytotoxic compound implicated in antibiotic-associated hemorrhagic colitis, the ability to isolate and purify this compound is crucial for studying its mechanism of action, developing diagnostic tools, and exploring its potential as a therapeutic agent or target.

This document provides detailed protocols for the cultivation of this compound-producing bacteria, extraction of the compound from culture broth, and a multi-step purification strategy to achieve high purity.

Data Presentation

The following tables summarize quantitative data related to this compound production and purification.

Table 1: this compound Production Yields in Xenorhabdus eapokensis

Culture ConditionThis compound Yield (mg/L)Reference
SF-900 Medium (Wildtype)2.06[2][3]
SF-900 + 1 mM 3-hydroxy anthranilic acid2.9[2][3]
SF-900 + 0.1 mM Indole3.6[2][3]
SF-900 + 1 mM Indole6.2[2][3]

Table 2: Analytical Data for this compound Quantification

Analytical MethodParameterValueReference
LC-MS/MSMS2 Transition (m/z)334.4 → 199.1[4][5]

Experimental Protocols

Protocol for Bacterial Cultivation for this compound Production

This protocol is designed for the large-scale cultivation of Klebsiella oxytoca to produce this compound.

3.1.1. Materials

  • Klebsiella oxytoca toxigenic strain

  • Tryptone Lactose Broth (TLB) or similar nutrient-rich medium

  • Sterile baffled flasks or a fermenter

  • Incubator shaker

  • Spectrophotometer

3.1.2. Procedure

  • Inoculum Preparation: Inoculate a single colony of K. oxytoca into 10 mL of TLB in a 50 mL sterile tube. Incubate at 37°C with shaking at 200 rpm for 16-18 hours.

  • Seed Culture: Use the overnight inoculum to inoculate a larger volume of TLB (e.g., 100 mL in a 500 mL baffled flask) to a starting OD₆₀₀ of 0.1. Incubate at 37°C with shaking at 200 rpm until the culture reaches an OD₆₀₀ of 1.5-2.0.

  • Production Culture: Inoculate the production scale fermenter or baffled flasks containing TLB with the seed culture to a starting OD₆₀₀ of 0.1.

  • Fermentation: Incubate the production culture at 37°C with agitation. This compound production typically commences as the culture enters the stationary phase (around 6 hours) and peaks after approximately 27 hours[4][5].

  • Monitoring: Monitor cell growth by measuring the OD₆₀₀ periodically.

Protocol for Extraction of this compound from Culture Broth

This protocol describes a liquid-liquid extraction method using butanol to recover this compound from the bacterial culture supernatant.

3.2.1. Materials

  • Bacterial culture from Protocol 3.1

  • n-Butanol

  • Centrifuge and appropriate centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

3.2.2. Procedure

  • Cell Removal: Harvest the culture and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a large separatory funnel.

    • Add an equal volume of n-butanol to the supernatant.

    • Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The upper layer is the butanol phase containing this compound.

    • Drain and collect the lower aqueous layer and re-extract it two more times with an equal volume of n-butanol to maximize recovery.

  • Solvent Evaporation: Pool the butanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a crude extract is obtained.

Protocol for Purification of this compound

This protocol outlines a two-step purification process involving Solid-Phase Extraction (SPE) followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC).

3.3.1. Solid-Phase Extraction (SPE)

3.3.1.1. Materials

  • Crude this compound extract from Protocol 3.2

  • C18 SPE cartridge

  • Methanol (B129727)

  • Deionized water

  • SPE vacuum manifold

3.3.1.2. Procedure

  • Sample Preparation: Re-dissolve the crude extract in a minimal amount of 50% aqueous methanol.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Load the re-dissolved crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 10 mL of 80% aqueous methanol.

  • Drying: Evaporate the solvent from the eluted fraction to obtain a semi-purified extract.

3.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

3.3.2.1. Materials

  • Semi-purified this compound extract from Protocol 3.3.1

  • Prep-HPLC system with a UV detector

  • C18 preparative column (e.g., 10 µm particle size, 250 x 20 mm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

3.3.2.2. Procedure

  • Sample Preparation: Dissolve the semi-purified extract in a small volume of the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

    • Flow Rate: 20 mL/min

    • Detection: 254 nm

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak with the expected retention time for this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound.

  • Final Preparation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

The following diagrams illustrate the key workflows and biosynthetic context for this compound extraction and purification.

Tilivalline_Biosynthesis_and_Formation cluster_biosynthesis Bacterial Biosynthesis cluster_conversion Non-Enzymatic Conversion 3_HAA 3-Hydroxyanthranilic Acid NRPS Non-Ribosomal Peptide Synthetase 3_HAA->NRPS L_Proline L-Proline L_Proline->NRPS Tilimycin Tilimycin NRPS->Tilimycin Reaction Spontaneous Reaction Tilimycin->Reaction Indole Indole Indole->Reaction This compound This compound Reaction->this compound

Caption: Biosynthesis of Tilimycin and its conversion to this compound.

Tilivalline_Extraction_Workflow Start Bacterial Culture (K. oxytoca) Centrifugation Centrifugation Start->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (n-Butanol) Supernatant->LLE Crude_Extract Crude this compound Extract LLE->Crude_Extract End_Extraction Crude Extract Crude_Extract->End_Extraction

Caption: Workflow for the extraction of this compound from bacterial culture.

Tilivalline_Purification_Workflow Start_Purification Crude Extract SPE Solid-Phase Extraction (C18) Start_Purification->SPE Semi_Purified Semi-Purified Extract SPE->Semi_Purified Prep_HPLC Preparative HPLC (C18) Semi_Purified->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Final_Product Purified this compound Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Note: Quantification of Tilivalline in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivalline is a pyrrolobenzodiazepine enterotoxin produced by the gut bacterium Klebsiella oxytoca. It is associated with antibiotic-associated hemorrhagic colitis and is of significant interest in drug development and clinical research due to its cytotoxic activities.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its role in disease pathogenesis. This application note provides a detailed protocol for the quantification of this compound in biological samples using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method is based on a validated high-resolution mass spectrometry approach, ensuring high selectivity and accuracy.[1][2]

Principle

This method employs a stable isotope dilution strategy coupled with HPLC-MS/MS for the accurate quantification of this compound. A 15N-labeled this compound (TV*) is used as an internal standard (IS) to compensate for matrix effects and variations in sample preparation and instrument response. Samples are first deproteinized and extracted, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or high-resolution MS2 mode.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • 15N-labeled this compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., serum, plasma)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of this compound from serum or plasma samples.

  • Sample Thawing: Thaw frozen biological samples (e.g., serum, plasma) on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add a known amount of 15N-labeled this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent like methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions (Representative)

ParameterValue
HPLC System Agilent 1100 series or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1
Ion Source Temp. 500°C
Capillary Voltage 3500 V
Gas Flow Instrument dependent, optimize for best signal
Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound334.2199.1Optimized for instrument
15N-Tilivalline (IS)335.1-Optimized for instrument
Benzyl-tilivalline (alternative IS)424.0199.1Optimized for instrument

Note: The product ion for the 15N-labeled internal standard will also be shifted accordingly. High-resolution MS2 can also be used for quantification by monitoring specific fragment ions. The transition for this compound is m/z 334.4 → 199.1. An alternative internal standard, benzyl-tilivalline, has a transition of m/z 424 → 199.1.

Table 2: Method Validation Parameters (Representative)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Monitored and compensated by IS
Stability Stable under storage and processing conditions

Disclaimer: The values in Table 2 are representative and may vary depending on the specific instrumentation and laboratory conditions. A full method validation should be performed according to regulatory guidelines.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Serum, Plasma) spike Spike with 15N-Tilivalline (IS) sample->spike ppt Protein Precipitation (Cold Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation (Nitrogen Stream) supernatant->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Analysis (Quantification) msms->data

Caption: Experimental workflow for this compound quantification.

Signaling Pathways

This compound is known to induce apoptosis, which involves a cascade of signaling events. While a detailed pathway is complex and beyond the scope of this application note, a simplified representation of apoptosis induction is shown below.

apoptosis_pathway This compound This compound cell Epithelial Cell This compound->cell Enters dna_damage DNA Damage cell->dna_damage Induces caspase_activation Caspase Activation dna_damage->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis Results in

Caption: Simplified overview of this compound-induced apoptosis.

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. Proper method validation is essential before implementation in routine analysis.

References

Application Notes and Protocols for the Accurate Quantification of Tilivalline using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) enterotoxin produced by the opportunistic pathogen Klebsiella oxytoca.[1][2] It is associated with antibiotic-associated hemorrhagic colitis (AAHC) due to its cytotoxic effects on intestinal epithelial cells.[3][4][5] this compound induces apoptosis and disrupts epithelial barrier function by binding to tubulin and stabilizing microtubules, which leads to mitotic arrest.[2][3] Given its role in pathogenicity, accurate quantification of this compound in various biological matrices is crucial for research, diagnostics, and the development of therapeutic interventions.

Stable isotope dilution (SID) coupled with mass spectrometry is a powerful analytical technique that provides high accuracy and precision for the quantification of target analytes.[6][7] This method involves the use of an isotopically labeled internal standard that is chemically identical to the analyte but has a different mass.[8][9] The internal standard is added to the sample at a known concentration, and the ratio of the analyte to the internal standard is measured by mass spectrometry. This approach corrects for variations in sample preparation and matrix effects, leading to highly reliable quantitative data.[6][8]

This document provides detailed application notes and protocols for the accurate quantification of this compound using a stable isotope dilution method with high-resolution tandem mass spectrometry (HPLC-HR-MS/MS).[10][11]

Signaling and Biosynthetic Pathways of this compound

This compound Mechanism of Action:

This compound exerts its cytotoxic effects by targeting microtubules. It binds to tubulin, stabilizing the microtubule polymer and preventing its disassembly. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[3][4]

Tilivalline_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules blocks disassembly Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: this compound's mechanism of action leading to apoptosis.

This compound Biosynthesis:

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway in Klebsiella oxytoca.[1][12] The biosynthesis starts from chorismate and involves a series of enzymatic steps to produce the PBD core structure. The final step is a non-enzymatic condensation with indole (B1671886) to form this compound.[1][12]

Tilivalline_Biosynthesis Chorismate Chorismate HAA 3-Hydroxyanthranilic acid Chorismate->HAA aroX, dhbX, icmX, adsX NpsA_ThdA NpsA/ThdA (NRPS) HAA->NpsA_ThdA Tilimycin_Precursor N-acylprolinal intermediate NpsA_ThdA->Tilimycin_Precursor L_Proline L-Proline NpsB NpsB (NRPS) L_Proline->NpsB NpsB->Tilimycin_Precursor Tilimycin Tilimycin Tilimycin_Precursor->Tilimycin spontaneous ring closure This compound This compound Tilimycin->this compound + Indole (non-enzymatic) Indole Indole Indole->this compound

Figure 2: Simplified biosynthetic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound using a stable isotope dilution HPLC-HR-MS/MS method.[10]

Table 1: Mass Spectrometric Parameters for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (TV)334.1500199.0917
¹⁵N-Tilivalline (¹⁵N-TV)335.1471199.0917

Table 2: Method Performance for this compound Quantification in Biological Matrices

MatrixLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)
Serum0.550095 ± 5
Colonic Fluid1.0100092 ± 7
Stool (fecal water)2.5250088 ± 9

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.

Experimental Protocols

1. Preparation of ¹⁵N-Labeled this compound Internal Standard

A stable isotopically labeled internal standard is essential for accurate quantification. ¹⁵N-labeled this compound (¹⁵N-TV) can be synthesized from ¹⁵N-labeled precursors. A detailed synthetic route is described by Paveglio et al. (2020).[10] The synthesis involves the production of ¹⁵N-labeled Tilimycin (TM*) which is then converted to ¹⁵N-TV by reaction with indole.[10]

2. Sample Preparation

The following protocol is a general guideline and may need optimization depending on the specific biological matrix.

  • Serum/Plasma:

    • To 100 µL of serum or plasma, add 10 µL of ¹⁵N-TV internal standard solution (concentration will depend on the expected analyte concentration range).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Stool (Fecal Water):

    • Homogenize a known weight of stool sample with an equal volume of phosphate-buffered saline (PBS).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to obtain the fecal water supernatant.

    • To 100 µL of fecal water, add 10 µL of ¹⁵N-TV internal standard solution.

    • Proceed with protein precipitation and subsequent steps as described for serum/plasma.

3. HPLC-HR-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is recommended.[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 95% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Resolution: 70,000.

    • MS/MS Resolution: 17,500.

    • Collision Energy: Optimized for the fragmentation of this compound (e.g., HCD with stepped collision energy).

    • Data Acquisition: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) targeting the specific precursor-to-product ion transitions for this compound and ¹⁵N-Tilivalline (see Table 1).

Experimental Workflow Diagram:

SID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Stool) Add_IS Add known amount of ¹⁵N-Tilivalline (Internal Standard) Sample->Add_IS Extraction Protein Precipitation & Solid Phase Extraction Add_IS->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (Reversed-Phase C18) Concentration->HPLC MS High-Resolution MS/MS Detection (e.g., Orbitrap) HPLC->MS Quantification Quantification (Ratio of Analyte to Internal Standard) MS->Quantification

Figure 3: Workflow for this compound quantification by stable isotope dilution.

4. Data Analysis and Quantification

  • Integrate the peak areas for the specific transitions of both this compound and ¹⁵N-Tilivalline.

  • Calculate the peak area ratio of this compound to ¹⁵N-Tilivalline.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of a stable isotope dilution method with HPLC-HR-MS/MS provides a robust and accurate approach for the quantification of this compound in complex biological matrices. This methodology is critical for advancing our understanding of the role of this compound in Klebsiella oxytoca pathogenesis and for the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Tilivalline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) enterotoxin produced by the opportunistic pathogen Klebsiella oxytoca. It has been identified as a causative agent in antibiotic-associated hemorrhagic colitis (AAHC).[1] this compound exerts its cytotoxic effects by disrupting microtubule dynamics. Unlike other PBDs that typically alkylate DNA, this compound binds to tubulin and stabilizes microtubules, leading to mitotic arrest and subsequent induction of apoptosis.[1][2] This distinct mechanism of action makes this compound a subject of interest for research into microbial pathogenesis and as a potential, albeit challenging, lead compound for therapeutic development.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic activity of this compound. The following sections include quantitative data on its potency, detailed experimental procedures for key cytotoxicity assays, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The cytotoxic and growth-inhibitory activities of this compound have been evaluated across various human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineCell TypeIC50 (µM)
HAP1Haploid cell line derived from KBM-737.6 ± 2.1
HCT116Colorectal Carcinoma33.3 ± 1.8
HeLaCervical Carcinoma34.7 ± 1.9
HepG2Hepatocellular Carcinoma41.2 ± 3.1
HUVECHuman Umbilical Vein Endothelial Cells44.7 ± 1.9
SW480Colorectal Adenocarcinoma29.5 ± 2.4
Hep2Laryngeal Carcinoma10

Data for HAP1, HCT116, HeLa, HepG2, HUVEC, and SW480 are from the supplementary information of "Klebsiella oxytoca enterotoxins tilimycin and this compound have distinct host DNA-damaging and microtubule-stabilizing activities"[2]. The IC50 for Hep2 cells is from "Enterotoxicity of a nonribosomal peptide causes antibiotic-associated colitis".

Mechanism of Action and Signaling Pathway

This compound's primary molecular target is tubulin. By binding to tubulin, it stabilizes microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. This stabilization prevents the dynamic instability required for proper mitotic spindle formation and function, leading to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, ultimately leading to programmed cell death.[2][3]

Tilivalline_Signaling_Pathway This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis_Signal Pro-apoptotic Signaling (e.g., Bcl-2 family modulation) Cell_Cycle_Arrest->Apoptosis_Signal Caspase_Activation Caspase-3/7 Activation Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound's mechanism leading to apoptosis.

Experimental Protocols

The following are detailed protocols for assays relevant to characterizing the cytotoxic activity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) B Incubate for 24h to allow attachment A->B C Treat with serial dilutions of this compound (Include vehicle control - DMSO) B->C D Incubate for desired time periods (e.g., 24, 48, 72 hours) C->D E Add MTT solution (5 mg/mL) to each well D->E F Incubate for 2-4 hours at 37°C (Formation of formazan (B1609692) crystals) E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I

Workflow for the MTT cell viability assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under the microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Detection: Caspase-3/7 Activity Assay

This assay quantifies the activity of activated executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line (e.g., 10,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Exposure: Incubate for a predetermined time to induce apoptosis (e.g., 24 hours).[2]

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Mechanism Validation: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in light scattering or fluorescence.

Materials:

  • This compound

  • Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, and polymerization buffer)

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: On ice, thaw all kit components. Prepare the tubulin stock solution in the provided general tubulin buffer supplemented with GTP as per the manufacturer's protocol.

  • Reaction Setup: In a 96-well plate on ice, add the tubulin solution. Add this compound at various concentrations. Include a negative control (vehicle, DMSO) and a positive control for stabilization (e.g., paclitaxel).

  • Initiate Polymerization: To initiate the reaction, transfer the plate to a microplate reader pre-warmed to 37°C.

  • Kinetic Measurement: Measure the increase in fluorescence or absorbance (typically at 340 nm) every minute for at least 60 minutes.

  • Data Analysis: Plot the fluorescence/absorbance values against time. A compound that stabilizes microtubules, like this compound, will show an increased rate and extent of polymerization compared to the DMSO control.

References

Application Notes and Protocols for Animal Models of Tilivalline-Induced Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivalline is a pyrrolobenzodiazepine enterotoxin produced by the gut bacterium Klebsiella oxytoca. Under conditions of dysbiosis, often following antibiotic treatment, overgrowth of toxigenic K. oxytoca can lead to antibiotic-associated hemorrhagic colitis (AAHC). This compound, along with a related toxin, tilimycin, plays a crucial role in the pathogenesis of this condition by inducing apoptosis in colonic epithelial cells and disrupting the intestinal barrier function.[1] Animal models are indispensable tools for investigating the mechanisms of this compound-induced colitis and for the preclinical evaluation of potential therapeutic interventions.

This document provides detailed application notes and protocols for establishing and evaluating a murine model of this compound-induced colitis.

Animal Model: Klebsiella oxytoca-Induced Colitis

The most relevant animal model for studying this compound-induced colitis involves the oral inoculation of mice with a toxigenic strain of Klebsiella oxytoca following antibiotic-mediated disruption of the commensal gut microbiota. This model recapitulates key features of human AAHC.

Experimental Workflow

G cluster_0 Phase 1: Microbiota Disruption cluster_1 Phase 2: Induction of Colitis cluster_2 Phase 3: Assessment of Colitis Antibiotic Treatment Antibiotic Treatment K. oxytoca Inoculation K. oxytoca Inoculation Antibiotic Treatment->K. oxytoca Inoculation Day 0 Monitoring Monitoring K. oxytoca Inoculation->Monitoring Daily Sample Collection Sample Collection Monitoring->Sample Collection Endpoint Analysis Analysis Sample Collection->Analysis

Experimental workflow for the K. oxytoca-induced colitis model.

Detailed Experimental Protocols

Protocol 1: Induction of K. oxytoca-Induced Colitis in Mice

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Toxigenic Klebsiella oxytoca strain (e.g., a clinical isolate from an AAHC patient)

  • Non-toxigenic K. oxytoca mutant strain (control)

  • Ampicillin (B1664943)

  • Sterile drinking water

  • Tryptic Soy Broth (TSB)

  • Oral gavage needles

Procedure:

  • Antibiotic Pre-treatment:

    • Administer ampicillin in the drinking water (1 g/L) for 5-7 days to disrupt the native gut microbiota.[2][3]

    • House mice in sterile cages and provide autoclaved food and water.

  • Preparation of K. oxytoca Inoculum:

    • Culture the toxigenic and non-toxigenic K. oxytoca strains in TSB overnight at 37°C with shaking.

    • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 10^9 colony-forming units (CFU) per 100 µL.[4]

  • Oral Inoculation:

    • Following antibiotic treatment, provide mice with regular sterile drinking water for 24 hours.

    • Administer 100 µL of the bacterial suspension (toxigenic or non-toxigenic) to each mouse via oral gavage.[2] A control group should receive sterile PBS.

  • Monitoring:

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces.

    • Calculate a Disease Activity Index (DAI) based on these parameters (see Table 1).

  • Endpoint and Sample Collection:

    • Euthanize mice at a predetermined endpoint (e.g., day 5-7 post-infection or when significant weight loss is observed).

    • Measure colon length and weight.

    • Collect colon tissue for histological analysis, cytokine measurement, and apoptosis assays.

    • Collect cecal contents for bacterial load determination.

Protocol 2: Histological Assessment of Colitis

Materials:

Procedure:

  • Tissue Fixation and Processing:

    • Fix colon tissue samples in 10% neutral buffered formalin overnight.

    • Process the fixed tissues and embed them in paraffin.

    • Cut 5 µm sections and mount them on glass slides.

  • H&E Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin for 5 minutes, rinse with water.

    • Differentiate with acid-alcohol and blue in running tap water.

    • Counterstain with eosin for 2 minutes.

    • Dehydrate the sections and mount with a coverslip.

  • Histological Scoring:

    • Examine the stained sections under a microscope.

    • Score the severity of colitis based on the criteria outlined in Table 2.

Protocol 3: Quantification of Apoptosis by TUNEL Assay

Materials:

  • TUNEL assay kit

  • Proteinase K

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Use paraffin-embedded colon sections as prepared for histology.

    • Deparaffinize and rehydrate the sections.

  • Permeabilization:

    • Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

    • Wash with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:

      • An equilibration step.

      • Incubation with the TdT reaction mix (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C.

      • Stopping the reaction and washing the slides.

      • Detection of the incorporated label (e.g., with a fluorescently labeled antibody).

  • Analysis:

    • Mount the slides with a DAPI-containing mounting medium to visualize nuclei.

    • Capture images using a fluorescence microscope.

    • Quantify the number of TUNEL-positive (apoptotic) cells per crypt or per high-power field.

Protocol 4: Measurement of Inflammatory Cytokines

A. ELISA for Protein Levels

Materials:

  • Colon tissue

  • Lysis buffer

  • ELISA kits for TNF-α, IL-6, etc.

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • Homogenize a weighed portion of colon tissue in lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

  • ELISA:

    • Perform the ELISA according to the kit manufacturer's instructions. This generally involves:

      • Adding standards and samples to a pre-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate and stopping the reaction.

      • Reading the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the cytokine concentrations based on the standard curve.

B. qPCR for mRNA Levels

Materials:

  • Colon tissue

  • RNA extraction kit (e.g., Trizol)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from colon tissue using an appropriate kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reaction with cDNA, primers, and master mix.

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Data Presentation

Table 1: Disease Activity Index (DAI) Scoring
ScoreBody Weight Loss (%)Stool ConsistencyBlood in Stool
0 <1NormalNegative
1 1-5
2 5-10Loose StoolsPositive
3 10-15
4 >15DiarrheaGross Bleeding

The DAI is calculated as the sum of the scores for body weight loss, stool consistency, and blood in stool, divided by 3.

Table 2: Histological Scoring of Colitis
ParameterScoreDescription
Inflammation 0None
1Mild mucosal infiltrate
2Moderate mucosal and submucosal infiltrate
3Severe transmural infiltrate
Crypt Damage 0None
1Basal 1/3 damaged
2Basal 2/3 damaged
3Only surface epithelium intact
4Complete loss of crypts and epithelium
Ulceration 0None
11-25% involvement
226-50% involvement
351-75% involvement
476-100% involvement

The total histological score is the sum of the scores for inflammation, crypt damage, and ulceration.

Table 3: Representative Quantitative Data from K. oxytoca-Induced Colitis Model
ParameterControl (Non-toxigenic K. oxytoca)Toxigenic K. oxytoca
Body Weight Change (%) +1.5 ± 0.5-10.2 ± 2.1
Colon Length (cm) 8.1 ± 0.46.5 ± 0.6
Histological Score 1.2 ± 0.38.5 ± 1.2
TUNEL-positive cells/crypt 0.5 ± 0.25.8 ± 1.1
TNF-α (pg/mg protein) 55 ± 12250 ± 45
IL-6 (pg/mg protein) 30 ± 8180 ± 30

Data are presented as mean ± SEM. These are representative values compiled from typical findings in the literature.

Signaling Pathways

This compound-Induced Apoptosis via Tubulin Stabilization

This compound induces apoptosis by binding to and stabilizing microtubules, leading to mitotic arrest. This can activate the intrinsic apoptotic pathway.

G This compound This compound Tubulin Tubulin This compound->Tubulin binds Microtubules Microtubules Tubulin->Microtubules polymerization Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest stabilization leads to Bcl2_family Bcl2_family Mitotic_Arrest->Bcl2_family activates pro-apoptotic members Mitochondria Mitochondria Bcl2_family->Mitochondria induces permeabilization Caspase9 Caspase9 Mitochondria->Caspase9 releases cytochrome c to activate Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound-induced apoptosis pathway.

Tilimycin-Induced Apoptosis via DNA Damage Response

Tilimycin, another cytotoxin produced by K. oxytoca, acts as a genotoxin, causing DNA damage and activating the DNA damage response (DDR) pathway, which can lead to p53-mediated apoptosis.

G Tilimycin Tilimycin DNA DNA Tilimycin->DNA alkylates DNA_Damage DNA_Damage DNA->DNA_Damage results in ATM_ATR ATM_ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1_Chk2 ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 Chk1_Chk2->p53 phosphorylates and stabilizes Bax_Puma Bax_Puma p53->Bax_Puma upregulates Mitochondria Mitochondria Bax_Puma->Mitochondria induces permeabilization Caspase9 Caspase9 Mitochondria->Caspase9 releases cytochrome c to activate Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Tilimycin-induced apoptosis pathway.

References

Application Notes and Protocols for the Detection of Tilivalline-Producing Klebsiella oxytoca Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Klebsiella oxytoca, an opportunistic Gram-negative bacterium, is a known resident of the human gut microbiota.[1][2][3] However, under certain conditions, such as following antibiotic treatment, pathogenic strains can proliferate and cause antibiotic-associated hemorrhagic colitis (AAHC).[1][4][5][6] The primary virulence factors associated with colitogenic K. oxytoca strains are the enterotoxins tilimycin and tilivalline.[4][5][7] These nonribosomal peptides are synthesized by a multi-enzyme complex encoded by a specific biosynthetic gene cluster.[1][8][9][10] this compound, a pyrrolobenzodiazepine, is formed through a non-enzymatic reaction of the more potent cytotoxin, tilimycin, with indole.[1][9][11] Both toxins contribute to the pathogenesis of colitis by inducing apoptosis in intestinal epithelial cells.[4][6][7]

Accurate and reliable detection of this compound-producing K. oxytoca is crucial for clinical diagnosis, research into its pathogenesis, and the development of therapeutic interventions. These application notes provide detailed protocols for three key detection methodologies: cytotoxicity assays, analytical chemistry techniques (HPLC-MS/MS), and molecular-based approaches (PCR).

I. Cytotoxicity Assays

Cytotoxicity assays are a functional method to detect the presence of this compound and tilimycin by observing their toxic effects on cultured mammalian cell lines.[2][12]

Principle

Supernatants from K. oxytoca cultures are applied to susceptible cell lines. The presence of cytotoxins leads to characteristic morphological changes, cell detachment, and ultimately cell death, which can be qualitatively observed and quantitatively measured.[13]

Key Reagents and Equipment
  • HEp-2 (ATCC-CCL-23) or HeLa S3 (ATCC-CCL-2.2) cell lines[2]

  • Caco-2 cell line[14]

  • Dulbecco's Modified Eagle Medium (DMEM) or MEM/EBSS[2][14]

  • Fetal Bovine Serum (FBS)[2][14]

  • L-glutamine[2]

  • Trypsin-EDTA

  • 96-well flat-bottom culture plates[14]

  • Incubator (37°C, 5% CO2)[14]

  • Inverted microscope

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for quantitative analysis[15]

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture Preparation:

    • Maintain HEp-2, HeLa S3, or Caco-2 cells in the recommended medium supplemented with 10% FBS and L-glutamine.[2][14]

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer within 24-48 hours.

    • Incubate at 37°C in a 5% CO2 atmosphere.[14]

  • Klebsiella oxytoca Culture Preparation:

    • Inoculate a single colony of the test K. oxytoca strain into 8 ml of Tryptic Soy Broth (TSB), which has been shown to have strong toxin-inducing properties.[2][13]

    • Incubate the culture for 24-48 hours at 37°C.[2]

    • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

    • Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Cytotoxicity Assessment:

    • Remove the culture medium from the confluent cell monolayers in the 96-well plate.

    • Add the filter-sterilized K. oxytoca supernatant to the wells. Include a negative control (sterile TSB medium) and a positive control (supernatant from a known toxigenic strain).

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.[13]

    • Observe the cells under an inverted microscope for cytopathic effects, such as cell rounding, detachment, and multinucleated cells.[13]

  • Quantitative Analysis (Optional - MTT Assay):

    • After the 48-hour incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability relative to the negative control.

Data Interpretation
  • Positive Result: Observation of significant cytopathic effects (cell rounding, detachment) compared to the negative control.[13]

  • Negative Result: No discernible morphological changes in the cell monolayer, which remains intact like the negative control.

II. Analytical Chemistry: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the direct detection and quantification of this compound and its precursor, tilimycin.[1][9][16][17]

Principle

This technique separates chemical compounds in a sample based on their physicochemical properties (HPLC) and then identifies and quantifies them based on their mass-to-charge ratio (MS/MS).[1][9]

Key Reagents and Equipment
  • HPLC system with a suitable column (e.g., C18)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • This compound and tilimycin analytical standards

  • Isotopically labeled internal standards (e.g., 15N-labeled this compound and tilimycin) for precise quantification[16]

  • Acetonitrile (B52724) (ACN), Formic acid, Water (LC-MS grade)

  • Sample preparation materials (e.g., solid-phase extraction cartridges)

Experimental Protocol: Quantification of this compound and Tilimycin
  • Sample Preparation:

    • Bacterial Culture: Centrifuge the K. oxytoca culture and collect the supernatant.

    • Biological Matrices (e.g., stool, colonic fluid): Homogenize the sample and perform a liquid-liquid or solid-phase extraction to isolate the toxins.[16]

    • Spike the samples with a known concentration of the isotopically labeled internal standard.[16]

  • HPLC Separation:

    • Inject the prepared sample into the HPLC system.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The specific gradient program should be optimized to achieve good separation of this compound and tilimycin from matrix components.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Monitor the specific precursor-to-product ion transitions for this compound, tilimycin, and their internal standards.

Quantitative Data
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
This compound334.4199.1[1][9]
Tilimycin235.1-[15]
15N-labeled this compound335.1-[16]
15N-labeled Tilimycin236.1-[16]

Note: Product ions for tilimycin and labeled standards were not specified in the provided search results but would be determined during method development.

Data Analysis
  • Calculate the concentration of this compound and tilimycin in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with analytical standards.

III. Molecular Detection: PCR

Polymerase Chain Reaction (PCR) can be used to detect the presence of the biosynthetic gene cluster responsible for this compound and tilimycin production in K. oxytoca isolates. This method indicates the genetic potential of a strain to produce the toxins.

Principle

PCR specifically amplifies target DNA sequences. Primers are designed to target conserved regions within the nonribosomal peptide synthetase (NRPS) genes (npsA and npsB) of the pathogenicity island (PAI).[6] Additionally, PCR targeting the pehX gene can be used for the specific identification of K. oxytoca.[18][19]

Key Reagents and Equipment
  • DNA extraction kit

  • PCR thermal cycler

  • Taq DNA polymerase and dNTPs

  • Primers specific for npsA, npsB, or pehX

  • Gel electrophoresis equipment

  • DNA ladder

Experimental Protocol: PCR for Toxin Genes and Species Identification
  • DNA Extraction:

    • Isolate genomic DNA from a pure culture of K. oxytoca using a commercial DNA extraction kit or standard protocols.

  • PCR Amplification:

    • Prepare a PCR master mix containing Taq polymerase, dNTPs, forward and reverse primers, PCR buffer, and the extracted genomic DNA.

    • Perform PCR using the following cycling conditions (these are general conditions and should be optimized):

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (primer-dependent)

        • Extension: 72°C for 1 minute (dependent on amplicon size)

      • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis:

    • Run the PCR products on an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Include a DNA ladder to determine the size of the amplicons.

    • Visualize the DNA bands under UV light.

Target Genes and Expected Results
Target GenePrimer PairExpected Amplicon SizePurposeReference(s)
npsBNot specifiedNot specifiedDetection of toxin-producing potential[6]
npsA-aroX intergenic regionNot specifiedNot specifiedDetection of toxin-producing potential[6]
pehXPEH-C / PEH-D344 bpSpecific identification of K. oxytoca[18]

Note: Specific primer sequences for npsA and npsB were not detailed in the search results and would need to be obtained from the cited literature or designed based on the gene sequences.

Data Interpretation
  • Positive Result: A band of the expected size on the agarose gel indicates the presence of the target gene.

  • Negative Result: Absence of a band of the expected size.

Visualizations

Signaling Pathway

Tilivalline_Biosynthesis cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Pathway cluster_Spontaneous Spontaneous Reactions NpsA NpsA (Adenylation) ThdA ThdA (Thiolation) NpsA->ThdA NpsB NpsB (C-A-T-Re) ThdA->NpsB Tilimycin Tilimycin NpsB->Tilimycin Reductive Release & Cyclization Proline L-Proline Proline->NpsB HAA 3-Hydroxyanthranilic acid HAA->NpsA This compound This compound Tilimycin->this compound non-enzymatic Indole Indole Indole->this compound non-enzymatic

Caption: Biosynthetic pathway of this compound from precursor amino acids.

Experimental Workflow

Detection_Workflow cluster_Sample Sample Preparation cluster_Methods Detection Methods cluster_Results Results Sample K. oxytoca Isolate Culture Liquid Culture (TSB) Sample->Culture gDNA Genomic DNA Culture->gDNA Extraction Supernatant Culture Supernatant Culture->Supernatant Centrifugation/ Filtration PCR PCR Amplification (npsA/B, pehX) gDNA->PCR Cytotoxicity Cytotoxicity Assay (HEp-2/HeLa cells) Supernatant->Cytotoxicity HPLCMS HPLC-MS/MS Analysis Supernatant->HPLCMS Genetic Genetic Potential (Toxin Gene Presence) PCR->Genetic Functional Functional Toxin (Cell Death) Cytotoxicity->Functional Direct Direct Quantification (this compound/Tilimycin) HPLCMS->Direct

Caption: Overall workflow for detecting toxigenic K. oxytoca.

References

Heterologous Expression of the Tilivalline Biosynthetic Gene Cluster: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous expression of the tilivalline biosynthetic gene cluster (BGC). This compound is a pyrrolobenzodiazepine enterotoxin produced by the opportunistic pathogen Klebsiella oxytoca and is implicated in antibiotic-associated hemorrhagic colitis. The ability to express its biosynthetic pathway in a heterologous host is a critical step for structural diversification, yield improvement, and the development of novel therapeutics.

Introduction to this compound Biosynthesis

This compound is a non-ribosomally synthesized peptide derivative. Its biosynthesis begins with the production of tilimycin, a more potent cytotoxin, which is then non-enzymatically converted to this compound in the presence of indole (B1671886).[1] The core of the this compound BGC consists of two operons. The aroX operon is responsible for the synthesis of the precursor 3-hydroxyanthranilic acid, while the NRPS operon, containing the genes npsA, thdA, and npsB, encodes the non-ribosomal peptide synthetase machinery.[1]

The NRPS system is a bimodular assembly line composed of three proteins: NpsA, ThdA, and NpsB.[2]

  • NpsA: An adenylation (A) domain-containing protein that selects and activates 3-hydroxyanthranilic acid.

  • ThdA: A stand-alone thiolation (T) domain or peptidyl carrier protein (PCP) that carries the activated precursor.

  • NpsB: A large protein containing a condensation (C) domain, a second A domain for L-proline activation, a second T domain, and a terminal thioester-reductase (Re) domain for the reductive release of the dipeptide aldehyde, which spontaneously cyclizes to form tilimycin.[2]

The final step, the conversion of tilimycin to this compound, is a non-enzymatic reaction involving the nucleophilic attack of indole.[1] Indole is produced by the bacterial tryptophanase (TnaA) from L-tryptophan.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the production titers of this compound in heterologous hosts. The following table summarizes the yields of the purified biosynthetic enzymes expressed in E. coli.

ProteinExpression HostVectorPurification MethodYield (mg/L)Reference
NpsAE. coli BL21(DE3)pET15bIMAC, Size Exclusion~20[3]
holo-ThdAE. coli BL21(DE3)pET15bIMAC, Size Exclusion~27[3]
holo-NpsBE. coli BL21(DE3)pET15bIMAC, Size Exclusion~3[3]

Experimental Protocols

Cloning of the this compound Biosynthetic Gene Cluster

The large size of the this compound BGC (~12.3 kbp) makes its direct cloning challenging. Transformation-Associated Recombination (TAR) cloning in Saccharomyces cerevisiae is a recommended strategy for the isolation of large gene clusters.

Protocol: TAR Cloning of the this compound BGC

  • Vector Preparation:

    • Use a TAR cloning vector containing hooks (short sequences homologous to the ends of the target BGC), a yeast centromere (CEN), an autonomously replicating sequence (ARS), and a selectable marker (e.g., TRP1).

    • Linearize the TAR vector between the two hooks using a unique restriction enzyme.

  • Yeast Spheroplast Preparation:

    • Grow S. cerevisiae VL6-48N to an OD600 of 1.0-1.5.

    • Harvest the cells and wash with sterile water, followed by 1 M sorbitol.

    • Resuspend the cell pellet in SCE buffer (1 M sorbitol, 100 mM sodium citrate, 10 mM EDTA, pH 8.0) containing a lytic enzyme (e.g., Zymolyase).

    • Incubate at 30°C until spheroplasts are formed (monitor by osmotic lysis in water).

    • Gently wash the spheroplasts with 1 M sorbitol and then with STC buffer (1 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2).

    • Resuspend the spheroplasts in STC buffer.

  • Yeast Transformation:

    • Combine high-molecular-weight genomic DNA from K. oxytoca (containing the this compound BGC) and the linearized TAR vector with the prepared yeast spheroplasts.

    • Add PEG solution (20% PEG 8000, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2) and incubate at room temperature.

    • Centrifuge the spheroplasts, remove the supernatant, and resuspend in SOS buffer (1 M sorbitol, 25% YPD medium, 10 mM CaCl2).

    • Incubate at 30°C for 30 minutes for recovery.

    • Plate the transformation mixture onto selective agar (B569324) plates (e.g., synthetic complete medium lacking tryptophan) embedded in 1 M sorbitol.

    • Incubate at 30°C for 3-5 days until colonies appear.

  • Clone Verification:

    • Isolate plasmid DNA from the resulting yeast colonies.

    • Verify the integrity and completeness of the cloned this compound BGC by restriction digestion and sequencing.

Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a suitable fungal host for the expression of large secondary metabolite gene clusters due to its high secretory capacity and low endogenous secondary metabolite background.

Protocol: Protoplast-Mediated Transformation of A. oryzae

  • Vector Construction:

    • Subclone the this compound BGC from the TAR vector into an Aspergillus expression vector (e.g., pTAEX3) under the control of a strong constitutive or inducible promoter. The vector should also contain a selectable marker for A. oryzae (e.g., pyrG).

  • A. oryzae Culture and Protoplast Formation:

    • Inoculate an auxotrophic A. oryzae strain (e.g., a pyrG mutant) in DPY liquid medium supplemented with the required nutrient (e.g., uridine (B1682114) and uracil).

    • Incubate until a sufficient amount of mycelia is obtained.

    • Harvest the mycelia and resuspend in a solution containing a cell-wall-degrading enzyme mix (e.g., Yatalase) in an osmotic stabilizer (e.g., 0.6 M (NH4)2SO4).[4]

    • Incubate with gentle shaking until protoplasts are formed.

  • Transformation:

    • Filter the protoplast suspension to remove mycelial debris.

    • Wash the protoplasts with an osmotic stabilizer solution (e.g., 1.2 M sorbitol).

    • Resuspend the protoplasts in a transformation buffer containing CaCl2.

    • Add the expression vector containing the this compound BGC to the protoplast suspension and incubate on ice.

    • Add PEG solution and incubate at room temperature.

    • Wash the protoplasts to remove the PEG solution.

  • Regeneration and Selection:

    • Resuspend the transformed protoplasts in a molten top agar with an osmotic stabilizer and pour over a selective minimal medium plate lacking the auxotrophic requirement.

    • Incubate at 30°C for 4-7 days until transformant colonies appear.

  • Fermentation and Analysis:

    • Inoculate a confirmed transformant colony into a suitable production medium.

    • Incubate with shaking for 5-7 days.

    • Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract for this compound production by HPLC-MS/MS.

In Vitro Reconstitution of this compound Biosynthesis

A cell-free system allows for the detailed biochemical characterization of the biosynthetic pathway and the production of analogs by feeding precursor derivatives.

Protocol: In Vitro this compound Synthesis

  • Protein Expression and Purification:

    • Individually express the His-tagged NpsA, ThdA, and NpsB proteins in E. coli BL21(DE3) using pET vectors.

    • Purify the proteins using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.

    • Convert apo-ThdA and apo-NpsB to their holo-forms using a phosphopantetheinyl transferase such as Sfp.

  • In Vitro Reaction:

    • Combine the purified holo-enzymes (NpsA, ThdA, and NpsB) in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Add the substrates: 3-hydroxyanthranilic acid and L-proline.

    • Add the cofactors: ATP and NADPH.

    • Add indole and L-tryptophan along with purified tryptophanase (TnaA) and its cofactor pyridoxal (B1214274) phosphate (B84403) (PLP).

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for several hours.

  • Product Analysis:

    • Quench the reaction by adding an organic solvent (e.g., methanol).

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant for this compound formation by LC-MS/MS. A kobs of 0.013 s−1 has been reported for the in vitro production of a pyrrolobenzodiazepine using this system.[2]

Analytical Method for this compound Quantification

Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Extract the culture broth or in vitro reaction mixture with an equal volume of butanol or ethyl acetate.

    • Evaporate the organic layer to dryness and resuspend the residue in a suitable solvent (e.g., methanol).

  • LC-MS/MS Conditions:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Set the mass spectrometer to monitor the MS2 transition of this compound (m/z 334.4 → 199.1).[2][5]

    • Use a stable isotope-labeled internal standard for accurate quantification if available.

Visualizations

Tilivalline_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Machinery cluster_intermediates Intermediates & Products 3-HAA 3-Hydroxyanthranilic Acid L-Pro L-Proline NpsB NpsB (C-A-T-Re) L-Pro->NpsB Indole Indole This compound This compound Indole->this compound Trp L-Tryptophan TnaA TnaA (Tryptophanase) Trp->TnaA NpsA NpsA (A-domain) ThdA ThdA (T-domain) NpsA->ThdA Activation & Loading Activated_3HAA 3-HAA-AMP-ThdA ThdA->Activated_3HAA Dipeptide Dipeptide Aldehyde NpsB->Dipeptide Reductive Release TnaA->Indole Activated_3HAA->NpsB Condensation Tilimycin Tilimycin Dipeptide->Tilimycin Spontaneous Cyclization Tilimycin->this compound Non-enzymatic Reaction

Caption: Biosynthetic pathway of this compound.

Heterologous_Expression_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_production Production & Analysis gDNA K. oxytoca Genomic DNA Yeast_transform Yeast Spheroplast Transformation gDNA->Yeast_transform TAR_vector Linearized TAR Vector TAR_vector->Yeast_transform TAR_clone This compound BGC in TAR Vector Yeast_transform->TAR_clone Subcloning Subcloning TAR_clone->Subcloning Expression_vector Aspergillus Expression Vector Expression_vector->Subcloning Fungal_transform Protoplast Transformation Subcloning->Fungal_transform A_oryzae A. oryzae Protoplasts A_oryzae->Fungal_transform Transformant Recombinant A. oryzae Fungal_transform->Transformant Fermentation Fermentation Transformant->Fermentation Extraction Solvent Extraction Fermentation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Product This compound Analysis->Product

Caption: Workflow for heterologous expression of the this compound BGC.

References

Precursor-Directed Biosynthesis: A Protocol for Generating Novel Tilivalline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) produced by the opportunistic human gut bacterium Klebsiella oxytoca and the entomopathogenic bacterium Xenorhabdus eapokensis. As a member of the PBD class of compounds, which are known for their DNA-interactive and antitumor properties, this compound and its analogs are of significant interest in drug discovery and development. The biosynthesis of this compound proceeds through a non-ribosomal peptide synthetase (NRPS) pathway, culminating in the formation of a key intermediate, tilimycin. This compound is then formed through a non-enzymatic, spontaneous reaction between tilimycin and indole (B1671886).[1][2][3] This unique biosynthetic feature, particularly the late-stage, non-enzymatic incorporation of indole, presents a valuable opportunity for chemical diversification through precursor-directed biosynthesis.

This application note provides detailed protocols for the generation of novel this compound analogs by supplying cultured bacterial strains with synthetic precursor molecules. By introducing analogs of the natural precursors, 3-hydroxyanthranilic acid and indole, researchers can leverage the promiscuity of the biosynthetic machinery to create a diverse library of new PBD compounds for biological screening.

Principle of the Method

The generation of new this compound analogs via precursor-directed biosynthesis relies on the ability of the NRPS machinery of K. oxytoca or X. eapokensis to recognize and incorporate synthetic analogs of the natural precursors. The core strategy involves cultivating the microorganism in a suitable medium and supplementing it with specifically designed substituted 2-aminobenzoic acids or indole derivatives. The microbial enzymes then process these synthetic precursors, leading to the formation of novel tilimycin analogs, which subsequently react with available indole or indole analogs to yield a variety of new this compound derivatives.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain Select Bacterial Strain (e.g., K. oxytoca, X. eapokensis) media Prepare Culture Media strain->media inoculate Inoculate Culture media->inoculate precursors Synthesize/Procure Precursor Analogs feed Feed Precursor Analogs precursors->feed incubate Incubate under Optimal Conditions inoculate->incubate incubate->feed continue_incubation Continue Incubation feed->continue_incubation extract Extract Culture Broth continue_incubation->extract analyze Analyze by UPLC-HRMS/MS extract->analyze isolate Isolate and Purify Novel Analogs analyze->isolate characterize Characterize Structure (e.g., NMR) isolate->characterize

Caption: Experimental workflow for precursor-directed biosynthesis of this compound analogs.

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the formation of 3-hydroxyanthranilic acid (3-HAA) from chorismate.[4] A bimodular non-ribosomal peptide synthetase (NRPS) system, comprising the proteins NpsA, ThdA, and NpsB, then catalyzes the condensation of 3-HAA and L-proline.[5][6] The resulting dipeptide is reductively released to form an N-acylprolinal intermediate, which spontaneously cyclizes to yield tilimycin.[1][6] this compound is subsequently formed through a non-enzymatic reaction between tilimycin and indole, the latter being generated from the enzymatic cleavage of L-tryptophan by tryptophanase (TnaA).[1][4]

G cluster_enzymatic Enzymatic Synthesis cluster_nonenzymatic Non-Enzymatic Reaction chorismate Chorismate haa 3-Hydroxyanthranilic Acid (3-HAA) chorismate->haa aroX, adsX, icmX, dhbX nrps NRPS (NpsA, ThdA, NpsB) haa->nrps proline L-Proline proline->nrps tilimycin Tilimycin nrps->tilimycin This compound This compound tilimycin->this compound Spontaneous tryptophan L-Tryptophan indole Indole tryptophan->indole TnaA tnaa Tryptophanase (TnaA) indole->this compound

Caption: Simplified this compound biosynthesis pathway.

Protocols

Protocol 1: Precursor-Directed Biosynthesis in Xenorhabdus eapokensis

This protocol is adapted from studies that successfully generated 11 new this compound analogs.[7]

Materials:

  • Xenorhabdus eapokensis strain

  • SF-900II SFM culture medium

  • Substituted 2-aminobenzoic acid (ABA) analogs (e.g., 3-fluoro-ABA, 3-chloro-ABA)

  • Substituted indole analogs (e.g., 5-fluoroindole, 5-methylindole, 7-azaindole)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • UPLC-HRMS/MS system

Procedure:

  • Cultivation: Inoculate 50 mL of SF-900II SFM medium with a single colony of X. eapokensis. Incubate at 30°C with shaking at 180 rpm for 48 hours.

  • Precursor Feeding: Prepare stock solutions of ABA and indole analogs in DMSO. Add the precursor analogs to the culture to a final concentration of 1 mM.

  • Continued Incubation: Continue to incubate the cultures under the same conditions for an additional 72 hours.

  • Extraction:

    • Centrifuge the culture at 10,000 x g for 20 minutes to pellet the cells.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by UPLC-HRMS/MS to identify potential new this compound analogs based on their predicted mass-to-charge ratios.

Protocol 2: In Vitro Reconstitution of this compound Biosynthesis

This protocol allows for the generation of this compound and its analogs in a cell-free system.[8]

Materials:

  • Purified NRPS enzymes: NpsA, ThdA, and NpsB

  • Purified Tryptophanase (TnaA)

  • 3-hydroxyanthranilic acid (3-HAA) and its analogs

  • L-proline

  • L-tryptophan and its analogs (or indole and its analogs)

  • ATP

  • NADPH

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • Incubator

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the reaction buffer:

    • NpsA, ThdA, and NpsB enzymes

    • 3-HAA or an analog

    • L-proline

    • ATP and NADPH

    • Either:

      • Indole or an indole analog

      • OR L-tryptophan (or analog), TnaA, and PLP

  • Incubation: Incubate the reaction mixture at 37°C for 16 hours.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of methanol. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant directly by LC-MS to detect the formation of this compound or its novel analogs.

Data Presentation

The following tables summarize the types of quantitative data that should be collected and presented for newly generated this compound analogs.

Table 1: Precursor Incorporation and Yield of Novel this compound Analogs

Precursor Analog FedAnalog StructureNovel this compound Analog ProducedMolecular FormulaObserved m/z [M+H]⁺Yield (mg/L)Incorporation Rate (%)
5-fluoroindole5-F-Indole5'-FluorotivallineC₂₀H₁₈FN₃O₂368.1405Data not providedData not provided
5-methylindole5-Me-Indole5'-Methylthis compoundC₂₁H₂₁N₃O₂364.1656Data not providedData not provided
7-azaindole7-Aza-Indole7'-Azathis compoundC₁₉H₁₈N₄O₂351.1452Data not providedData not provided
Add other analogs

Note: Specific yield and incorporation rate data are often not explicitly provided in initial discovery papers but are crucial metrics for process optimization.[7]

Table 2: Biological Activity of Novel this compound Analogs

CompoundCytotoxicity (IC₅₀, µM) vs. HeLa cellsAntimicrobial Activity (MIC, µg/mL) vs. Bacillus subtilisDNA Intercalation (ΔTm, °C)
This compound (Control)Reference ValueReference ValueReference Value
5'-FluorotivallineTo be determinedTo be determinedTo be determined
5'-Methylthis compoundTo be determinedTo be determinedTo be determined
7'-Azathis compoundTo be determinedTo be determinedTo be determined
Add other analogs

Note: Biological characterization is a critical next step after the successful generation and purification of novel analogs.

Conclusion

Precursor-directed biosynthesis is a powerful and accessible method for generating novel analogs of complex natural products like this compound. The protocols outlined in this application note provide a framework for researchers to explore the chemical space around the this compound scaffold. The flexibility of the NRPS system in accepting various substituted precursors, combined with the non-enzymatic nature of the final indole addition, makes this an attractive strategy for creating libraries of new PBDs for evaluation as potential therapeutic agents. Careful analytical chemistry and subsequent biological screening are essential to identify promising new drug candidates from these efforts.

References

Tilivalline: A Novel Microbial Metabolite for Microtubule Stabilization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals.

Tilivalline, an enterotoxin produced by the bacterium Klebsiella oxytoca, has emerged as a valuable tool for studying microtubule dynamics.[1] This pyrrolobenzodiazepine (PBD) natural product exhibits a distinct mechanism of action, directly binding to tubulin and promoting microtubule stabilization, ultimately leading to mitotic arrest and apoptosis in proliferating cells.[2][3] These characteristics make this compound a compelling subject for cancer research and a useful probe for investigating the intricacies of cytoskeletal function.

Mechanism of Action

This compound exerts its biological effects by directly interacting with the microtubule cytoskeleton. Unlike its co-metabolite, tilimycin, which acts as a genotoxin, this compound's primary target is tubulin, the fundamental protein subunit of microtubules.[2][3] Biochemical studies have demonstrated that this compound enhances both the nucleation and elongation phases of microtubule polymerization, indicating a stabilizing effect.[2] This stabilization of the microtubule network disrupts the dynamic instability essential for proper mitotic spindle formation and function, leading to a cell cycle arrest in the G2/M phase.[2] The sustained mitotic block ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Parameter Cell Line Value Reference
Cytotoxicity (IC50)Not Specified2.7 nM[2]

Note: The reported IC50 value represents the general cytotoxicity of this compound and is not a direct measure of its microtubule-stabilizing activity. Further studies are needed to determine the precise EC50 for microtubule stabilization and the binding affinity (Kd) to tubulin.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of this compound on microtubule stabilization.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (negative control for destabilization)

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

    • Prepare serial dilutions of this compound, Paclitaxel, and Nocodazole in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound, control compounds, or DMSO (vehicle control).

    • Add the tubulin solution to each well.

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.

Cell-Based Assay for Mitotic Arrest

This protocol uses flow cytometry to quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with this compound.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding:

    • Seed HeLa cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound, Paclitaxel, or DMSO (vehicle control).

    • Incubate the cells for 12, 24, and 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and fix them in cold 70% ethanol.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis:

    • An increase in the percentage of cells in the G2/M phase in this compound-treated samples compared to the control indicates mitotic arrest.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in microtubule research.

Tilivalline_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Effect of this compound Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule (Dynamic) Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule (Non-dynamic) G2_M_Phase G2/M Phase Progression Mitosis Successful Mitosis G2_M_Phase->Mitosis This compound This compound This compound->Microtubule Binds to Tubulin & Stabilizes Mitotic_Arrest Mitotic Arrest Stabilized_Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound-induced microtubule stabilization and apoptosis.

Experimental_Workflow_Tubulin_Polymerization Start Start Prepare_Reagents Prepare Tubulin, GTP, and Test Compounds Start->Prepare_Reagents Setup_Reaction Mix Reagents in 96-well Plate (on ice) Prepare_Reagents->Setup_Reaction Initiate_Polymerization Add GTP and Incubate at 37°C Setup_Reaction->Initiate_Polymerization Measure_Absorbance Monitor Turbidity (A340nm) over Time Initiate_Polymerization->Measure_Absorbance Analyze_Data Plot Absorbance vs. Time and Compare Curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End Logical_Relationship_Cell_Cycle_Analysis Tilivalline_Treatment Treat Cells with This compound Microtubule_Stabilization Microtubule Stabilization Tilivalline_Treatment->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Increased_G2_M_Population Increased Cell Population in G2/M (Flow Cytometry) G2_M_Arrest->Increased_G2_M_Population

References

Troubleshooting & Optimization

Challenges in the large-scale production of Tilivalline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the production of Tilivalline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it produced?

A1: this compound is a nonribosomal enterotoxin, specifically a pyrrolobenzodiazepine (PBD), naturally produced by the bacterium Klebsiella oxytoca.[1] Its biosynthesis is a multi-step process. First, the enzymatic synthesis of its direct precursor, Tilimycin, is carried out by a bimodular nonribosomal peptide synthetase (NRPS) system composed of three proteins: NpsA, ThdA, and NpsB.[2][3] this compound is then formed through a non-enzymatic, spontaneous reaction where Tilimycin condenses with indole (B1671886).[2][4]

Q2: What are the distinct biological activities of this compound and its precursor, Tilimycin?

A2: this compound and Tilimycin have different molecular targets and cytotoxic effects. Tilimycin acts as a genotoxin by alkylating DNA, which activates DNA damage repair mechanisms and can lead to DNA strand breaks. In contrast, this compound binds to tubulin and stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis. This microtubule-stabilizing activity is a unique feature for a metabolite derived from human intestinal microbiota.

Q3: When is this compound produced during K. oxytoca growth?

A3: this compound production in K. oxytoca cultures typically begins as the culture enters the stationary phase, around 6 hours of growth. Peak concentrations are often observed after approximately 27 hours, after which the levels may decline due to degradation. The transcriptional regulator Lrp plays a key role in activating the expression of the biosynthetic operons, and its production increases during the stationary phase.

Q4: Can this compound be produced in a system other than K. oxytoca?

A4: Yes, the this compound biosynthetic gene cluster has been heterologously expressed in other host organisms. Additionally, the biosynthetic pathway has been reconstituted in vitro using the purified NRPS enzymes (NpsA, ThdA, NpsB) to produce Tilimycin, which can then be converted to this compound. This approach allows for the generation of novel this compound derivatives by supplementing the reaction with different precursors.

Troubleshooting Guides

Problem 1: Low or No this compound Titer in K. oxytoca Culture
Potential Cause Recommended Solution(s)
Suboptimal Harvest Time This compound production is growth phase-dependent, peaking in the late stationary phase before degrading. Create a time-course experiment (e.g., sampling every 6 hours from 6h to 48h) and quantify this compound levels using LC-MS/MS to determine the optimal harvest time for your specific strain and conditions.
Insufficient Indole Availability The final step of this compound synthesis is the non-enzymatic reaction of Tilimycin with indole. If the endogenous indole production by the bacteria is a limiting factor, consider supplementing the culture medium with exogenous indole. Note that high concentrations of indole may also suppress toxin production.
Inappropriate Culture Medium Media composition can influence toxin production. For instance, media containing soy or high concentrations of lactose (B1674315) or glucose have been used to induce toxin production. Conversely, exogenous indole can repress the expression of the biosynthetic genes. Screen different media formulations to find the optimal conditions for your strain.
Strain Instability The genetic makeup of the K. oxytoca strain is critical. Ensure you are using a known toxigenic strain. If possible, verify the presence of the NRPS gene cluster (e.g., npsA and npsB genes) using PCR.
Problem 2: Inefficient In Vitro Synthesis or Low Yield in Heterologous System
Potential Cause Recommended Solution(s)
Poor Protein-Protein Interaction The NRPS system relies on the efficient interaction and channeling of intermediates between the NpsA, ThdA, and NpsB proteins. Insufficient channeling between the recombinant proteins has been suggested as a cause for low yields in in vitro systems. Consider optimizing the molar ratios of the enzymes in the reaction. As an advanced strategy, engineering fusion proteins of the NRPS components could improve efficiency.
Inactive Recombinant Enzymes The NRPS enzymes may be misfolded or inactive. Express and purify each protein (NpsA, ThdA, NpsB) individually and verify their activity. For example, the activity of the adenylation domain of NpsA can be measured using a pyrophosphate production assay.
Suboptimal Reaction Conditions The enzymatic reactions have specific requirements for cofactors and buffer conditions. The NpsA assay buffer, for example, consists of 50 mM Tris, 150 mM NaCl, and 10 mM MgCl₂. Ensure that all necessary substrates (3-hydroxyanthranilic acid, L-proline) and cofactors (ATP, NADPH) are present in saturating, non-inhibitory concentrations.
Inefficient Tilimycin to this compound Conversion The final step is a spontaneous chemical reaction. Ensure sufficient indole is added to the in vitro reaction mixture after the enzymatic synthesis of Tilimycin. The reaction proceeds through an iminium species formed by the dehydration of Tilimycin. Monitor the conversion over time by LC-MS/MS to determine the necessary reaction time.

Quantitative Data Summary

Parameter Value Context Source
NpsA Protein Yield 2.7 mg/L of cultureRecombinant expression of NpsA.
This compound MS/MS Transition 334.4 → 199.1 m/zFor quantification of this compound using LC-MS/MS.
Inhibitor IC₅₀ 29 ± 4 μMIC₅₀ value for 3-hydroxybenzoyl-AMS 8, an inhibitor of Tilimycin biosynthesis in whole cell K. oxytoca.
Inhibitor Kᴅ 29 ± 4 nMKᴅ value for the binding of 3-hydroxybenzoyl-AMS 8 to the NpsA enzyme.

Experimental Protocols

Protocol 1: Cultivation of K. oxytoca for this compound Production
  • Inoculation: Inoculate a single colony of a toxigenic K. oxytoca strain into a starter culture of Tryptone Soy Broth (TSB). Incubate overnight at 37°C with shaking.

  • Production Culture: Inoculate the production medium (e.g., CASO medium or TSB) with the overnight culture to a starting OD₆₀₀ of 0.01.

  • Incubation: Grow the production culture at 37°C with vigorous shaking (e.g., 250 rpm).

  • Time-Course Sampling: To determine peak production, aseptically remove aliquots at various time points (e.g., 6, 12, 18, 24, 30, 36, 48 hours).

  • Extraction: Centrifuge the culture aliquots to pellet the cells. The supernatant can be used for extraction. This compound can be extracted from the supernatant using an organic solvent such as n-butanol or by solid-phase extraction.

  • Analysis: Quantify this compound concentration in the extracts using a validated LC-MS/MS method.

Protocol 2: In Vitro Reconstitution of Tilimycin/Tilivalline Synthesis

This protocol is a generalized summary based on the described reconstitution experiments.

  • Protein Expression and Purification: Individually express and purify the NRPS enzymes NpsA, ThdA, and NpsB from a suitable expression host (e.g., E. coli).

  • Reaction Setup: In a reaction vessel, combine an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MgCl₂) with the following components:

    • Purified NpsA, ThdA, and NpsB proteins.

    • Substrates: 3-hydroxyanthranilic acid and L-proline.

    • Cofactors: ATP and NADPH.

  • Enzymatic Synthesis of Tilimycin: Incubate the reaction mixture at an optimized temperature (e.g., 37°C) for a defined period to allow for the enzymatic synthesis of Tilimycin.

  • Non-Enzymatic Conversion to this compound: Following the enzymatic step, add a solution of indole to the reaction mixture to initiate the spontaneous conversion of Tilimycin to this compound.

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate (B1210297) or methanol). Extract the products for analysis.

  • Analysis: Analyze the reaction products by HPLC or LC-MS/MS to detect and quantify Tilimycin and this compound.

Visualizations

Tilivalline_Biosynthesis_Workflow cluster_enzymatic Enzymatic Synthesis (NRPS) cluster_non_enzymatic Non-Enzymatic Conversion Precursors 3-Hydroxyanthranilic acid + L-Proline + ATP NpsA NpsA (Adenylation) Precursors->NpsA ThdA ThdA (Thiolation) NpsA->ThdA Activates & Loads NpsB NpsB (Condensation, Reduction) ThdA->NpsB Provides Acyl Unit Dipeptide L-N-(3-hydroxyanthraniloyl)prolinal (Released Dipeptide Aldehyde) NpsB->Dipeptide Condenses & Releases Tilimycin Tilimycin Dipeptide->Tilimycin Spontaneous Cyclization This compound This compound Tilimycin->this compound Spontaneous Condensation Indole Indole Indole->this compound

Caption: Workflow of this compound biosynthesis.

Tilimycin_Signaling_Pathway Tilimycin Tilimycin DNA Nuclear DNA Tilimycin->DNA Intercalates & Alkylates Adduct Tilimycin-DNA Adduct (N2-Guanine Alkylation) DNA->Adduct DDR DNA Damage Response Activation (e.g., p53 phosphorylation) Adduct->DDR Repair Base/Nucleotide Excision Repair DDR->Repair Breaks DNA Strand Breaks DDR->Breaks If repair fails Apoptosis Apoptosis Breaks->Apoptosis

Caption: Tilimycin's genotoxic mechanism of action.

Tilivalline_Signaling_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Tubulin Stabilization Microtubule Stabilization (Inhibition of Depolymerization) This compound->Stabilization Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Microtubules->Stabilization Blocks Depolymerization Arrest Mitotic Arrest (G2/M Phase) Stabilization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound's microtubule-stabilizing mechanism.

References

Optimizing culture conditions for enhanced Tilivalline yield from Klebsiella oxytoca

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Tilivalline production from Klebsiella oxytoca. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound biosynthesis in Klebsiella oxytoca?

A1: this compound is a pyrrolobenzodiazepine (PBD) derivative produced by Klebsiella oxytoca. Its biosynthesis is a complex process involving a nonribosomal peptide synthetase (NRPS) pathway.[1][2] The pathway begins with the synthesis of Tilimycin, a precursor molecule, which then non-enzymatically condenses with indole (B1671886) to form this compound.[2][3] The key genetic components are organized in the aroX and NRPS operons.[4][5]

Q2: My Klebsiella oxytoca culture is growing well, but the this compound yield is low. What are the potential causes?

A2: Low this compound yield despite good bacterial growth can be attributed to several factors:

  • Suboptimal Culture Medium: The composition of the growth medium significantly impacts toxin production. Media rich in specific nutrients like tryptone and lactose (B1674315) have been shown to enhance the expression of the biosynthetic genes.[6]

  • Incorrect Growth Phase at Harvest: this compound production typically commences as the culture enters the stationary phase.[2][3] Harvesting during the exponential growth phase may result in lower yields.

  • Regulatory Gene Expression: The expression of regulatory proteins such as Lrp, CRP, and OmpR plays a crucial role.[4][5][6] Lrp and CRP are positive regulators, while OmpR acts as a repressor of the genes involved in this compound synthesis.[4][5][6]

  • Indole Availability: The final step of this compound synthesis is the non-enzymatic reaction of Tilimycin with indole.[2][3] Insufficient indole in the culture medium can be a limiting factor. However, high concentrations of exogenous indole can also repress cytotoxin synthesis.[7]

  • Presence of Inhibitors: Certain compounds, like salicylic (B10762653) and acetylsalicylic acid, can inhibit this compound biosynthesis.[8][9]

Q3: Which culture medium is recommended for optimal this compound production?

A3: Several media have been used for this compound production, with varying success. Tryptone-based media are generally effective. For instance, Tryptone Lactose Broth (TLB) has been shown to enhance the expression of the aroX and NRPS operons.[6] Tryptic Soy Broth (TSB) and CASO medium have also been successfully used.[2][5][10] The choice of medium can be strain-dependent, and empirical testing is recommended.

Q4: At what point in the growth curve should I harvest the culture for maximum this compound yield?

A4: It is recommended to harvest the culture in the stationary phase of growth. Studies have demonstrated that the expression of the aroX and NRPS operons, which are essential for this compound synthesis, significantly increases during this phase.[4][5] Specifically, production has been observed to commence around 6 hours, as the culture transitions to the stationary phase, with peak concentrations detected after 27 hours.[2][3]

Q5: How can I quantify the amount of this compound in my culture?

A5: The most common and accurate method for quantifying this compound is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique allows for the sensitive and specific detection of this compound and its precursor, Tilimycin, in complex biological matrices like culture supernatants.[11][12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or very low this compound detected Incorrect K. oxytoca strain (non-toxigenic)Verify the strain is a known this compound producer by PCR for the npsA or npsB genes.
Inappropriate culture mediumSwitch to a tryptone-based medium such as Tryptone Lactose Broth (TLB) or Tryptic Soy Broth (TSB).[6]
Harvesting at the wrong growth phaseMonitor the optical density (OD600) of the culture and harvest in the stationary phase (e.g., OD600 of 1.6).[4][5]
Inconsistent this compound yields between batches Variability in media preparationEnsure consistent preparation of culture media, including pH and component concentrations.
Inconsistent inoculation volume or growth conditionsStandardize the inoculum size and maintain consistent temperature (37°C) and aeration (e.g., shaking at 250 rpm).[2]
Degradation of this compoundProcess samples promptly after harvesting. This compound concentrations have been observed to decline after reaching a peak at 27 hours.[2][3]
High bacterial density but low this compound yield Repression of biosynthetic genesConsider the genetic background of your strain. Overexpression of the negative regulator OmpR can reduce cytotoxicity.[4] Conversely, knockout of positive regulators like Lrp can diminish production.[5]
Limiting precursorsEnsure the medium contains sufficient precursors. The biosynthesis requires 3-hydroxyanthranilic acid and L-proline.[9] While indole is also necessary, high external concentrations can be inhibitory.[7]
Presence of inhibitory compounds in the mediumReview the composition of your medium for any known inhibitors. For example, salicylic acid can inhibit biosynthesis.[8][9]

Experimental Protocols

Protocol 1: General Culture Conditions for this compound Production
  • Strain Inoculation: Inoculate a single colony of a toxigenic Klebsiella oxytoca strain into a starter culture of 5 mL Tryptic Soy Broth (TSB).

  • Overnight Growth: Incubate the starter culture overnight at 37°C with shaking.

  • Production Culture: Dilute the overnight culture 1:100 into the production medium (e.g., TSB or TLB).

  • Incubation: Incubate the production culture at 37°C with shaking (e.g., 250 rpm).[2]

  • Growth Monitoring: Monitor the bacterial growth by measuring the optical density at 600 nm (OD600).

  • Harvesting: Harvest the culture when it reaches the stationary phase (typically an OD600 of ~1.6 or after approximately 9-12 hours of growth).[4][5][6]

  • Supernatant Collection: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Extraction: Decant the supernatant and proceed with this compound extraction using an organic solvent like dichloromethane.[13]

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Preparation: Resuspend the dried organic extract from Protocol 1 in a suitable solvent, such as 50% acetonitrile (B52724) in water.[13]

  • Internal Standard: Add a known concentration of an internal standard (e.g., O-benzylthis compound or an isotopically labeled this compound) to the sample for accurate quantification.[2][11]

  • Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 column) and perform a gradient elution, for example, with a mobile phase consisting of water with 0.001% formic acid and acetonitrile.[13]

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific m/z transition for this compound is 334.4 → 199.1.[2][3]

  • Data Analysis: Quantify the this compound concentration by comparing the peak area of the analyte to that of the internal standard.

Data Presentation

Table 1: Influence of Culture Media on this compound Biosynthesis Gene Expression

Culture MediumRelative Fold Change in aroX ExpressionRelative Fold Change in npsA ExpressionReference
Lysogeny Broth (LB)1.0 (Reference)1.0 (Reference)[6]
Tryptone Soy Broth (TSB)~2.5~2.0[6]
Tryptone Lactose Broth (TLB)~7.5~6.0[6]
Dulbecco's Modified Eagle's Medium (DMEM)~1.5~1.2[6]

Table 2: Key Regulatory Proteins and Their Effect on this compound Production

Regulatory ProteinRoleEffect of Knockout/Overexpression on this compound ProductionReference
Lrp (Leucine-responsive regulatory protein)ActivatorKnockout significantly diminishes cytotoxicity and TM/TV production.[5][5]
CRP (cAMP receptor protein)ActivatorKnockout reduces the expression of aroX and npsA genes.[6]
OmpR (Outer membrane protein R)RepressorKnockout leads to a significant increase in cytotoxic effects. Overexpression leads to a striking reduction in cytotoxicity.[4][4]

Visualizations

Tilivalline_Biosynthesis_Pathway cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Pathway NpsA NpsA ThdA ThdA NpsA->ThdA Activates & loads 3-hydroxyanthranilic acid NpsB NpsB ThdA->NpsB Transfers activated acid Tilimycin Tilimycin NpsB->Tilimycin Condensation with L-proline & reductive release This compound This compound Tilimycin->this compound Non-enzymatic condensation Indole Indole Indole->this compound

Caption: Biosynthetic pathway of this compound from Klebsiella oxytoca.

Experimental_Workflow_Tilivalline_Optimization cluster_culture Culture Optimization cluster_harvest Harvesting & Extraction cluster_analysis Quantification Strain Select Toxigenic K. oxytoca Strain Media Select Growth Medium (e.g., TSB, TLB) Strain->Media Conditions Incubate at 37°C with shaking Media->Conditions Monitor Monitor Growth (OD600) Conditions->Monitor Harvest Harvest at Stationary Phase Monitor->Harvest Extract Extract Supernatant with Dichloromethane Harvest->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify this compound LCMS->Quantify

Caption: Experimental workflow for optimizing and quantifying this compound.

Regulatory_Control_of_Tilivalline_Synthesis cluster_regulators Transcriptional Regulators Lrp Lrp Operons aroX & NRPS Operons Lrp->Operons + CRP CRP CRP->Operons + OmpR OmpR OmpR->Operons - Production This compound Production Operons->Production

Caption: Key transcriptional regulators of this compound synthesis genes.

References

Improving the efficiency of the Mannich type intramolecular cyclization in Tilivalline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Mannich-type intramolecular cyclization, a critical step in the synthesis of Tilivalline. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Intramolecular Mannich Cyclization

This guide addresses specific issues that may be encountered during the pivotal cyclization step in this compound synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Lewis acid catalyst (e.g., Zinc Chloride) may be hydrated or of poor quality. 2. Insufficient Iminium Ion Formation: The equilibrium may not favor the formation of the reactive iminium ion intermediate. 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached.1. Use freshly opened or properly stored anhydrous Lewis acid. Consider flame-drying the reaction flask and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the iminium ion. The use of a dehydrating agent, such as molecular sieves, may be beneficial, although their effect should be tested as they can sometimes hinder reactions. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor Diastereoselectivity 1. Suboptimal Lewis Acid: The chosen Lewis acid may not be providing adequate stereochemical control. 2. Incorrect Solvent: The solvent can influence the transition state geometry, affecting diastereoselectivity. 3. Reaction Temperature Too High: Higher temperatures can lead to the formation of the thermodynamically less stable diastereomer.1. Zinc chloride has been reported to provide high stereoselectivity in this compound synthesis.[1] If results are suboptimal, consider screening other Lewis acids (see Table 1). 2. Experiment with a range of anhydrous solvents with varying polarities (e.g., Dichloromethane (B109758), Toluene, Acetonitrile). 3. Attempt the reaction at lower temperatures. While this may decrease the reaction rate, it can significantly improve diastereoselectivity.
Formation of Side Products 1. Intermolecular Mannich Reaction: If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization. 2. Decomposition of Starting Material: The indole (B1671886) moiety of the starting material can be sensitive to strongly acidic conditions. 3. Oxidation of the Indole Ring: The electron-rich indole ring can be susceptible to oxidation.1. Run the reaction at a lower concentration. 2. Use a milder Lewis acid or decrease the amount of the catalyst. Monitor the reaction closely and stop it once the starting material is consumed. 3. Degas the solvent and run the reaction under an inert atmosphere to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the intramolecular Mannich cyclization for this compound synthesis?

A1: The Lewis acid, such as zinc chloride, plays a crucial role in catalyzing the reaction.[1] It activates the carbonyl group, facilitating the formation of the key electrophilic iminium ion intermediate. Furthermore, the Lewis acid coordinates with the substrate in the transition state, which is critical for controlling the stereoselectivity of the cyclization, leading to the desired diastereomer of the this compound precursor.

Q2: How can I improve the yield of the cyclization reaction?

A2: To improve the yield, ensure that all reagents and solvents are anhydrous, as water can inhibit the reaction. Optimizing the reaction temperature and time is also critical; monitor the reaction's progress to avoid decomposition of the product. The choice and amount of Lewis acid catalyst can also significantly impact the yield. A screening of different Lewis acids and their concentrations may be necessary.

Q3: I am observing the formation of an unexpected isomer. What could be the cause?

A3: The formation of an unexpected diastereomer is often due to a lack of stereochemical control. This can be influenced by the reaction temperature, the solvent, and the specific Lewis acid used. It is recommended to perform the reaction at a lower temperature and to use a chelating Lewis acid like zinc chloride, which has been shown to be effective in guiding the stereochemical outcome of this particular cyclization.[1]

Q4: Are there any common side reactions to be aware of?

A4: Yes, potential side reactions include intermolecular Mannich reactions, which can be minimized by using dilute conditions. Additionally, the indole nucleus of the substrate can be susceptible to degradation under harsh acidic conditions, leading to tar formation. Careful control of the reaction conditions and immediate work-up upon completion are advised.

Quantitative Data Summary

The following table provides a general overview of how different reaction parameters can influence the outcome of the intramolecular Mannich cyclization. The values are illustrative and should be optimized for your specific experimental setup.

Table 1: Effect of Reaction Parameters on the Intramolecular Mannich Cyclization

Parameter Variation Effect on Yield Effect on Diastereoselectivity Remarks
Lewis Acid Catalyst ZnCl₂, Sc(OTf)₃, InCl₃, BF₃·OEt₂VariesSignificantZnCl₂ is reported to be highly effective for stereocontrol in this compound synthesis.[1]
Solvent Dichloromethane, Toluene, AcetonitrileVariesModerateAnhydrous, non-coordinating solvents are generally preferred.
Temperature -20 °C to 40 °CIncreases with temperatureDecreases at higher temperaturesLower temperatures generally favor higher diastereoselectivity.
Concentration 0.1 M to 0.01 MMay decrease at very low concentrationsCan improve at lower concentrationsLower concentrations can reduce intermolecular side reactions.
Reaction Time 1 to 24 hoursIncreases with timeGenerally unaffectedMonitor by TLC/LC-MS to determine the optimal time and avoid product degradation.

Experimental Protocols

Key Experiment: Stereoselective Intramolecular Mannich Cyclization

This protocol is a generalized procedure based on the synthesis of similar pyrrolobenzodiazepine structures and the reported use of zinc chloride in the synthesis of this compound.[1]

Materials:

  • Precursor molecule (N-acyl-proline-indole derivative)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the precursor molecule (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Slowly add the zinc chloride solution to the stirred solution of the precursor molecule via a syringe or dropping funnel over a period of 10-15 minutes.

  • Allow the reaction to stir at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting material is no longer visible by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the cyclized product.

Visualizations

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Attack Amine Amine Carbonyl Activated Carbonyl Amine->Carbonyl + Lewis Acid Iminium_Ion Iminium Ion (Electrophile) Carbonyl->Iminium_Ion - H₂O Indole_Nucleophile Indole Moiety (Nucleophile) Iminium_Ion->Indole_Nucleophile Intramolecular Nucleophilic Attack Cyclized_Product Cyclized Product Indole_Nucleophile->Cyclized_Product

Caption: Reaction mechanism of the intramolecular Mannich cyclization.

Experimental_Workflow Start Start: Precursor in Anhydrous Solvent Cooling Cool to Reaction Temperature Start->Cooling Catalyst_Addition Slow Addition of Lewis Acid Catalyst Cooling->Catalyst_Addition Reaction Stir and Monitor (TLC/LC-MS) Catalyst_Addition->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification End Final Product: This compound Precursor Purification->End

Caption: Experimental workflow for the intramolecular Mannich cyclization.

Troubleshooting_Logic Problem Low Efficiency? Check_Yield Low Yield? Problem->Check_Yield Yes Solution Improved Cyclization Problem->Solution No Check_Stereo Poor Diastereoselectivity? Check_Yield->Check_Stereo No Action_Yield Optimize Catalyst, Temperature, and Time Check_Yield->Action_Yield Yes Action_Stereo Lower Temperature, Screen Lewis Acids Check_Stereo->Action_Stereo Yes Action_Purity Check for Side Products (Adjust Concentration) Check_Stereo->Action_Purity No Action_Yield->Solution Action_Stereo->Solution Action_Purity->Solution

Caption: Troubleshooting logic for the intramolecular Mannich cyclization.

References

Technical Support Center: Overcoming Tilivalline Stability Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low stability of Tilivalline during extraction and storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring pyrrolobenzodiazepine (PBD) produced by the bacterium Klebsiella oxytoca.[1] PBDs are a class of potent cytotoxic compounds, making them of interest for applications such as antibody-drug conjugates (ADCs). However, the core chemical structure of PBDs, including this compound, contains an imine bond that is susceptible to hydrolysis (reaction with water). This degradation can lead to a loss of biological activity, impacting experimental results and the therapeutic potential of the compound.

Q2: What are the primary factors that contribute to this compound degradation?

The stability of this compound is primarily affected by:

  • pH: this compound is expected to be unstable in both acidic and alkaline conditions, which can catalyze the hydrolysis of the imine bond.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Presence of Water: As hydrolysis is a key degradation pathway, the presence of water in solvents or during storage is detrimental.

  • Light Exposure: Like many complex organic molecules, exposure to light, particularly UV light, may lead to photodegradation.

  • Oxidizing Agents: The pyrrole (B145914) moiety can be susceptible to oxidation.

Q3: What are the recommended general storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, based on the general properties of PBDs and other sensitive small molecules, the following storage conditions are recommended:

Storage FormatRecommended TemperatureAtmosphereLight Conditions
Solid (Lyophilized Powder) -20°C or -80°CInert gas (Argon or Nitrogen)Protected from light (amber vial)
In Anhydrous Organic Solvent -20°C or -80°CInert gas (Argon or Nitrogen)Protected from light (amber vial)

Note: Avoid repeated freeze-thaw cycles for solutions, as this can promote degradation. It is best practice to aliquot solutions into single-use volumes.

Q4: Which solvents are recommended for dissolving and storing this compound?

For short-term use, anhydrous aprotic solvents are recommended. Commonly used solvents for PBDs include:

Ensure that the solvents are of high purity and are anhydrous to minimize hydrolysis. Solutions should be prepared fresh whenever possible.

Q5: How can I monitor the stability of my this compound sample?

The most common and effective method for monitoring this compound stability is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS).[2][3] This allows for the quantification of the intact this compound peak and the detection of any degradation products that may form over time. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during this compound extraction and storage.

Troubleshooting Extraction Issues

Q: I am extracting this compound from a Klebsiella oxytoca culture and observing low yields. What could be the cause and how can I improve it?

A: Low yields of this compound can be due to either inefficient extraction or degradation during the process. Consider the following:

  • Issue: Degradation during extraction.

    • Troubleshooting:

      • Work quickly and at low temperatures: Perform the extraction on ice or in a cold room to minimize temperature-dependent degradation.

      • Use anhydrous solvents: Ensure all organic solvents used for extraction are dry to prevent hydrolysis.

      • Avoid acidic or basic conditions: If possible, maintain a neutral pH during the extraction process. If pH adjustment is necessary for partitioning, minimize the exposure time to non-neutral conditions.

  • Issue: Inefficient extraction from the culture medium.

    • Troubleshooting:

      • Optimize the extraction solvent: While n-butanol and ethyl acetate (B1210297) are commonly used, the polarity of the solvent can be optimized. A solvent miscibility study with a small amount of culture supernatant can help identify the most effective solvent.

      • Increase the number of extractions: Perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent rather than a single extraction with a large volume.

      • Emulsion formation: If an emulsion forms between the aqueous and organic layers, it can trap the compound and reduce yield. To break emulsions, you can try adding a saturated brine solution or centrifuging the mixture at a low speed.

Troubleshooting Storage and Stability Issues

Q: My stored this compound solution shows a significant decrease in the main peak and the appearance of new peaks in the HPLC chromatogram. What is happening?

A: This is a clear indication of degradation. The new peaks correspond to degradation products.

  • Issue: Hydrolysis due to water contamination.

    • Troubleshooting:

      • Use fresh, anhydrous solvents: Purchase high-quality anhydrous solvents and use them promptly after opening. Consider storing them over molecular sieves.

      • Proper storage of solutions: Store solutions in tightly sealed vials with an inert gas overlay (argon or nitrogen) to prevent atmospheric moisture from entering.

  • Issue: Degradation due to improper storage temperature.

    • Troubleshooting:

      • Store at -20°C or -80°C: For long-term storage, colder temperatures are always better for preserving unstable compounds.

  • Issue: Photodegradation.

    • Troubleshooting:

      • Protect from light: Always store this compound, both in solid form and in solution, in amber vials or vials wrapped in aluminum foil. Minimize exposure to ambient light during handling.

Q: I observe a color change in my solid this compound sample upon storage. Is this a sign of degradation?

A: Yes, a color change (e.g., from a pale yellow to a brownish or darker color) is often an indication of decomposition or polymerization, which can be initiated by oxidation or exposure to light and air.

  • Troubleshooting:

    • Ensure proper solid-state storage: The solid compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed vial, protected from light, and at a low temperature (-20°C or below).

    • Consider lyophilization: If you have an aqueous solution of a salt form of this compound, lyophilization (freeze-drying) is an excellent method to obtain a stable, amorphous powder for long-term storage.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction and stability analysis.

Protocol for Optimized Extraction of this compound from Klebsiella oxytoca Culture

This protocol is designed to minimize degradation during the extraction process.

  • Harvesting the Culture:

    • Centrifuge the K. oxytoca culture at 4°C to pellet the bacterial cells.

    • Carefully collect the supernatant, which contains the secreted this compound.

  • Liquid-Liquid Extraction:

    • Immediately cool the supernatant to 4°C.

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of pre-chilled, anhydrous ethyl acetate.

    • Gently invert the separatory funnel multiple times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh, chilled ethyl acetate.

    • Pool all the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.

    • Filter off the drying agent.

    • Concentrate the extract under reduced pressure at a low temperature (e.g., below 30°C) using a rotary evaporator.

  • Purification (Optional):

    • For further purification, the crude extract can be subjected to column chromatography on silica (B1680970) gel. It is advisable to use a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.1%) to neutralize the acidic silica gel and prevent on-column degradation.

Protocol for Forced Degradation Study of this compound

This protocol can be used to assess the stability of this compound under various stress conditions.

  • Stock Solution Preparation:

    • Prepare a stock solution of purified this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 40°C.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 40°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in a 60°C oven. Also, incubate a solution of this compound in anhydrous acetonitrile at 60°C.

    • Photodegradation: Expose a solution of this compound in anhydrous acetonitrile to a calibrated light source (e.g., a photostability chamber).

  • Time Points and Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • If the sample is acidic or basic, neutralize it before analysis.

    • Analyze all samples by a validated HPLC-MS method to determine the percentage of this compound remaining and to characterize any degradation products.

Section 4: Data Presentation

While extensive quantitative stability data for this compound is not publicly available, the following tables provide a qualitative summary of the expected stability based on the known chemistry of pyrrolobenzodiazepines and general principles of organic chemistry.

Table 1: Qualitative Stability of this compound under Different Conditions

ConditionExpected StabilityPrimary Degradation Pathway
Acidic (e.g., pH < 4) LowHydrolysis of the imine bond
Neutral (pH ~7) ModerateSlow hydrolysis
Alkaline (e.g., pH > 9) LowHydrolysis of the imine bond
Elevated Temperature (>40°C) LowAccelerated hydrolysis and other thermal degradation
Aqueous Solution LowHydrolysis
Anhydrous Aprotic Solvent HighMinimal degradation if water is excluded
Exposure to Air (Oxygen) ModeratePotential for oxidation of the pyrrole ring
Exposure to Light (UV) Low to ModeratePhotodegradation

Table 2: Recommended Solvents for Extraction and Storage

SolventApplicationRationale
Ethyl Acetate ExtractionGood balance of polarity for extraction from aqueous media.
n-Butanol ExtractionCan be effective for more polar compounds, but can be difficult to remove.
Dichloromethane Extraction/ChromatographyGood for less polar compounds, volatile.
Acetonitrile Storage/AnalysisAprotic, good for HPLC-MS analysis.
DMSO Storage/Biological AssaysGood for long-term storage at low temperatures, but can be difficult to remove.

Section 5: Visualizations

Logical Workflow for Troubleshooting this compound Degradation

cluster_problem Problem Identification cluster_extraction Extraction Phase cluster_storage Storage Phase cluster_analysis Analysis start Low Yield or Purity of this compound q1 Degradation During Extraction? start->q1 s1 Work at low temperature Use anhydrous solvents Maintain neutral pH q1->s1 Yes q2 Degradation During Storage? q1->q2 No analysis Monitor by HPLC-MS s1->analysis s2 Store at -80°C Use anhydrous solvents Protect from light Use inert atmosphere q2->s2 Yes q2->analysis No s2->analysis

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

Experimental Workflow for this compound Extraction and Purity Assessment

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage a K. oxytoca Culture Supernatant b Liquid-Liquid Extraction (Ethyl Acetate, 4°C) a->b c Dry Organic Phase (Na2SO4) b->c d Concentrate (Rotary Evaporator, <30°C) c->d e Crude this compound d->e f Silica Gel Chromatography (Optional, with 0.1% Et3N) e->f g Purified this compound f->g h Purity & Identity Check (HPLC-MS, NMR) g->h i Lyophilization h->i j Long-Term Storage (-80°C, Inert Gas, Dark) i->j This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to stabilization Microtubule Stabilization This compound->stabilization Promotes microtubules Microtubule Polymerization tubulin->microtubules microtubules->stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Troubleshooting low yields in the chemical synthesis of Tilivalline analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Tilivalline and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Indole-2-Carboxamide Precursor Synthesis

Question 1: I am observing low yields in the Friedel-Crafts acylation of my indole (B1671886) substrate. What are the common causes and how can I improve the yield?

Answer: Low yields in Friedel-Crafts acylation of indoles are a common issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:

  • Deactivated Aromatic Ring: The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. However, if your indole substrate contains strongly electron-withdrawing groups, it will be deactivated towards the reaction, leading to poor yields.[1]

    • Solution: If possible, consider installing electron-withdrawing groups at a later stage in your synthetic route.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: The product of the Friedel-Crafts acylation, a ketone, can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, halting further conversion.[1]

    • Solution: Stoichiometric amounts of the Lewis acid catalyst are often required. You may need to perform optimization experiments to determine the optimal catalyst loading for your specific substrate.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Solution: While some acylations proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and side reactions. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[1]

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated indole rings, leading to a mixture of products and a lower yield of the desired mono-acylated product.[1]

    • Solution: Use of milder Lewis acids like diethylaluminum chloride (Et₂AlCl) can improve selectivity for mono-acylation.

Question 2: I am struggling with the amide coupling step to form the indole-2-carboxamide. What are some common issues and how can I troubleshoot them?

Answer: Amide bond formation is a critical step. Low yields can often be attributed to the choice of coupling reagents, reaction conditions, or the nature of the starting materials.

  • Inefficient Coupling Reagents: The choice of coupling reagent is crucial.

    • Solution: A variety of coupling reagents can be used. For example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with a base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as N,N-Dimethylformamide (DMF) is a common and effective combination for forming indole-2-carboxamides.

  • Steric Hindrance: If either the indole-2-carboxylic acid or the amine is sterically hindered, the coupling reaction can be slow and inefficient.

    • Solution: You may need to use a more powerful coupling reagent or increase the reaction temperature. Prolonged reaction times may also be necessary.

  • Side Reactions: The carboxylic acid can sometimes undergo side reactions, such as esterification if an alcohol is present as an impurity or as the solvent.

    • Solution: Ensure your starting materials are pure and dry. Use a non-nucleophilic solvent like DMF or Dichloromethane (B109758) (DCM).

Section 2: Pyrrolobenzodiazepine (PBD) Core Formation

Question 3: The cyclization to form the pyrrolobenzodiazepine (PBD) core is giving me a low yield. What are the key parameters to optimize for this step?

Answer: The intramolecular cyclization to form the tricyclic PBD core is often a challenging step. The success of this reaction is highly dependent on the specific substrate and the chosen synthetic route.

  • Choice of Cyclization Strategy: There are several methods to effect the cyclization.

    • Solution: A common strategy involves the reduction of a nitro group to an amine, which then spontaneously cyclizes onto an adjacent aldehyde or a protected aldehyde equivalent (like a thioacetal). The choice of reducing agent and the method for unmasking the aldehyde are critical. For example, tin(II) chloride dihydrate can be used for the nitro reduction, followed by deprotection of a thioacetal with mercury(II) chloride and calcium carbonate.

  • Stability of the Intermediate: The imine or carbinolamine intermediate formed during cyclization can be unstable.

    • Solution: It is often best to use the crude amino-aldehyde directly in the next step without extensive purification to avoid decomposition.

  • Reaction Conditions: Temperature, solvent, and pH can all influence the cyclization yield.

    • Solution: Optimization of these parameters is often necessary. For some substrates, a mild acid or base catalyst may be required to facilitate the cyclization.

Data on Reaction Yields

The following tables summarize reported yields for key steps in the synthesis of PBDs and related indole-2-carboxamides. Note that yields are highly substrate-dependent and these tables should be used as a general guide.

Reaction Step Substrate/Reagents Conditions Yield (%) Reference
Friedel-Crafts AcylationIndole, Acyl Chloride, Et₂AlClCH₂Cl₂, 0 °C to RT86
Amide CouplingIndole-2-carboxylic acid, Amine, BOP, DIPEADMF, RT55-95
PBD Core CyclizationN-(2-nitrobenzoyl)pyrrolidine derivative1. SnCl₂·2H₂O; 2. HgCl₂, CaCO₃52-56
Final DeprotectionAlloc- and THP-protected PBDPd(PPh₃)₄, PhSiH₃52

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Indole at the C3-Position

This protocol is adapted from a method utilizing diethylaluminum chloride as a mild Lewis acid.

  • To a solution of the indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol).

  • Stir the mixture at 0 °C for 10 minutes.

  • Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amide Coupling to form Indole-2-carboxamides

This protocol uses BOP as the coupling reagent.

  • To a solution of the indole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add the amine (1.1 mmol), DIPEA (2.0 mmol), and BOP reagent (1.1 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Preparative HPLC Purification

This is a general guideline for the purification of this compound analogs. The specific conditions will need to be optimized for each compound.

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from impurities. A C18 reversed-phase column is a common starting point. Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with a small amount of formic acid or trifluoroacetic acid to improve peak shape).

  • Method Optimization and Scaling: Once a suitable analytical separation is achieved, optimize the method for preparative scale. This involves determining the maximum sample load on the analytical column without losing resolution. The flow rate and injection volume are then scaled up for the preparative column.

  • Purification: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., the mobile phase). Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of your target compound.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Logical Workflow for Troubleshooting Low Yields in Friedel-Crafts Acylation

Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts Acylation check_reagents Check Reagents & Conditions start->check_reagents anhydrous Are all reagents and solvents anhydrous? check_reagents->anhydrous dry_reagents Dry solvents and use fresh reagents. anhydrous->dry_reagents No check_catalyst Check Catalyst anhydrous->check_catalyst Yes dry_reagents->check_catalyst catalyst_stoichiometry Is catalyst stoichiometry sufficient? check_catalyst->catalyst_stoichiometry increase_catalyst Increase catalyst loading. catalyst_stoichiometry->increase_catalyst No check_substrate Check Substrate catalyst_stoichiometry->check_substrate Yes increase_catalyst->check_substrate substrate_activated Is the indole ring sufficiently activated? check_substrate->substrate_activated modify_route Consider alternative synthetic route or protecting groups. substrate_activated->modify_route No check_side_products Analyze Side Products substrate_activated->check_side_products Yes end Improved Yield modify_route->end polyacylation Is polyacylation observed? check_side_products->polyacylation milder_catalyst Use a milder Lewis acid (e.g., Et2AlCl). polyacylation->milder_catalyst Yes decomposition Is decomposition observed? polyacylation->decomposition No milder_catalyst->end lower_temp Lower reaction temperature. decomposition->lower_temp Yes decomposition->end No lower_temp->end

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Signaling Pathways of this compound and its Precursor, Tilimycin

Tilivalline_MoA cluster_tilimycin Tilimycin (Precursor) cluster_this compound This compound Tilimycin Tilimycin DNA Nuclear DNA Tilimycin->DNA Interacts with DNA_damage DNA Strand Breaks and Lesions DNA->DNA_damage Repair_activation Activation of DNA Damage Repair Mechanisms DNA_damage->Repair_activation Apoptosis_T Apoptosis Repair_activation->Apoptosis_T This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_stabilization Microtubule Stabilization Tubulin->Microtubule_stabilization Mitotic_arrest Mitotic Arrest Microtubule_stabilization->Mitotic_arrest Apoptosis_V Apoptosis Mitotic_arrest->Apoptosis_V

Caption: Distinct mechanisms of action for Tilimycin and this compound.

References

Technical Support Center: Strategies to Prevent the Degradation of Tilivalline in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tilivalline Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring pyrrolobenzodiazepine (PBD) and a nonribosomal enterotoxin produced by the bacterium Klebsiella oxytoca. It is associated with antibiotic-associated hemorrhagic colitis (AAHC). As a PBD, this compound's structure contains moieties that can be susceptible to degradation under various conditions, potentially leading to inaccurate quantification in biological samples and misinterpretation of its role in disease.

Q2: What are the primary factors that can cause this compound degradation in biological samples?

A2: The primary factors contributing to the degradation of this compound in biological matrices such as plasma, serum, and stool include:

  • pH: Extreme acidic or basic conditions can catalyze the hydrolysis of labile bonds within the this compound molecule.

  • Temperature: Elevated temperatures can accelerate the rate of chemical and enzymatic degradation.

  • Enzymatic Activity: Esterases and other hydrolytic enzymes present in biological fluids can metabolize this compound.

  • Oxidation: The indole (B1671886) moiety of this compound can be susceptible to oxidative degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of sensitive analytes.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To minimize degradation, it is recommended to process and analyze samples as quickly as possible. If immediate analysis is not feasible, samples should be stored at ultra-low temperatures. For long-term storage, -80°C is preferable to -20°C. Aliquoting samples into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles.

Q4: Can I use any anticoagulant for blood collection when analyzing for this compound?

A4: While specific studies on the effect of different anticoagulants on this compound stability are limited, EDTA is a commonly used anticoagulant in bioanalytical methods. It is crucial to maintain consistency in the choice of anticoagulant throughout a study to avoid introducing variability.

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Extraction
Potential Cause Troubleshooting Step
Degradation during sample processing Work quickly and on ice. Use pre-chilled solvents and tubes. Consider the addition of stabilizers (see Q5 in FAQs).
Incomplete extraction from the matrix Optimize the extraction solvent system. A mixture of organic solvent (e.g., methanol, acetonitrile) and aqueous buffer is often effective. Ensure thorough vortexing and centrifugation.
Adsorption to labware Use low-binding polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be considered.
Precipitation of this compound Ensure the pH of the extraction buffer is compatible with this compound's solubility.
Issue 2: High Variability in this compound Concentrations Between Replicates
Potential Cause Troubleshooting Step
Inconsistent sample handling Standardize the entire workflow from sample collection to analysis. Ensure uniform timing for each step.
Differential degradation in samples Ensure all samples are stored under identical conditions and for the same duration before analysis.
Matrix effects in LC-MS/MS analysis Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and extraction variability.[1]
Inconsistent freeze-thaw cycles Aliquot samples upon collection to minimize the number of freeze-thaw cycles for each aliquot.

Data on this compound Stability

Quantitative data on the stability of this compound under various pH and temperature conditions is currently limited in the published literature. The following table provides a general overview based on the stability of similar compounds and general principles of drug stability.

Condition Matrix Storage Temperature Duration Expected Stability Recommendations
Acidic pH (e.g., <4) Plasma/Serum4°C> 24 hoursLikely unstableAdjust pH to neutral range immediately after collection.
Neutral pH (e.g., 6-8) Plasma/Serum4°CUp to 24 hoursModerately stableProcess within 24 hours or freeze at -80°C.
Alkaline pH (e.g., >8) Plasma/Serum4°C> 24 hoursLikely unstableAdjust pH to neutral range immediately after collection.
Multiple Freeze-Thaw Cycles Plasma/Serum-20°C to RT3 cyclesPotential for degradationAliquot samples into single-use tubes.
Room Temperature StoolRoom Temperature> 4 hoursLikely unstableFreeze immediately after collection or use a stabilizing solution.
Long-term Storage Plasma/Serum/Stool-20°C> 1 monthPotential for degradationStore at -80°C for long-term stability.

Experimental Protocols

Protocol 1: Collection and Stabilization of Plasma/Serum Samples
  • Blood Collection: Collect whole blood into EDTA-containing tubes.

  • Immediate Processing: Centrifuge the blood at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Plasma/Serum Separation: Carefully transfer the supernatant (plasma or serum) to a fresh, pre-labeled low-binding polypropylene tube.

  • pH Adjustment (Optional but Recommended): If the sample is suspected to have a non-neutral pH, adjust to approximately pH 7.0 using a minimal volume of a suitable buffer.

  • Addition of Stabilizers (Optional):

    • Antioxidant: To prevent oxidative degradation, add a fresh stock solution of an antioxidant such as ascorbic acid to a final concentration of 0.1-1 mg/mL.

    • Esterase Inhibitor: To inhibit enzymatic degradation, consider adding an esterase inhibitor like sodium fluoride (B91410) (NaF) to a final concentration of 2-4 mg/mL. Note: The efficacy of specific inhibitors for this compound needs to be validated.

  • Storage: Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Extraction of this compound from Stool Samples
  • Sample Collection: Collect fresh stool samples in a sterile container.

  • Immediate Freezing: If not processed immediately, freeze the stool sample at -80°C.

  • Homogenization: Weigh a portion of the frozen or fresh stool (e.g., 100 mg) and homogenize it in a pre-chilled extraction solvent (e.g., 1 mL of methanol/water, 80:20 v/v) containing an internal standard.

  • Cell Lysis: Use bead beating or sonication to ensure complete cell lysis and release of intracellular this compound.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

  • Further Purification (Optional): Depending on the analytical method, a solid-phase extraction (SPE) step may be necessary to further clean up the sample and concentrate the analyte.

  • Analysis: Analyze the extracted sample by a validated LC-MS/MS method.[1]

Visualizations

Tilivalline_Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolyzed this compound This compound->Hydrolysis_Product  pH (Acidic/Basic)   Oxidation_Product Oxidized this compound This compound->Oxidation_Product  Oxidizing Agents   Enzymatic_Metabolite Enzymatic Metabolite This compound->Enzymatic_Metabolite  Esterases, etc.   Inactive_Products Inactive Degradation Products Hydrolysis_Product->Inactive_Products Oxidation_Product->Inactive_Products Enzymatic_Metabolite->Inactive_Products

Caption: Putative degradation pathways of this compound in biological matrices.

Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Immediate Processing (on ice) cluster_stabilization Stabilization cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood (EDTA tube) Centrifuge Centrifuge Blood Collect_Blood->Centrifuge Collect_Stool Collect Stool Homogenize_Stool Homogenize Stool in Extraction Buffer Collect_Stool->Homogenize_Stool Separate_Plasma Separate Plasma/Serum Centrifuge->Separate_Plasma Add_Stabilizers Add Antioxidants/ Enzyme Inhibitors (Optional) Separate_Plasma->Add_Stabilizers Store_m80 Store at -80°C Homogenize_Stool->Store_m80 Adjust_pH Adjust pH to Neutral (Optional) Add_Stabilizers->Adjust_pH Adjust_pH->Store_m80 Extraction Extraction Store_m80->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis

Caption: Recommended workflow for handling biological samples for this compound analysis.

References

Method development for resolving Tilivalline from its isomers and precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method development for resolving Tilivalline from its isomers and precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary compounds I should be looking to separate when analyzing this compound?

A1: When analyzing this compound, it is crucial to resolve it from its direct precursor, Tilimycin, and another related metabolite, Culdesacin. This compound is formed through a non-enzymatic reaction of Tilimycin with indole[1]. Furthermore, Tilimycin can exist as a mixture of diastereomers, which can also react to form corresponding diastereomers of this compound[2][3]. Therefore, your analytical method should be capable of separating this compound from Tilimycin, Culdesacin, and any potential stereoisomers of this compound.

Q2: What are the recommended analytical techniques for resolving this compound from its isomers and precursors?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most suitable techniques for this purpose. Chiral HPLC with a polysaccharide-based chiral stationary phase (CSP) is a powerful tool for separating enantiomers and diastereomers of alkaloid compounds[4][5]. SFC is an excellent alternative, often providing orthogonal selectivity and faster separations for chiral compounds. Both techniques can be coupled with mass spectrometry (MS) for sensitive and specific detection and identification of the separated compounds.

Q3: I am observing peak tailing in my chromatogram for this compound. What are the possible causes and solutions?

A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the amine groups on this compound protonated and minimize interactions with silanols.

  • Mobile Phase Additives: For basic compounds, adding a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase in normal phase or SFC can improve peak shape.

  • Column Choice: Use a column with end-capping or a modern stationary phase designed to reduce silanol activity.

  • Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites. If the problem persists, the column may need to be replaced.

Q4: My chromatogram shows split peaks for what should be a single this compound isomer. What could be the issue?

A4: Peak splitting can arise from several factors in chiral chromatography:

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks. This often requires column replacement.

  • Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution of Isomers: You may be observing the partial separation of two isomers. To confirm this, try injecting a smaller volume to see if the peaks resolve better. Method optimization, such as changing the mobile phase composition or temperature, may be necessary to improve separation.

  • On-Column Isomerization: Although less common, it's possible for some compounds to isomerize on the column. Changing the mobile phase pH or temperature might mitigate this.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause Recommended Solution Citation
Poor Resolution Inappropriate mobile phase composition.Optimize the organic modifier (methanol vs. acetonitrile) and its concentration. Adjust the pH of the aqueous phase for reversed-phase or the concentration of the acidic/basic additive for normal phase.
Unsuitable chiral stationary phase (CSP).Screen different types of polysaccharide-based CSPs (e.g., cellulose-based, amylose-based) to find one with better selectivity for this compound isomers.
High flow rate.Reduce the flow rate to increase the interaction time between the analytes and the stationary phase, which can improve resolution.
Peak Tailing Secondary interactions with silanol groups.Add a competing base (e.g., 0.1% DEA) to the mobile phase in normal phase or use a low pH mobile phase (e.g., 0.1% formic acid) in reversed-phase.
Column overload.Reduce the injected sample concentration or volume.
Peak Splitting Column void or damage.Replace the column. Check for and eliminate any sources of pressure shocks to the system.
Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Co-elution of closely related compounds.Optimize the separation method (mobile phase, temperature, column) to improve resolution. Inject a smaller sample volume to confirm co-elution.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after a gradient run or mobile phase change.
Fluctuations in temperature.Use a column oven to maintain a stable temperature.
Mobile phase degradation or evaporation.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
SFC Method Troubleshooting
Problem Possible Cause Recommended Solution Citation
Poor Resolution Suboptimal co-solvent.Screen different co-solvents (e.g., methanol (B129727), ethanol, isopropanol) and their percentages to find the best selectivity.
Inappropriate stationary phase.Test a variety of chiral and achiral stationary phases. Polysaccharide-based chiral columns are a good starting point.
Incorrect backpressure or temperature.Optimize the backpressure and temperature, as these parameters can significantly influence selectivity in SFC.
Poor Peak Shape Incompatible additive.For basic compounds like this compound, add a basic additive (e.g., DEA, isopropylamine) to the co-solvent to improve peak shape.
Water content in the sample or mobile phase.Ensure solvents are dry, as water can sometimes negatively affect peak shape in SFC.
Signal Instability Inconsistent CO2 supply or pumping.Check the CO2 supply and ensure the pump is functioning correctly to deliver a stable flow.
Detector issues.Ensure the detector is optimized for SFC conditions (e.g., appropriate make-up solvent and flow rate for MS detection).

Experimental Protocols

Protocol 1: Chiral HPLC Method for Resolution of this compound Diastereomers

This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required for your specific sample and instrumentation.

1. Sample Preparation:

  • From Bacterial Culture:

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) or n-butanol.

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., AD-H, OD-H, or an immobilized version like IA, IB, IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Additive: For basic compounds like this compound, add 0.1% (v/v) diethylamine (DEA) to the mobile phase to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C (use a column oven for stability).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 320 nm). For higher sensitivity and specificity, use mass spectrometry (MS) detection.

  • Injection Volume: 5 - 10 µL.

3. Method Optimization:

  • Mobile Phase Composition: Vary the ratio of hexane (B92381) to alcohol. Increasing the alcohol content will generally decrease retention time.

  • Alcohol Modifier: Compare the selectivity of isopropanol versus ethanol.

  • Temperature: Evaluate the effect of temperature on resolution. Sometimes, sub-ambient temperatures can improve chiral separations.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method for this compound Isomers

SFC can offer faster separations and different selectivity compared to HPLC.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, ensuring the final solvent is compatible with SFC injection (e.g., methanol or ethanol).

2. SFC Conditions:

  • Column: A polysaccharide-based chiral stationary phase is a good starting point.

  • Mobile Phase:

    • A: Supercritical CO2.

    • B (Co-solvent): Methanol or ethanol.

  • Gradient: Start with a low percentage of co-solvent (e.g., 5%) and gradually increase to elute the compounds (e.g., to 40% over 10 minutes).

  • Additive: Add 0.1-0.2% (v/v) of a basic modifier like diethylamine or isopropylamine (B41738) to the co-solvent.

  • Flow Rate: 2 - 4 mL/min.

  • Backpressure: 100 - 150 bar.

  • Temperature: 35 - 45 °C.

  • Detection: UV or MS detection. For MS, a make-up solvent may be required.

3. Method Optimization:

  • Co-solvent Screening: Test different alcohol co-solvents to find the best selectivity.

  • Additive Screening: Evaluate different basic additives and their concentrations.

  • Gradient Optimization: Adjust the gradient slope and duration to maximize resolution.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution in Chiral HPLC

G Troubleshooting Poor Resolution in Chiral HPLC start Poor Resolution Observed check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csps Screen different CSPs (e.g., cellulose (B213188) vs. amylose (B160209) based) check_csp->screen_csps No optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes screen_csps->optimize_mp adjust_modifier Adjust organic modifier ratio (e.g., Hexane/IPA) optimize_mp->adjust_modifier Start change_modifier Try a different alcohol modifier (e.g., Ethanol) adjust_modifier->change_modifier adjust_additive Optimize additive concentration (e.g., DEA) change_modifier->adjust_additive optimize_conditions Optimize Operating Conditions adjust_additive->optimize_conditions adjust_flow Decrease flow rate optimize_conditions->adjust_flow Start adjust_temp Vary column temperature adjust_flow->adjust_temp end Resolution Improved adjust_temp->end G Biosynthesis of this compound precursors 3-Hydroxyanthranilic Acid + L-Proline nps Non-Ribosomal Peptide Synthetases (NRPS) precursors->nps tilimycin Tilimycin (diastereomeric mixture) nps->tilimycin This compound This compound (diastereomeric mixture) tilimycin->this compound + Indole (non-enzymatic) culdesacin Culdesacin tilimycin->culdesacin Spontaneous rearrangement indole Indole (from Tryptophan) indole->this compound

References

Addressing matrix effects in LC-MS analysis of Tilivalline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Tilivalline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: What are the common causes of matrix effects?

A2: Matrix effects are primarily caused by the alteration of ionization efficiency due to co-eluting compounds. Several mechanisms can contribute to this:

  • Ion Suppression: This is the most common matrix effect. It can happen when co-eluting matrix components compete with this compound for ionization, neutralize the analyte ions, or affect the physical properties of the droplets in the ion source, such as surface tension and viscosity, hindering the formation of gas-phase ions.

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte.

  • Instrument Conditions: Factors like ion source temperature, solvent composition, and flow rates can also influence the degree of matrix effects observed.

Q3: How can I identify if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the MS source. A blank matrix extract is then injected. Any fluctuation (dip or rise) in the constant signal of this compound indicates the retention times at which ion suppression or enhancement occurs due to eluting matrix components.

  • Post-Extraction Spike Method: This is a quantitative method and is considered the "gold standard." It involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. The ratio of these peak areas provides a quantitative measure of the matrix effect.

Q4: What are the strategies to minimize or eliminate matrix effects for this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Optimization: Modifying the LC conditions to separate this compound from co-eluting matrix components can significantly reduce interference. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components. However, this is only feasible if the concentration of this compound is high enough to be detected after dilution.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method for compensating for matrix effects. An SIL-IS, such as ¹⁵N-labeled this compound, is chemically identical to the analyte and will be affected by the matrix in the same way. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be corrected.

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects by ensuring that both the standards and the samples are affected similarly.

  • Standard Addition: In this method, known amounts of a this compound standard are added to the sample. This allows for quantification even in the presence of significant matrix effects, especially when a blank matrix is unavailable.

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in this compound quantification.
Potential Cause Troubleshooting Steps
Significant Matrix Effect 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression/enhancement. Quantify the effect using the post-extraction spike method (See Protocol 1).2. Improve Sample Cleanup: If significant matrix effects are present, enhance the sample preparation method. Switch from protein precipitation to a more selective technique like SPE or LLE (See Table 1). A study on this compound successfully used an optimized sample preparation for serum, colonic fluid, and stool.3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering regions identified by post-column infusion.
Inappropriate Internal Standard 1. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound (e.g., ¹⁵N-Tilivalline). This is the most reliable way to compensate for matrix effects.2. Verify Co-elution: Ensure the internal standard co-elutes with this compound.
Issue: Low sensitivity for this compound.
Potential Cause Troubleshooting Steps
Ion Suppression 1. Evaluate Sample Preparation: Protein precipitation is often the least effective at removing matrix components that cause ion suppression. Consider more rigorous methods like SPE or LLE (See Table 1).2. Check for Phospholipids (B1166683): In plasma or serum samples, phospholipids are a common cause of ion suppression. Use specific sample preparation techniques designed to remove them.3. Optimize MS Parameters: Adjust ion source parameters (e.g., temperature, gas flows, voltage) to potentially minimize the impact of co-eluting substances.
Sample Dilution is too high 1. Concentrate the Sample: If dilution was used to reduce matrix effects, consider a sample preparation method that includes a concentration step, such as SPE.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from remaining phospholipids and other endogenous components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for polar analytes, and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts than PPT and LLE, can be automated, and allows for sample concentration.More complex method development, can be more expensive.

Table 2: Interpretation of Quantitative Matrix Effect Assessment

Matrix Effect (%) Interpretation
< 85%Significant Ion Suppression
85% - 115%Acceptable / No Significant Matrix Effect
> 115%Significant Ion Enhancement
(Based on the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100)

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.

  • This compound reference standard.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Your established sample preparation materials (e.g., protein precipitation reagents, SPE cartridges).

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Create a solution of this compound in the initial mobile phase solvent at a known concentration (e.g., a mid-range concentration from your calibration curve).

  • Prepare Set B (Post-Extraction Spike): a. Take aliquots of the blank biological matrix. b. Process these blank samples using your intended sample preparation method. c. After the final step of the extraction, spike the clean extract with the this compound reference standard to achieve the same final concentration as in Set A.

  • LC-MS Analysis: Inject and analyze at least three replicates of both Set A and Set B samples using your established LC-MS method.

  • Data Analysis: a. Calculate the average peak area for this compound in Set A (Peak AreaNeat). b. Calculate the average peak area for this compound in Set B (Peak AreaMatrix). c. Calculate the Matrix Effect (%) using the formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

  • Interpretation: Use Table 2 to interpret the results.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Prepare this compound in Neat Solution D Analyze Set A & Set B by LC-MS A->D B Set B: Process Blank Matrix C Spike Processed Matrix with this compound B->C C->D E Calculate Average Peak Areas (Neat vs. Matrix) D->E F Calculate Matrix Effect (%) E->F G < 85% or > 115% F->G H 85% - 115% F->H I Significant Matrix Effect: Optimize Sample Prep or Chromatography G->I J No Significant Matrix Effect: Proceed with Method H->J

Caption: Workflow for the quantitative assessment of matrix effects.

G start Poor Accuracy, Precision, or Sensitivity? assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me is_me_significant Significant Matrix Effect? assess_me->is_me_significant optimize_prep Improve Sample Preparation (e.g., PPT -> SPE) is_me_significant->optimize_prep Yes end_good Method Acceptable is_me_significant->end_good No optimize_lc Optimize Chromatography (e.g., Gradient, Column) optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is use_sil_is->end_good end_bad Re-evaluate Method

Caption: Troubleshooting decision tree for matrix effects.

References

Improving the selectivity of assays for Tilivalline in the presence of Tilimycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tilivalline and Tilimycin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the selectivity of assays for this compound, particularly in the presence of its biosynthetic precursor, Tilimycin.

Frequently Asked Questions (FAQs)

Q1: What are this compound and Tilimycin, and why are they difficult to separate and quantify selectively?

A1: this compound and Tilimycin are structurally related enterotoxins produced by the gut bacterium Klebsiella oxytoca.[1][2][3] They share a common pyrrolobenzodiazepine (PBD) core structure.[1][4] Tilimycin is the direct enzymatic product of a nonribosomal peptide synthetase (NRPS) pathway. This compound is subsequently formed through a spontaneous (non-enzymatic) reaction where Tilimycin condenses with indole, which is often present in the gut environment. This precursor-product relationship and their structural similarity make it challenging to develop assays, especially immunoassays, that can selectively detect this compound without cross-reacting with Tilimycin.

Q2: My current assay shows poor selectivity for this compound. What are the likely causes?

A2: Poor selectivity is often due to the co-detection of Tilimycin. Standard analytical methods like HPLC with UV/VIS detection may not be able to resolve these two compounds if their chromatographic retention times are very similar. In immunoassays, antibodies raised against this compound may cross-react with the core PBD structure it shares with Tilimycin, leading to an overestimation of this compound concentration.

Q3: What is the recommended analytical method for the selective and simultaneous quantification of this compound and Tilimycin?

A3: The most reliable and selective method reported is High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (HPLC-HR-MS/MS). This technique offers two layers of specificity:

  • Chromatographic Separation: HPLC separates the molecules based on their physicochemical properties before they enter the mass spectrometer.

  • Mass Spectrometric Detection: High-resolution mass spectrometry can distinguish between the precise masses of the two compounds. The use of tandem MS (MS/MS or MS2 mode) provides definitive structural confirmation by fragmenting the parent ions and detecting specific, unique daughter ions for each compound.

Q4: Can I use a standard HPLC-UV method for quantification?

A4: While HPLC-UV can be used for semi-quantitative analysis, it is prone to low selectivity if this compound and Tilimycin are not fully separated chromatographically. Co-elution of the two compounds will lead to inaccurate quantification of this compound. For reliable and precise results, especially with complex biological samples, HPLC-HR-MS/MS is strongly recommended.

Q5: Are there commercial ELISA kits available for this compound detection?

A5: Currently, there is no strong evidence in scientific literature for the availability of commercial ELISA kits specifically designed for this compound with high selectivity against Tilimycin. Developing highly specific antibodies for small molecules that are structurally similar is a significant challenge, making mass spectrometry-based approaches the current gold standard for this application.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and Tilimycin.

Problem 1: Poor chromatographic resolution between this compound and Tilimycin peaks.

  • Possible Cause: The HPLC method (mobile phase, gradient, or column) is not optimized for separating these structurally similar compounds.

  • Solution:

    • Optimize the Gradient: Increase the ramp time of your organic solvent gradient. A shallower gradient provides more time for the compounds to interact with the stationary phase, improving separation.

    • Modify the Mobile Phase: Experiment with different solvent systems. If you are using acetonitrile, try methanol (B129727), or a ternary mixture of water, acetonitrile, and methanol. Adding a small percentage of a different modifier can alter selectivity.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a different column chemistry. If you are using a standard C18 column, consider one with a different functionality (e.g., Phenyl-Hexyl, Biphenyl, or Cyano) that can offer different selectivity based on interactions like pi-pi stacking.

    • Adjust pH: The pH of the mobile phase can affect the ionization state and retention of the analytes. Systematically evaluate a pH range to find the optimal separation window.

Problem 2: High background noise or matrix effects in my LC-MS analysis.

  • Possible Cause: Co-elution of interfering compounds from the sample matrix (e.g., serum, stool, cell culture media).

  • Solution:

    • Improve Sample Preparation: Implement a robust sample clean-up procedure before injection. Solid-Phase Extraction (SPE) is highly effective for removing salts and other interferences. Liquid-Liquid Extraction (LLE) can also be used to isolate analytes based on their solubility.

    • Use Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects and variations in instrument response is to use a stable isotope-labeled internal standard (e.g., ¹⁵N-Tilivalline). These standards co-elute with the analyte and experience the same matrix effects, allowing for highly accurate quantification.

Problem 3: I detect a signal at the correct mass for this compound, but I'm concerned about false positives from Tilimycin.

  • Possible Cause: In-source fragmentation of Tilimycin or detection of a Tilimycin isotope that is mistaken for this compound, especially in low-resolution mass spectrometers.

  • Solution:

    • Confirm with MS/MS: Do not rely solely on the parent ion mass (MS1). A definitive identification requires monitoring the transition of the parent ion to a specific, high-abundance fragment ion (MS2). For this compound, the transition m/z 334.4 → 199.1 is a reliable choice.

    • Use High-Resolution MS: Employing a high-resolution mass spectrometer (like an Orbitrap or TOF) allows you to measure the exact mass of the ion with high precision (e.g., within ±5 ppm). This helps to distinguish the analyte from other molecules with the same nominal mass.

Data Presentation

Table 1: Key Mass Spectrometry Parameters for this compound and Tilimycin

CompoundChemical FormulaMolar Mass (g·mol⁻¹)Parent Ion (m/z) [M+H]⁺Key MS/MS Fragment Ion (m/z)Reference
TilimycinC₁₃H₁₄N₂O₂234.26235.1Not specified
This compoundC₂₀H₁₉N₃O₂333.39334.1 - 334.4199.1

Table 2: Comparison of Analytical Methodologies

FeatureHPLC-UV/VISHPLC-HR-MS/MS
Selectivity Low to Moderate (Dependent on chromatographic resolution)Very High (Based on exact mass and fragmentation)
Sensitivity Lower (µg/mL range)Higher (ng/mL to pg/mL range)
Confirmation Low (Based on retention time only)High (Based on retention time, exact mass, and MS/MS)
Matrix Tolerance Low (Prone to interference)High (Especially with internal standards)
Throughput HighModerate
Recommendation Suitable for screening pure samples or semi-quantification.Recommended for accurate, selective, and sensitive quantification in complex biological matrices.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (General Workflow)

This protocol is a general guide based on methods for analyzing this compound and Tilimycin in complex samples like serum or stool.

  • Internal Standard Spiking: Add a known concentration of ¹⁵N-labeled this compound and Tilimycin internal standards to the sample.

  • Extraction:

    • For liquid samples (serum, colonic fluid): Perform a protein precipitation step with a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

    • For solid/semi-solid samples (stool): Homogenize the sample in a suitable buffer, followed by solvent extraction (e.g., with an ethyl acetate/formic acid mixture).

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with methanol and then equilibrate with water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

    • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial HPLC mobile phase for injection.

Protocol 2: HPLC-HR-MS/MS Analysis

This protocol outlines typical conditions for the selective analysis of this compound and Tilimycin.

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from ~5% B to 95% B over approximately 10-15 minutes. Note: This must be optimized for your specific system and column.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Use a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) method.

    • MS1 Scan: Scan a mass range that includes the parent ions (e.g., m/z 200-400).

    • MS2 Scans: Trigger fragmentation for the specific parent ions of this compound (m/z 334.15) and Tilimycin (m/z 235.10). Monitor for the key fragment ions as listed in Table 1.

  • Quantification: Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. Generate a calibration curve using standards prepared in a similar matrix to quantify the analytes in the unknown samples.

Visualizations

Biosynthetic Relationship NRPS Nonribosomal Peptide Synthetase (NRPS) Pathway Tilimycin Tilimycin NRPS->Tilimycin Enzymatic Synthesis This compound This compound Tilimycin->this compound Spontaneous Condensation Indole Indole Indole->this compound

Caption: Biosynthesis of this compound from Tilimycin.

Selective Assay Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Stool, Serum) Spike 2. Spike with ¹⁵N Internal Standards Sample->Spike Extract 3. Solvent Extraction Spike->Extract Cleanup 4. Solid-Phase Extraction (SPE) Extract->Cleanup Reconstitute 5. Reconstitute in Mobile Phase Cleanup->Reconstitute HPLC 6. HPLC Separation (Reversed-Phase C18) Reconstitute->HPLC MS 7. HR-MS/MS Detection (Positive ESI, MS2 Scan) HPLC->MS Integrate 8. Peak Integration (Analyte & Internal Standard) MS->Integrate Quantify 9. Quantification (Using Calibration Curve) Integrate->Quantify

Caption: Workflow for selective this compound/Tilimycin assay.

Troubleshooting Logic Tree Start Assay Issue Detected NoPeak No / Low Signal Start->NoPeak BadPeak Poor Peak Shape or Resolution Start->BadPeak HighBg High Background / Matrix Effects Start->HighBg Sol_MS Check MS Tuning & Source Conditions NoPeak->Sol_MS Sol_Prep Improve Sample Prep (SPE, LLE) NoPeak->Sol_Prep Sol_Gradient Optimize HPLC Gradient (Shallower Ramp) BadPeak->Sol_Gradient Sol_Column Try Different Column Chemistry BadPeak->Sol_Column HighBg->Sol_Prep Sol_IS Use Isotope-Labeled Internal Standard HighBg->Sol_IS

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: Refinement of Animal Protocols for Consistent AAHC Induction with Tilivalline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Antibiotic-Associated Hemorrhagic Colitis (AAHC) induced by Klebsiella oxytoca and its toxins, Tilivalline and Tilimycin.

Understanding the Model: this compound, Tilimycin, and AAHC

It is crucial to note that this compound is an enterotoxin produced by Klebsiella oxytoca that contributes to Antibiotic-Associated Hemorrhagic Colitis (AAHC), not Acute Amyloid-like Hepatic Cholestasis. This compound, along with a co-produced toxin, Tilimycin, plays a key role in the pathogenesis of AAHC. These toxins have distinct mechanisms of action but work collectively to induce apoptosis in intestinal epithelial cells, leading to colitis[1][2][3].

  • This compound : Acts as a microtubule stabilizer, leading to mitotic arrest and subsequent apoptosis[1][2].

  • Tilimycin : Functions as a genotoxin, causing DNA damage which triggers apoptosis.

Experimental Protocols

Animal Model for Klebsiella oxytoca-Induced AAHC

A common model for inducing AAHC involves disrupting the gut microbiota with antibiotics, followed by colonization with a toxigenic strain of Klebsiella oxytoca.

Materials:

  • Specific pathogen-free (SPF) mice (e.g., C57BL/6).

  • Toxigenic Klebsiella oxytoca strain (e.g., a clinical isolate from an AAHC patient).

  • Amoxicillin-clavulanate solution.

  • Oral gavage needles.

  • Standard animal housing and husbandry equipment.

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Antibiotic Treatment: Administer amoxicillin-clavulanate to disrupt the native gut microbiota. While specific dosages can vary, a starting point can be a daily oral gavage.

  • Klebsiella oxytoca Inoculation: Following antibiotic treatment, inoculate mice with a suspension of the toxigenic K. oxytoca strain via oral gavage.

  • Monitoring: Monitor mice daily for clinical signs of colitis, such as weight loss, diarrhea, and bloody stool.

  • Sample Collection: At the experimental endpoint, collect cecal contents and colon tissue for toxin quantification and histopathological analysis.

Quantification of this compound and Tilimycin in Cecal Content by HPLC-MS/MS

A reliable method for quantifying this compound and Tilimycin in biological samples is crucial for correlating toxin levels with disease severity. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the method of choice.

Sample Preparation:

  • Homogenize a known weight of cecal content in a suitable solvent (e.g., methanol (B129727) or a buffer).

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters:

ParameterValue
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of this compound and Tilimycin
Ionization Mode Positive electrospray ionization (ESI+)
MS/MS Transitions Monitor specific parent-to-daughter ion transitions for this compound and Tilimycin

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no AAHC induction 1. Insufficient disruption of gut microbiota: The antibiotic regimen may not be potent enough to allow for robust K. oxytoca colonization.1a. Optimize antibiotic dosage and duration: Increase the concentration or extend the duration of amoxicillin-clavulanate treatment. 1b. Confirm microbiota disruption: Perform 16S rRNA gene sequencing on fecal samples pre- and post-antibiotic treatment to verify a significant shift in the microbial community.
2. Low virulence of K. oxytoca strain: The bacterial strain used may not produce sufficient levels of this compound and Tilimycin.2a. Verify toxin production: Culture the K. oxytoca strain in vitro and quantify toxin levels in the supernatant using HPLC-MS/MS. 2b. Use a well-characterized toxigenic strain: Obtain a K. oxytoca strain with a documented history of causing AAHC in animal models.
3. Ineffective bacterial colonization: The inoculum dose may be too low, or the bacteria may not survive transit through the stomach.3a. Increase inoculum dose: Titrate the bacterial dose to determine the optimal concentration for consistent colonization. 3b. Buffer the inoculum: Co-administer the bacterial suspension with an antacid (e.g., sodium bicarbonate) to neutralize stomach acid. 3c. Confirm colonization: Plate fecal pellets on selective agar (B569324) to enumerate K. oxytoca CFU/g.
High variability in disease severity 1. Inconsistent gavage technique: Variable delivery of antibiotics or bacteria can lead to different outcomes.1a. Standardize gavage procedure: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery.
2. Differences in baseline microbiota: Individual mice may have different starting gut microbial compositions, affecting their susceptibility to dysbiosis and colonization.2a. Co-house mice: House all experimental animals together for a period before the study to normalize their microbiota. 2b. Use littermates: Whenever possible, use littermates in the same experimental group.
Difficulty in quantifying toxins 1. Inefficient extraction from matrix: this compound and Tilimycin may bind to components in the cecal content, leading to low recovery.1a. Optimize extraction solvent: Test different organic solvents (e.g., methanol, acetonitrile, ethyl acetate) and solvent-to-sample ratios. 1b. Use a validated extraction protocol: Follow established and published methods for toxin extraction from fecal/cecal matrices.
2. Matrix effects in HPLC-MS/MS: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analytes.2a. Use an internal standard: Spike samples with a stable isotope-labeled internal standard for this compound and Tilimycin to correct for matrix effects. 2b. Dilute the sample: Diluting the sample extract can reduce the concentration of interfering substances. 2c. Optimize chromatographic separation: Adjust the HPLC gradient to better separate the toxins from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: Why is amoxicillin-clavulanate used in the AAHC model?

A1: Klebsiella oxytoca is often intrinsically resistant to amoxicillin (B794) due to the production of beta-lactamases. Amoxicillin disrupts the competing commensal gut bacteria, creating a niche for K. oxytoca to overgrow. Clavulanate is a beta-lactamase inhibitor that is often included with amoxicillin, but some K. oxytoca strains may still exhibit resistance, allowing for their selective proliferation.

Q2: What are the expected histopathological features of AAHC in the mouse colon?

A2: Histological examination of the colon in AAHC typically reveals epithelial cell apoptosis, loss of goblet cells, inflammatory cell infiltration in the lamina propria, and in severe cases, mucosal ulceration and hemorrhage. A standardized scoring system can be used to quantify the severity of colitis.

Q3: Can this compound alone induce AAHC?

A3: While this compound contributes significantly to the pathology of AAHC by inducing apoptosis, it acts in concert with Tilimycin. Both toxins are produced by pathogenic K. oxytoca strains and their combined action leads to the severe epithelial damage observed in AAHC.

Q4: Are there alternative methods to induce AAHC without using live bacteria?

A4: While direct administration of purified this compound and Tilimycin could theoretically induce colitis, the use of live, toxigenic K. oxytoca more closely mimics the natural course of the disease, which involves bacterial overgrowth in the context of antibiotic-induced dysbiosis.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis Pathway

This compound stabilizes microtubules, leading to mitotic arrest. This sustained arrest activates the c-Jun N-terminal kinase (JNK) pathway and leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This allows for the release of pro-apoptotic proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, culminating in apoptosis.

Tilivalline_Apoptosis_Pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest JNK JNK Activation MitoticArrest->JNK Bim Bim Release MitoticArrest->Bim Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bim->Bcl2 Inhibits Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis pathway.

Tilimycin-Induced Apoptosis Pathway

Tilimycin is a genotoxin that causes DNA damage. This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. These kinases phosphorylate and activate checkpoint kinases (Chk1/Chk2) and the tumor suppressor protein p53. Activated p53 induces the expression of pro-apoptotic proteins like PUMA and Noxa, which inhibit anti-apoptotic Bcl-2 family members, leading to MOMP, caspase activation, and apoptosis.

Tilimycin_Apoptosis_Pathway Tilimycin Tilimycin DNADamage DNA Damage Tilimycin->DNADamage ATM_ATR ATM/ATR Activation DNADamage->ATM_ATR p53 p53 Activation ATM_ATR->p53 PUMA_Noxa PUMA/Noxa Expression p53->PUMA_Noxa Bcl2 Bcl-2 Inhibition PUMA_Noxa->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Tilimycin-induced apoptosis pathway.

Experimental Workflow for AAHC Induction and Analysis

The following diagram outlines the key steps in conducting an AAHC animal study, from preparation to data analysis.

AAHC_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization Antibiotic_Admin Antibiotic Administration (Oral Gavage) Acclimatization->Antibiotic_Admin Antibiotic_Prep Prepare Amoxicillin- Clavulanate Solution Antibiotic_Prep->Antibiotic_Admin K_oxytoca_Prep Prepare K. oxytoca Inoculum Inoculation K. oxytoca Inoculation (Oral Gavage) K_oxytoca_Prep->Inoculation Antibiotic_Admin->Inoculation Daily_Monitoring Daily Clinical Scoring (Weight, Stool) Inoculation->Daily_Monitoring Sample_Collection Sample Collection (Cecal Content, Colon) Daily_Monitoring->Sample_Collection Toxin_Quant Toxin Quantification (HPLC-MS/MS) Sample_Collection->Toxin_Quant Histopathology Histopathological Analysis (H&E Staining & Scoring) Sample_Collection->Histopathology

Caption: AAHC experimental workflow.

References

Validation & Comparative

Confirming the Structure of Synthetic Tilivalline: A Comparative Guide to NMR and HRMS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthetic compound is a critical step. This guide provides a comparative overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) in verifying the structure of synthetic Tilivalline, a pyrrolobenzodiazepine (PBD) natural product. Experimental data and protocols are presented to support the comparison with alternative analytical techniques.

This compound, a metabolite produced by Klebsiella oxytoca, has garnered significant interest due to its biological activities.[1][2][3] The synthesis of this complex molecule necessitates rigorous structural verification to ensure the correct stereochemistry and connectivity, which is crucial for its intended biological function. NMR and HRMS are powerful, complementary techniques that provide detailed structural insights.

Data Presentation: NMR and HRMS in this compound's Structural Elucidation

The combination of NMR and HRMS provides a comprehensive picture of a molecule's identity. HRMS offers highly accurate mass determination, confirming the elemental composition, while NMR elucidates the precise arrangement of atoms and their connectivity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is instrumental in determining the elemental formula of a synthetic compound with a high degree of confidence. For this compound, the expected molecular formula is C₂₀H₁₉N₃O₂. The high-resolution mass measurement can distinguish this from other potential formulas with the same nominal mass.

ParameterTheoretical ValueObserved ValueReference
Molecular Formula C₂₀H₁₉N₃O₂-[2]
Monoisotopic Mass 333.14773 g/mol 334.1477 [M+H]⁺
Calculated m/z [M+H]⁺ 334.15500-

Note: The observed value is for the protonated molecule [M+H]⁺. The theoretical monoisotopic mass and calculated m/z are provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a molecule with the complexity of this compound, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish their connectivity.

A typical NMR characterization for this compound would include:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and longer-range proton-carbon correlations (HMBC), which allows for the complete assembly of the molecular structure.

Comparison with Alternative Structural Elucidation Methods

While NMR and HRMS are the primary tools for confirming the structure of synthetic this compound, other techniques can provide complementary or, in some cases, definitive information, particularly regarding stereochemistry.

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
NMR & HRMS Nuclear spin properties in a magnetic field & high-resolution mass-to-charge ratio measurement.Provides detailed connectivity and elemental composition. Non-destructive.Does not directly provide absolute stereochemistry without chiral auxiliaries. Can be complex to interpret fully.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute three-dimensional structure, including stereochemistry, with high precision.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution conformation.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Can be used to determine the absolute stereochemistry by comparing the experimental spectrum with that of a known standard or with theoretical calculations.Does not provide detailed connectivity information. Requires a chromophore near the stereocenter for a strong signal.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable structural confirmation.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: A solution of synthetic this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer is operated at a high resolution (typically >60,000) to achieve accurate mass measurement.

  • Data Analysis: The measured m/z value of the [M+H]⁺ ion is compared to the theoretical m/z calculated for the elemental formula C₂₀H₂₀N₃O₂⁺. The difference, expressed in parts per million (ppm), should be less than 5 ppm for confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 1-5 mg of synthetic this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed to obtain the ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate spectral width, and a relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish correlations. These experiments require specific pulse sequences and parameter optimization.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the structural confirmation of synthetic this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Confirmation synth Synthetic this compound hrms HRMS Analysis synth->hrms nmr NMR Spectroscopy (1H, 13C, 2D) synth->nmr mass Accurate Mass (Elemental Formula) hrms->mass connectivity Connectivity & Stereochemistry (2D Structure) nmr->connectivity confirmed Confirmed Structure of this compound mass->confirmed connectivity->confirmed

Experimental workflow for structural confirmation.

logical_relationship cluster_data Experimental Data cluster_interpretation Structural Information cluster_confirmation Final Confirmation hrms_data HRMS Data (m/z 334.1477) formula Elemental Formula (C20H19N3O2) hrms_data->formula nmr_data NMR Data (Chemical Shifts, Couplings, NOEs) structure 2D Structure & Relative Stereochemistry nmr_data->structure final_structure Confirmed this compound Structure formula->final_structure structure->final_structure

References

Comparative analysis of the cytotoxic potency of Tilivalline and Tilimycin.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties, mechanisms of action, and experimental evaluation of the two related pyrrolobenzodiazepine (PBD) natural products, Tilivalline and Tilimycin.

This guide provides a comprehensive comparison of the cytotoxic potency of this compound and Tilimycin, two enterotoxins produced by the opportunistic pathogen Klebsiella oxytoca. While structurally related, these compounds exhibit distinct mechanisms of action, leading to different cytotoxic profiles. This document summarizes the available quantitative data, details the experimental protocols for their evaluation, and visualizes the key pathways and workflows.

Data Presentation: Cytotoxic Potency

The cytotoxic activities of this compound and Tilimycin have been evaluated in various cell lines. Tilimycin consistently demonstrates significantly higher potency than this compound. The available 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (TC50) values are summarized below.

CompoundCell LineAssay TypeIC50 / TC50 (µM)Reference
This compoundHeLaCytotoxicity Assay14.5[1]
TilimycinHeLaCytotoxicity Assay2.6[1]
This compoundTC50 Cell CultureCytotoxicity Assay>9-fold less potent than Tilimycin[2]
Tilimycin (Kleboxymycin)TC50 Cell CultureCytotoxicity Assay>9-fold more potent than this compound[2]

Mechanisms of Action

This compound and Tilimycin, despite their structural similarities as pyrrolobenzodiazepines, exert their cytotoxic effects through distinct molecular mechanisms. Tilimycin acts as a genotoxin, directly damaging DNA, while this compound functions as a microtubule stabilizer, leading to mitotic arrest. Both pathways ultimately converge to induce apoptosis.[3]

Tilimycin: The Genotoxin

Tilimycin's cytotoxicity stems from its ability to alkylate DNA. The electrophilic imine at the C-11 position of the PBD core reacts with the N-2 position of guanine (B1146940) in the minor groove of DNA, forming a covalent adduct. This DNA damage triggers a cellular response, activating checkpoint kinases such as CHK1 and CHK2, which leads to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.

This compound: The Microtubule Stabilizer

In contrast to Tilimycin, the presence of an indole (B1671886) substituent at the C11 position of this compound blocks its ability to interact with DNA. Instead, this compound binds to tubulin, the fundamental protein component of microtubules. This binding stabilizes the microtubule polymer, preventing its disassembly. The disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic potency and mechanisms of action of this compound and Tilimycin.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Tilimycin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a working solution of GTP (e.g., 10 mM) in the same buffer.

    • Prepare stock solutions of this compound and a known microtubule stabilizer (e.g., Paclitaxel) and a destabilizer (e.g., Nocodazole) in DMSO.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound or control compounds.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes. An increase in turbidity indicates microtubule polymerization.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment: Treat cells with Tilimycin or a known genotoxin (positive control) for a specified duration.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound, Tilimycin, or vehicle control for a specified time (e.g., 12 or 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

Tilimycin_Tilivalline_Pathways cluster_tilimycin Tilimycin Pathway cluster_this compound This compound Pathway Tilimycin Tilimycin DNA Nuclear DNA Tilimycin->DNA Alkylation DNA_damage DNA Adducts & Strand Breaks DNA->DNA_damage CHK1_CHK2 Activation of CHK1/CHK2 DNA_damage->CHK1_CHK2 S_phase_arrest S-Phase Cell Cycle Arrest CHK1_CHK2->S_phase_arrest Apoptosis_T Apoptosis S_phase_arrest->Apoptosis_T This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binding Microtubule_stabilization Microtubule Stabilization Tubulin->Microtubule_stabilization Mitotic_spindle_disruption Mitotic Spindle Disruption Microtubule_stabilization->Mitotic_spindle_disruption G2M_arrest G2/M Phase Cell Cycle Arrest Mitotic_spindle_disruption->G2M_arrest Apoptosis_V Apoptosis G2M_arrest->Apoptosis_V

Caption: Signaling pathways of Tilimycin and this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Seed Cells in 96-well Plate start->cell_culture compound_treatment Treat with this compound/ Tilimycin (Serial Dilutions) cell_culture->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Measure Absorbance/ Fluorescence viability_assay->data_acquisition data_analysis Calculate % Viability & Determine IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for assessing cytotoxicity.

References

Tilivalline vs. Tilimycin: A Comparative Analysis of Two Pyrrolobenzodiazepine Enterotoxins with Distinct Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in microbiology, oncology, and drug development now have a comprehensive guide comparing the distinct mechanisms of action of two related enterotoxins, Tilivalline and Tilimycin. Produced by the opportunistic pathogen Klebsiella oxytoca, these pyrrolobenzodiazepine (PBD) compounds, while structurally similar, exhibit fundamentally different cytotoxic effects at the cellular level. This guide provides a detailed comparison of their biochemical activities, supported by experimental data, to aid in the research and development of novel therapeutic agents.

Tilimycin, a potent genotoxin, directly damages DNA by forming covalent adducts, leading to cell cycle arrest and apoptosis. In contrast, this compound acts as a microtubule-stabilizing agent, disrupting mitotic spindle formation and inducing cell death through a separate pathway. Understanding these divergent mechanisms is crucial for harnessing their potential as anticancer agents or for developing strategies to mitigate their pathogenic effects in antibiotic-associated hemorrhagic colitis (AAHC).

Performance and Activity Comparison

The following tables summarize the key quantitative data comparing the biological activities of this compound and Tilimycin.

ParameterThis compoundTilimycinCell LineReference
Cytotoxicity (IC₅₀) 14.5 µM2.6 µMHeLa[1]
Growth Inhibition (IC₅₀) Micromolar to sub-micromolar rangeMicromolar to sub-micromolar rangeVarious human tumor cell lines and non-transformed vascular endothelial cells[2]

Table 1: Comparative Cytotoxicity. Tilimycin exhibits significantly higher cytotoxicity than this compound in HeLa cells. Both compounds show potent growth-inhibitory activities across a range of cell lines.

ParameterThis compoundTilimycinExperimental SystemReference
Primary Molecular Target TubulinDNAIn vitro and cellular assays[1][2]
Mechanism of Action Microtubule stabilization, leading to mitotic arrestDNA alkylation (forms adducts with guanine), leading to DNA strand breaksBiochemical and cellular assays[1]
Cell Cycle Arrest G₂/M phaseG₁/S phaseHeLa cells
DNA Damage (Lesions/10 kb) Not reported to directly damage DNAIncreased lesion burden in cecal enterocytes of colonized miceIn vivo mouse model
Tubulin Polymerization Stimulates polymerizationNo effectIn vitro tubulin assay

Table 2: Mechanistic Comparison. The two toxins target distinct cellular components and induce cell cycle arrest at different phases, highlighting their unique mechanisms of action.

Experimental Methodologies

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound and Tilimycin that inhibits cell viability by 50% (IC₅₀).

Protocol:

  • Human cervical cancer (HeLa) cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound or Tilimycin and incubated for an additional 48 hours.

  • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.

DNA Damage Quantification (Long Amplicon Quantitative PCR)

Objective: To quantify the extent of DNA damage induced by Tilimycin in vivo.

Protocol:

  • Genomic DNA is isolated from cecal enterocytes of mice colonized with either wild-type K. oxytoca or a Tilimycin-non-producing mutant.

  • The DNA is quantified and its integrity is assessed.

  • Long DNA fragments (e.g., from the β-globin gene) are amplified using quantitative PCR (qPCR). The principle is that DNA lesions will inhibit the progression of the DNA polymerase, leading to a reduction in the amplification of longer fragments.

  • The amount of amplification product from the treated group is compared to that from the control group to calculate the frequency of DNA lesions per kilobase of DNA.

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of this compound and Tilimycin on the polymerization of purified tubulin.

Protocol:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The tubulin is then warmed to 37°C in a polymerization buffer containing GTP to initiate polymerization.

  • This compound, Tilimycin, or control substances (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) are added to the reaction mixture.

  • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time in a spectrophotometer. An increase in absorbance indicates a higher degree of polymerization.

Visualizing the Molecular Pathways

The following diagrams illustrate the biosynthesis of this compound and Tilimycin and their distinct downstream cellular effects.

Tilivalline_Tilimycin_Biosynthesis Biosynthesis of this compound and Tilimycin cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Pathway cluster_Spontaneous Spontaneous Reactions 3_HAA 3-Hydroxyanthranilic Acid NpsA_ThdA NpsA/ThdA 3_HAA->NpsA_ThdA L_Proline L-Proline NpsB NpsB L_Proline->NpsB Dipeptidyl_Intermediate Dipeptidyl Intermediate NpsA_ThdA->Dipeptidyl_Intermediate NpsB->Dipeptidyl_Intermediate Reductive_Release Reductive Release Dipeptidyl_Intermediate->Reductive_Release Tilimycin_Precursor L-N-(3-hydroxyanthraniloyl)prolinal Reductive_Release->Tilimycin_Precursor Tilimycin Tilimycin Tilimycin_Precursor->Tilimycin Cyclization This compound This compound Tilimycin->this compound + Indole Indole Indole Indole->this compound

Caption: Biosynthesis of this compound and Tilimycin via the NRPS pathway.

Mechanisms_of_Action Distinct Mechanisms of Action cluster_tilimycin Tilimycin Pathway cluster_this compound This compound Pathway Tilimycin Tilimycin DNA Cellular DNA Tilimycin->DNA Interacts with DNA_Adducts DNA Adducts (Guanine Alkylation) DNA->DNA_Adducts Forms DNA_Damage DNA Strand Breaks DNA_Adducts->DNA_Damage G1_S_Arrest G₁/S Phase Arrest DNA_Damage->G1_S_Arrest Apoptosis_T Apoptosis G1_S_Arrest->Apoptosis_T This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G₂/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis_V Apoptosis G2_M_Arrest->Apoptosis_V

Caption: Divergent signaling pathways of this compound and Tilimycin.

Conclusion

This compound and Tilimycin, despite their common biosynthetic origin, represent a fascinating case of functional divergence in microbial secondary metabolites. Tilimycin's genotoxic activity positions it as a potential lead for the development of novel antibiotics or chemotherapeutics that target DNA replication. Conversely, this compound's microtubule-stabilizing properties place it in the same class as successful anticancer drugs like paclitaxel, suggesting its potential as a therapeutic agent. This comparative guide provides the foundational data and experimental context necessary for researchers to further explore the unique biological activities of these potent enterotoxins.

References

Comparing the DNA-damaging activity of Tilimycin with the tubulin-binding activity of Tilivalline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the distinct cellular activities of two bacterial metabolites, Tilimycin and Tilivalline. While both originate from the opportunistic pathogen Klebsiella oxytoca and are implicated in antibiotic-associated hemorrhagic colitis, their mechanisms of action diverge significantly. Tilimycin acts as a genotoxin, directly damaging DNA, whereas this compound functions as a microtubule-stabilizing agent, disrupting cytoskeletal dynamics.[1][2] This report synthesizes available experimental data to elucidate their contrasting molecular targets and cellular consequences.

Core Mechanisms of Action

Tilimycin: A DNA-Damaging Agent

Tilimycin, a member of the pyrrolobenzodiazepine (PBD) family, exerts its cytotoxic effects by targeting the cell's genetic material.[3][4] Its predicted mechanism involves the alkylation of DNA, leading to the formation of DNA adducts.[5] This interaction with DNA activates cellular damage repair mechanisms. Unrepaired damage can result in DNA strand breaks, ultimately triggering apoptosis and contributing to cellular demise.

This compound: A Microtubule-Stabilizing Agent

In contrast to Tilimycin, this compound's cellular target is the cytoskeleton, specifically tubulin. It binds to tubulin and stabilizes microtubules, preventing their disassembly. This disruption of microtubule dynamics leads to mitotic arrest, where cells are unable to progress through cell division. This prolonged mitotic arrest is a potent trigger for apoptosis.

Quantitative Comparison of Cellular Activity

CompoundCell LineAssay TypeIC50 Value (µM)Reference
Tilimycin HEK cellsCytotoxicity~1 (IC25)
This compound HeLa cellsCell Cycle Arrest10
Tilimycin HeLa cellsCell Cycle Arrest2.5

Note: The provided IC25 value for Tilimycin in HEK cells indicates the concentration at which 25% of cell viability is inhibited. The values for HeLa cells represent concentrations used to induce cell cycle arrest for analysis.

Experimental Methodologies

The distinct activities of Tilimycin and this compound have been elucidated through specific biochemical and cellular assays.

Assessing the DNA-Damaging Activity of Tilimycin

A key method to evaluate DNA damage is the Single Cell Gel Electrophoresis (Comet) Assay .

Experimental Protocol: Comet Assay

  • Cell Treatment: Treat cultured cells (e.g., HeLa, HT-29, or SW48) with varying concentrations of Tilimycin for a defined period (e.g., 4 hours). Include a solvent control (e.g., DMSO) and a positive control for DNA damage (e.g., a known DNA alkylating agent).

  • Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on microscope slides.

  • Lysis: Lyse the cells with a detergent- and high-salt-containing solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. The negatively charged, fragmented DNA will migrate away from the nucleus, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., DAPI) and visualize using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the percentage of DNA in the tail for at least 50 cells per condition.

Evaluating the Tubulin-Binding Activity of this compound

The effect of this compound on microtubule dynamics is assessed using an in vitro Tubulin Polymerization Assay .

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin protein in a suitable buffer.

  • Initiation of Polymerization: Initiate tubulin polymerization by adding GTP and incubating the mixture at 37°C.

  • Treatment: Add this compound, a positive control for microtubule stabilization (e.g., paclitaxel), a positive control for microtubule destabilization (e.g., nocodazole), and a solvent control to separate reactions.

  • Monitoring Polymerization: Monitor the extent of tubulin polymerization over time by measuring the increase in absorbance at 340 nm. An increase in absorbance indicates the formation of microtubules.

  • Data Analysis: Plot absorbance against time to generate polymerization curves. An increase in the rate and extent of polymerization in the presence of a compound indicates microtubule-stabilizing activity.

Signaling Pathways and Experimental Workflows

Tilimycin-Induced DNA Damage Pathway

Tilimycin_Pathway Tilimycin Tilimycin Cell Cellular Uptake Tilimycin->Cell DNA Nuclear DNA Cell->DNA Intercalation & Alkylation Adduct DNA Adduct Formation DNA->Adduct DDR DNA Damage Response (DDR) Activation Adduct->DDR Repair DNA Repair Mechanisms DDR->Repair Breaks DNA Strand Breaks DDR->Breaks If damage is severe Apoptosis Apoptosis Breaks->Apoptosis

Caption: Signaling pathway of Tilimycin-induced DNA damage.

This compound's Effect on Microtubule Dynamics

Tilivalline_Pathway This compound This compound Cell Cellular Uptake This compound->Cell Stabilization Microtubule Stabilization This compound->Stabilization Inhibition of Depolymerization Tubulin αβ-Tubulin Dimers Cell->Tubulin Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Dynamic Instability Polymerization->Stabilization Depolymerization->Tubulin Arrest Mitotic Arrest Stabilization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound-induced microtubule stabilization.

Experimental Workflow: Comet Assay

Comet_Workflow Start Start: Treat cells with Tilimycin Embed Embed cells in agarose on slides Start->Embed Lyse Lyse cells to isolate nucleoids Embed->Lyse Electrophorese Perform gel electrophoresis Lyse->Electrophorese Stain Stain DNA with fluorescent dye Electrophorese->Stain Visualize Visualize comets via fluorescence microscopy Stain->Visualize Analyze Quantify % Tail DNA Visualize->Analyze End End: Determine extent of DNA damage Analyze->End

Caption: Workflow for the Comet Assay to detect DNA damage.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Tubulin_Workflow Start Start: Prepare purified tubulin solution Initiate Initiate polymerization with GTP at 37°C Start->Initiate Add_Compounds Add this compound and controls Initiate->Add_Compounds Monitor Monitor absorbance at 340 nm over time Add_Compounds->Monitor Plot Plot absorbance vs. time Monitor->Plot Analyze Analyze polymerization curves Plot->Analyze End End: Determine effect on microtubule formation Analyze->End

References

Comparative Analysis of Tilivalline and Its Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Tilivalline and its key derivatives. This compound, a naturally occurring pyrrolobenzodiazepine (PBD) produced by the gut bacterium Klebsiella oxytoca, and its precursor, Tilimycin, have garnered significant interest due to their distinct cytotoxic mechanisms. Understanding the SAR of these compounds is crucial for the development of novel therapeutics, particularly in the fields of oncology and microbiology.

Introduction to this compound and Tilimycin

This compound was initially identified as the causative agent of antibiotic-associated hemorrhagic colitis (AAHC)[1]. It is a nonribosomal peptide that induces apoptosis in intestinal epithelial cells[1][2]. However, further research revealed that this compound is the product of a non-enzymatic reaction between its precursor, Tilimycin, and indole[3][4][5]. Tilimycin itself is a potent cytotoxin, and evidence suggests it plays a more significant role in the pathogenicity of K. oxytoca[4].

The two compounds, despite sharing a common PBD core, exhibit remarkably different mechanisms of action. Tilimycin acts as a genotoxin, alkylating DNA and causing cell cycle arrest, while this compound functions as a microtubule-stabilizing agent, leading to mitotic arrest[2][6][7]. These distinct activities are directly linked to a key structural difference: the substituent at the C11 position of the PBD scaffold[5][7].

Comparative Cytotoxicity

The cytotoxic profiles of this compound, Tilimycin, and synthetic derivatives highlight critical aspects of their structure-activity relationship. Tilimycin is significantly more potent than this compound. Furthermore, modification of the C11 substituent has a profound impact on activity, as demonstrated by a synthetic cyano-analogue.

CompoundStructureCell LineIC50 (µM)Key SAR Observations
This compound Pyrrolo[2,1-c][8][9]benzodiazepine with a C11-indole substituentHeLa14.5[5]The bulky indole (B1671886) group at C11 prevents DNA alkylation but confers tubulin-binding activity.
Tilimycin (Kleboxymycin)Pyrrolo[2,1-c][8][9]benzodiazepine with a C11-hydroxyl group (hemiaminal)HeLa2.6[5]The hemiaminal at C11 is crucial for its DNA alkylating activity, leading to higher cytotoxicity than this compound. It is reported to be over 9-fold more cytotoxic than this compound in HEp-2 cells[3].
11-β-cyano-analogue This compound analogue with a cyano group replacing the indole group at C11L1210 (mouse leukemia)~100x more potent than this compound[8][9]Replacement of the bulky indole with a smaller, electron-withdrawing cyano group dramatically increases cytotoxicity. The β-stereochemistry is critical for this enhanced activity.
11-α-cyano-analogue Epimer of the 11-β-cyano-analogueL1210 (mouse leukemia)~100x less potent than the β-epimer[8][9]The stereochemistry at the C11 position is a critical determinant of cytotoxic activity. The α-configuration significantly reduces potency.

Biosynthesis and Mechanism of Action

The distinct biological activities of this compound and Tilimycin originate from their biosynthesis and subsequent molecular interactions.

Biosynthesis of Tilimycin and this compound

Tilimycin is synthesized by a nonribosomal peptide synthetase (NRPS) pathway in Klebsiella oxytoca. This compound is not directly produced by this enzymatic machinery but is instead formed through a spontaneous, non-enzymatic reaction between the biosynthesized Tilimycin and indole, which is also produced by the bacterium[3][4][5][10].

This compound Biosynthesis cluster_enzymatic Enzymatic Pathway (NRPS) cluster_nonenzymatic Non-Enzymatic Reaction 3HAA 3-Hydroxyanthranilic Acid NRPS NpsA, ThdA, NpsB (NRPS Machinery) 3HAA->NRPS Proline L-Proline Proline->NRPS Tilimycin Tilimycin NRPS->Tilimycin This compound This compound Tilimycin->this compound Spontaneous Reaction Indole Indole Indole->this compound

Biosynthesis of Tilimycin and this compound.
Divergent Mechanisms of Action

The structural difference at the C11 position dictates the molecular targets of Tilimycin and this compound, leading to distinct cellular consequences.

Mechanisms of Action cluster_tilimycin Tilimycin Pathway cluster_this compound This compound Pathway Tilimycin Tilimycin (C11-OH) DNA DNA Minor Groove Tilimycin->DNA Adduct DNA Adduct Formation DNA->Adduct Damage DNA Damage Adduct->Damage G1S_Arrest G1/S Phase Cell Cycle Arrest Damage->G1S_Arrest Apoptosis_T Apoptosis G1S_Arrest->Apoptosis_T This compound This compound (C11-Indole) Tubulin Tubulin Dimers This compound->Tubulin Stabilization Microtubule Stabilization Tubulin->Stabilization Mitotic_Arrest G2/M Phase Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis_V Apoptosis Mitotic_Arrest->Apoptosis_V MTT_Workflow Start Seed cells in a 96-well plate Incubate_Cells Incubate for 24h Start->Incubate_Cells Add_Compound Add this compound/Derivative (serial dilutions) Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution (e.g., 0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance End Calculate IC50 Read_Absorbance->End

References

Evaluating the Efficacy of Tilivalline Analogs as Potential Antitumor Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Tilivalline, a pyrrolo[1][2]benzodiazepine (PBD) natural product, and its analogs have emerged as a promising class of compounds with potential antitumor activity. This guide provides a comprehensive evaluation of the efficacy of this compound analogs, comparing their performance with established antitumor agents and presenting supporting experimental data to inform further research and development.

Introduction to this compound and its Analogs

This compound is a metabolite produced by the bacterium Klebsiella oxytoca.[3][4] It belongs to the pyrrolobenzodiazepine (PBD) family, a class of compounds known for their DNA-binding and cytotoxic properties.[3] However, this compound possesses a unique structural feature—an indole (B1671886) substituent at the C11 position—that sterically hinders its ability to form covalent adducts with DNA, a common mechanism of action for other PBDs. Instead, this compound exerts its cytotoxic effects through a distinct mechanism: microtubule stabilization. This positions this compound and its analogs as potential alternatives to other microtubule-targeting agents like the taxanes.

The antitumor potential of this compound has spurred the synthesis and evaluation of various analogs with modifications aimed at enhancing cytotoxicity and optimizing pharmacological properties. These modifications primarily focus on the C11 position and the benzene (B151609) ring of the PBD core.

Mechanism of Action: A Tale of Two Molecules

The antitumor activity of this class of compounds is not limited to this compound itself. Its biosynthetic precursor, Tilimycin , also a PBD, exhibits potent cytotoxicity through a different mechanism. Understanding the distinct modes of action of these two molecules is crucial for the rational design of novel analogs.

  • Tilimycin: The Genotoxin: Tilimycin lacks the bulky indole group of this compound and acts as a DNA alkylating agent, forming covalent adducts with DNA and leading to cell cycle arrest in the S phase. This is a well-established mechanism for many PBD-based antitumor drugs.

  • This compound: The Microtubule Stabilizer: The presence of the indole group in this compound prevents its interaction with DNA. Instead, this compound binds to tubulin and stabilizes microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle. This mechanism is similar to that of the widely used chemotherapeutic agent, paclitaxel.

The dual-mechanism potential within this scaffold presents a unique opportunity for developing novel anticancer agents with potentially broader efficacy.

Comparative Cytotoxicity of this compound Analogs

Structure-activity relationship (SAR) studies have been instrumental in identifying this compound analogs with significantly enhanced cytotoxicity compared to the parent compound. A key finding is the dramatic increase in potency achieved by replacing the indole group at the C11 position with a cyano group.

CompoundCell LineIC50 (µg/mL)Relative Potency vs. This compoundReference
This compoundL1210 (Mouse Leukemia)~51x
11-β-cyano-Tilivalline analogL1210 (Mouse Leukemia)0.05~100x
α-epimer of 11-β-cyano-Tilivalline analogL1210 (Mouse Leukemia)~5~1x

Key Observations:

  • The 11-β-cyano analog is approximately 100 times more cytotoxic than this compound against mouse leukemia L1210 cells.

  • The stereochemistry at the C11 position is critical for activity, with the β-epimer being significantly more potent than the α-epimer.

  • Tilimycin, the natural precursor to this compound, is reported to be an order of magnitude more cytotoxic than this compound itself.

Comparison with Established Antitumor Agents

To contextualize the efficacy of this compound analogs, it is essential to compare their cytotoxic potential with that of established drugs targeting similar cellular mechanisms.

CompoundMechanism of ActionCell Line(s)IC50 RangeReference(s)
This compound Analog (11-β-cyano) Microtubule Stabilization (presumed) L1210 ~0.09 µM (converted from 0.05 µg/mL)
PaclitaxelMicrotubule StabilizationVarious human cancer cell lines2.5 - 7.5 nM
VincristineMicrotubule DestabilizationA375 (Melanoma)120 µg/mL (high concentration effect)
DoxorubicinDNA Intercalation/Topoisomerase II InhibitionHeLa, HepG21.7 - 11.1 µM
CisplatinDNA Cross-linkingHeLa, HepG277.4 µM (HeLa)

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell lines, incubation times, assay methods). The provided data serves as a general reference.

Experimental Protocols

The evaluation of this compound analogs as antitumor agents relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog or control compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of the viability dye propidium iodide (PI).

Protocol:

  • Cell Treatment: Treat cells with the this compound analog as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Molecular Interactions

The primary mechanism of action for this compound and its microtubule-stabilizing analogs involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Tilivalline_Signaling_Pathway This compound This compound Analog Tubulin β-Tubulin This compound->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

The stabilization of microtubules by this compound analogs disrupts the formation of a functional mitotic spindle, which in turn activates the Spindle Assembly Checkpoint (SAC). Prolonged activation of the SAC leads to cell cycle arrest in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.

Experimental Workflow

A typical workflow for the preclinical evaluation of novel this compound analogs is outlined below.

Experimental_Workflow Synthesis Analog Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Lead_Identification Lead Analog Identification (Potency & Selectivity) Cytotoxicity->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism_Studies->Apoptosis Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo

Workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

This compound and its analogs represent a promising class of antitumor agents with a distinct mechanism of action from many other PBDs. The remarkable increase in cytotoxicity observed with the 11-β-cyano analog highlights the potential for significant potency improvements through targeted chemical modifications. The dual mechanisms of action exhibited by this compound (microtubule stabilization) and its precursor Tilimycin (DNA damage) offer a unique platform for the development of novel cancer therapeutics.

Future research should focus on:

  • Synthesizing and screening a broader library of this compound analogs to further elucidate the structure-activity relationships and identify candidates with improved potency and selectivity against a panel of human cancer cell lines.

  • Conducting detailed mechanistic studies to fully characterize the signaling pathways involved in this compound analog-induced apoptosis.

  • Performing in vivo studies using animal models to evaluate the efficacy and safety of the most promising lead compounds.

  • Investigating the potential for combination therapies with other anticancer drugs to enhance therapeutic outcomes.

The continued exploration of this compound analogs holds significant promise for the discovery and development of the next generation of cancer chemotherapeutics.

References

A Head-to-Head Comparison of Tilivalline with Other Pyrrolobenzodiazepine (PBD) Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tilivalline with its immediate precursor, Tilimycin, and other classic pyrrolobenzodiazepine (PBD) monomers. The information presented is supported by experimental data to highlight the unique properties of this compound within this class of compounds.

Executive Summary

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with potent antitumor properties.[1] However, this compound, a PBD produced by the gut bacterium Klebsiella oxytoca, represents a significant departure from this classical mechanism of action.[2] Unlike its precursor Tilimycin and other PBD monomers that exert their cytotoxic effects through DNA damage, this compound acts as a microtubule-stabilizing agent, leading to mitotic arrest.[2][3] This fundamental difference in its mode of action makes this compound a unique PBD with distinct therapeutic potential and a different toxicological profile. This guide will delve into a head-to-head comparison of their cytotoxicity, mechanisms of action, and the experimental protocols used to elucidate these properties.

Data Presentation: Cytotoxicity Profile

The cytotoxic potential of this compound, Tilimycin (also known as kleboxymycin), and other PBD monomers has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as incubation time and the specific cell line used.

CompoundCell LineIC50 (µM)Reference
This compound HeLa~20[4]
HT-29>20
SW48>20
Tilimycin (Kleboxymycin) HeLa~2.5
HT-29~1
SW48~1
Anthramycin L12100.002
Tomaymycin L12100.003
Sibiromycin L12100.0006
DC-81 L12100.008

Key Observations:

  • Tilimycin is significantly more cytotoxic than this compound. This is consistent with their different mechanisms of action, where direct DNA damage by Tilimycin is a more potent inducer of cell death.

  • Classic PBD monomers like Anthramycin, Tomaymycin, Sibiromycin, and DC-81 exhibit exceptionally high cytotoxicity, with IC50 values in the nanomolar to picomolar range. This highlights the potent cell-killing ability of DNA-alkylating PBDs.

  • This compound's cytotoxicity is modest in comparison to both its precursor and other DNA-binding PBDs.

Mechanisms of Action: A Tale of Two Pathways

The most striking difference between this compound and other PBD monomers lies in their molecular targets and the subsequent cellular signaling pathways they activate.

This compound: A Microtubule Stabilizer

This compound does not interact with DNA. Instead, it binds to tubulin and stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to a cascade of events culminating in mitotic arrest and apoptosis.

Signaling Pathway and Experimental Workflow:

The workflow to determine this compound's effect on microtubule dynamics and the subsequent signaling pathway is depicted below.

G cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway A Treat cells with this compound B Immunofluorescence staining for α-tubulin A->B Visualize microtubule network C Flow cytometry with PI staining A->C Analyze cell cycle distribution D Western blot for cell cycle proteins A->D Quantify protein expression E This compound F Binds to β-tubulin E->F G Microtubule stabilization F->G H Disruption of mitotic spindle dynamics G->H I Spindle Assembly Checkpoint (SAC) activation H->I J G2/M phase arrest I->J K Apoptosis J->K

Caption: Workflow for analyzing this compound's microtubule-stabilizing activity and the resulting signaling cascade.

Tilimycin and Other PBD Monomers: Genotoxic DNA Alkylators

Tilimycin, in contrast to this compound, possesses an electrophilic imine moiety that allows it to covalently bind to the N2 position of guanine (B1146940) in the minor groove of DNA. This DNA alkylation creates adducts that distort the DNA helix, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately apoptosis. This mechanism is characteristic of classical PBD monomers.

Signaling Pathway and Experimental Workflow:

The workflow to assess the genotoxicity of Tilimycin and the subsequent DDR pathway is illustrated below.

G cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway A Treat cells with Tilimycin/PBD B Comet Assay A->B Detect DNA strand breaks C Immunofluorescence for γH2AX A->C Visualize DNA double-strand breaks D Western blot for DDR proteins A->D Measure protein activation E Tilimycin / PBD Monomer F DNA alkylation (Guanine-N2 adduct) E->F G DNA damage (strand breaks) F->G H ATM/ATR activation G->H I Phosphorylation of Chk1/Chk2 H->I J p53 stabilization and activation I->J K Cell cycle arrest (G1/S or G2/M) J->K L Apoptosis J->L K->L

Caption: Workflow for analyzing the genotoxic effects of Tilimycin and other PBDs, and the DNA damage response pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PBD monomer (e.g., this compound, Tilimycin) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with the compound of interest (e.g., this compound) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

DNA Damage Detection (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Embed treated cells in a low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Conclusion

This compound stands apart from its PBD relatives due to its unique mechanism of action as a microtubule stabilizer rather than a DNA-damaging agent. This distinction results in a lower cytotoxic potency compared to its precursor, Tilimycin, and other classical PBD monomers. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and compare the biological activities of these compounds. Understanding these fundamental differences is crucial for the targeted development of PBD-based therapeutics.

References

Cross-Reactivity of Pyrrolobenzodiazepine (PBD) Antibodies with Tilivalline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PBDs and Tilivalline

Pyrrolobenzodiazepines (PBDs) are a class of potent DNA-interactive agents that bind to the minor groove of DNA.[1] Synthetic PBD dimers, in particular, are utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy due to their high potency.[2] These molecules are haptens, meaning they are too small to elicit an immune response on their own and must be conjugated to a carrier protein to generate antibodies.[1]

This compound is a naturally occurring PBD produced by the bacterium Klebsiella oxytoca. Structurally, it is a pentacyclic PBD with a key distinguishing feature: an indole (B1671886) substituent at the C11 position. This structural element is significant as it is believed to sterically hinder the formation of a covalent bond with DNA, a common mechanism of action for many other PBDs. Instead, this compound has been shown to exert its cytotoxic effects by targeting tubulin.

The specificity of antibodies raised against different PBDs is a critical consideration in the development of immunoassays for pharmacokinetic studies and for understanding potential off-target binding. This guide explores the factors influencing this specificity and the likelihood of cross-reactivity with the structurally distinct this compound.

Antibody Specificity and Cross-Reactivity with this compound

The generation of antibodies specific to a particular PBD involves using that PBD as a hapten conjugated to a carrier protein. The resulting antibodies will primarily recognize the three-dimensional structure of the PBD molecule presented. Given the significant structural differences between the PBD dimers commonly used in ADCs and this compound, particularly at the C11 position, the potential for cross-reactivity is expected to be low.

Antibodies raised against PBD dimers used in ADCs, such as those in loncastuximab tesirine, are designed to be highly specific to the payload. This specificity is crucial for accurate quantification in pharmacokinetic assays. While comprehensive cross-reactivity panels are not always published, the available data for specific monoclonal antibodies suggest high specificity.

The following table summarizes the specificity of a commercially available anti-PBD antibody. It is important to note the absence of publicly available data on the cross-reactivity of various anti-PBD antibodies with this compound.

Antibody/Clone Immunogen Specificity Known Non-Cross-Reactivity Cross-Reactivity with this compound
M1D08 PBD-BSASpecific to Loncastuximab TesirineIgG1-MMAF, Disitamab Vedotin (RC48), Trastuzumab Deruxtecan, Sacituzumab Govitecan, Trastuzumab-DM1Data not available

Experimental Protocols

The primary method for determining the cross-reactivity of an anti-PBD antibody is through a competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA for PBD Cross-Reactivity

Objective: To determine the relative binding affinity of an anti-PBD antibody to this compound and other PBD compounds compared to the immunizing PBD.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-PBD monoclonal or polyclonal antibody

  • PBD-protein conjugate for coating (e.g., PBD-OVA)

  • The PBD compound used for immunization (as the reference standard)

  • This compound and other PBD analogs to be tested for cross-reactivity

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Assay buffer (e.g., PBS)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the PBD-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the reference PBD standard and the test compounds (including this compound) in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-PBD antibody with the various concentrations of the standards and test compounds for 1 hour at 37°C.

    • Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked microtiter plate wells.

    • Incubate for 90 minutes at 37°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Detection:

    • Add the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The concentration of the competing compound is plotted against the absorbance. The signal is inversely proportional to the concentration of the free PBD in the pre-incubation step. The 50% inhibitory concentration (IC50) is determined for the reference standard and each test compound. The percent cross-reactivity is calculated using the following formula:

% Cross-reactivity = (IC50 of reference standard / IC50 of test compound) x 100

Visualizations

Experimental Workflow for PBD Antibody Cross-Reactivity Screening

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with PBD-Protein Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Add Mixture to Plate p4->c3 c1 Prepare PBD Standards & Test Compounds (e.g., this compound) c2 Pre-incubate Anti-PBD Ab with Standards/Samples c1->c2 c2->c3 c4 Incubate c3->c4 c5 Wash c4->c5 d1 Add Secondary Ab-HRP c5->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate (in dark) d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance (450 nm) d6->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2

Caption: Workflow for Competitive ELISA.

Signaling Pathway

As this compound's mechanism of action involves tubulin disruption rather than DNA binding, a signaling pathway diagram is less relevant to the topic of antibody cross-reactivity. The key interaction is the binding of the PBD hapten to the antibody, which is a molecular recognition event, not a signaling cascade.

Conclusion

The specificity of antibodies raised against PBD compounds is a critical factor in the development of robust immunoassays for ADCs. While direct experimental data on the cross-reactivity of various anti-PBD antibodies with this compound is lacking in the public domain, the significant structural differences between this compound and the PBD dimers typically used as ADC payloads suggest that high cross-reactivity is unlikely. The indole substitution at the C11 position of this compound fundamentally alters the shape and electronic properties of a key region of the molecule, which would be a primary epitope for antibody recognition.

For researchers developing assays for PBDs or this compound, it is imperative to empirically determine the cross-reactivity of the specific antibodies being used. The provided competitive ELISA protocol offers a standard method for such a determination. The development of highly specific monoclonal antibodies, such as the example cited, demonstrates that it is possible to generate reagents with minimal cross-reactivity to other structurally related compounds. Future work in this area would benefit from the systematic evaluation of a panel of anti-PBD antibodies against a diverse library of PBD analogs, including this compound, to provide a comprehensive understanding of their binding profiles.

References

Synergistic Disruption: A Comparative Analysis of Tilivalline and Tilimycin in Colitis Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into the individual and combined effects of Tilivalline and Tilimycin, two enterotoxins produced by Klebsiella oxytoca, reveals a synergistic mechanism in the pathogenesis of antibiotic-associated hemorrhagic colitis (AAHC). This guide provides a comparative analysis of their distinct and cooperative roles in disrupting intestinal barrier function and inducing epithelial cell death, supported by experimental data and detailed protocols for researchers in gastroenterology, microbiology, and drug development.

This compound and Tilimycin, both pyrrolobenzodiazepine metabolites, have been identified as key virulence factors in AAHC. While structurally related, they exhibit distinct mechanisms of action that collectively contribute to the severe intestinal inflammation characteristic of this disease. Tilimycin acts as a genotoxin, causing DNA damage, while this compound functions as a microtubule-stabilizing agent, leading to mitotic arrest.[1][2][3] Their combined presence in the gut during K. oxytoca-associated colitis suggests a potent synergy in driving disease progression.[1][4]

Comparative Efficacy in Disrupting Intestinal Barrier Function

Experimental evidence demonstrates a significant potentiation of intestinal barrier dysfunction in the presence of both toxins. In-vitro studies using T84 intestinal epithelial cell monolayers show a more pronounced decrease in transepithelial resistance (TER) and an increase in paracellular permeability when exposed to a K. oxytoca strain capable of producing both this compound and Tilimycin (AHC6), compared to a mutant strain deficient in toxin production (Mut-89). This indicates that the combined action of these toxins is crucial for the breakdown of the intestinal barrier.

Treatment GroupChange in Transepithelial Resistance (TER)Permeability to Fluorescein (332 Da)Permeability to FITC-Dextran (4 kDa)
Control (TSB Medium) BaselineBaselineBaseline
Toxin-Producing K. oxytoca (AHC6 supernatant) Significant Decrease~2-fold increase~1.6-fold increase
Toxin-Deficient K. oxytoca (Mut-89 supernatant) Moderate DecreaseModerate IncreaseModerate Increase

Data summarized from Hering, N.A., et al. (2019).

Independent and Synergistic Induction of Apoptosis

A hallmark of AAHC is the extensive apoptosis of intestinal epithelial cells. Both this compound and Tilimycin have been shown to independently trigger apoptotic pathways. Tilimycin's DNA-damaging activity and this compound's ability to induce mitotic arrest both culminate in programmed cell death. The co-occurrence of these two distinct apoptotic triggers in the intestinal lumen during infection likely leads to an amplified and accelerated rate of epithelial cell death, contributing significantly to mucosal damage and the clinical manifestations of colitis.

Signaling Pathways in Toxin-Induced Colitis

The pathogenic effects of this compound and Tilimycin are mediated through distinct cellular signaling pathways. Tilimycin's interaction with DNA activates DNA damage repair mechanisms, while this compound's binding to tubulin stabilizes microtubules, leading to cell cycle arrest. Both pathways, however, converge on the induction of apoptosis.

Tilivalline_Tilimycin_Signaling cluster_tilimycin Tilimycin Pathway cluster_this compound This compound Pathway Tilimycin Tilimycin DNA_Damage DNA Damage Tilimycin->DNA_Damage DDR_Activation DNA Damage Repair Activation DNA_Damage->DDR_Activation Apoptosis Apoptosis DDR_Activation->Apoptosis This compound This compound Tubulin_Binding Tubulin Binding This compound->Tubulin_Binding Microtubule_Stabilization Microtubule Stabilization Tubulin_Binding->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Mitotic_Arrest->Apoptosis Intestinal_Barrier_Disruption Intestinal Barrier Disruption Apoptosis->Intestinal_Barrier_Disruption Colitis_Pathogenesis Colitis Pathogenesis Intestinal_Barrier_Disruption->Colitis_Pathogenesis

Caption: Distinct and convergent signaling pathways of Tilimycin and this compound.

Experimental Protocols

Murine Model of Antibiotic-Associated Hemorrhagic Colitis

A widely used model to study the effects of this compound and Tilimycin in vivo involves the use of C57BL/6 mice.

  • Animal Housing: Mice are housed in specific pathogen-free conditions.

  • Antibiotic Treatment: To induce dysbiosis and allow for K. oxytoca colonization, mice are treated with an antibiotic cocktail, often including ampicillin, in their drinking water.

  • Infection: Mice are orally gavaged with a suspension of toxigenic K. oxytoca (e.g., AHC6 strain). Control groups receive a non-toxigenic mutant strain (e.g., Mut-89) or sterile broth.

  • Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding.

  • Endpoint Analysis: At the experimental endpoint, colonic tissue is harvested for histological analysis, and luminal contents are collected for toxin quantification and microbiome analysis.

AAHC_Murine_Model_Workflow cluster_groups Experimental Groups cluster_analysis Analysis Start Start: C57BL/6 Mice Antibiotics Antibiotic Treatment (e.g., Ampicillin in water) Start->Antibiotics Infection Oral Gavage with K. oxytoca Strains Antibiotics->Infection Toxigenic Toxigenic Strain (AHC6) NonToxigenic Non-Toxigenic Strain (Mut-89) Control Sterile Broth Monitoring Daily Monitoring (Weight, Diarrhea, Bleeding) Endpoint Endpoint Analysis Monitoring->Endpoint Histology Colon Histology Endpoint->Histology Toxin_Quant Luminal Toxin Quantification Endpoint->Toxin_Quant Microbiome Microbiome Analysis Endpoint->Microbiome Toxigenic->Monitoring NonToxigenic->Monitoring Control->Monitoring

Caption: Workflow for the murine model of AAHC.
In-Vitro Intestinal Barrier Function Assay

This assay measures the integrity of an epithelial cell monolayer.

  • Cell Culture: T84 cells are seeded on permeable supports and cultured until a confluent monolayer with high transepithelial resistance (TER) is formed.

  • Treatment: The monolayers are then treated with bacterial supernatants from toxigenic and non-toxigenic K. oxytoca strains or with purified this compound and Tilimycin, individually and in combination.

  • TER Measurement: TER is measured at various time points using an epithelial volt-ohm meter. A decrease in TER indicates a loss of barrier integrity.

  • Permeability Assay: The permeability of the monolayer to molecules of different sizes (e.g., fluorescein, FITC-dextran) is assessed by adding the fluorescent tracer to the apical side and measuring its appearance on the basolateral side over time.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Seeding: Intestinal epithelial cells (e.g., SW480) are seeded in a multi-well plate.

  • Toxin Treatment: Cells are treated with varying concentrations of purified this compound, Tilimycin, or a combination of both.

  • Lysis and Reagent Addition: After the desired incubation period, a luminogenic substrate for caspase-3 and -7 is added to the cell lysate.

  • Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of apoptosis. The signal is measured using a luminometer.

Conclusion

The synergistic action of this compound and Tilimycin represents a critical aspect of K. oxytoca-induced colitis. Their distinct yet complementary mechanisms of inducing DNA damage and mitotic arrest lead to a potent induction of apoptosis and a severe disruption of the intestinal barrier. Understanding these synergistic effects is paramount for the development of targeted therapeutic strategies against AAHC. Future research should focus on the development of inhibitors that can neutralize the activity of one or both of these toxins to mitigate the severity of this debilitating disease.

References

Safety Operating Guide

Navigating the Safe Disposal of Tilivalline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Tilivalline are paramount to ensuring laboratory safety and environmental protection. this compound, a naturally occurring pyrrolobenzodiazepine (PBD) enterotoxin, is noted for its cytotoxicity against carcinoma cells and its role in inducing epithelial apoptosis.[1] Due to its hazardous nature, strict adherence to established disposal protocols is essential. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety principles for handling potent cytotoxic agents.

Core Principles for this compound Disposal

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of similar cytotoxic compounds, particularly pyrrolobenzodiazepine analogues, is required. The fundamental principle is to treat this compound as a hazardous chemical waste, ensuring it is properly segregated, contained, and treated to render it non-retrievable before final disposal. All procedures must comply with local, regional, and national hazardous waste regulations.[2][3]

Quantitative Data Summary
PropertyValueReference
Chemical FormulaC₂₀H₁₉N₃O₂[4][5]
Molar Mass333.391 g·mol⁻¹[4]
AppearanceSolid (assumed)N/A
SolubilitySoluble in water[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste, including contaminated materials.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure appropriate PPE is worn to prevent skin and eye contact, inhalation, and ingestion.[2]

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.

  • Lab Coat: A dedicated, disposable lab coat should be used.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., handling powders outside of a contained space), a NIOSH-approved respirator is necessary.

Waste Segregation and Containment

Proper segregation of this compound waste is critical to prevent cross-contamination and ensure it is handled by qualified hazardous waste personnel.

  • Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, vials, contaminated gloves, bench paper) must be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be marked with "Cytotoxic Waste" or "Hazardous Chemical Waste."

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not empty this compound solutions into drains.[2]

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste."

Decontamination of Work Surfaces

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Prepare a fresh decontamination solution, such as a high-pH solution (e.g., sodium hypochlorite), which is often effective for degrading PBDs. The exact concentration and contact time should be validated for effectiveness.

  • Wipe the contaminated area with the decontamination solution, followed by a rinse with water.

  • All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the area.

  • Evacuate: Clear the immediate area of all personnel.

  • Secure: Restrict access to the spill area.

  • Report: Inform the laboratory supervisor and institutional safety officer.

  • Clean-up (if trained):

    • Don the appropriate PPE.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with a spill pillow or other absorbent material.

    • Carefully collect all contaminated materials and place them in the cytotoxic waste container.

    • Decontaminate the spill area as described above.

Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Ensure all waste containers are securely sealed and properly labeled.

  • Follow your institution's procedures for arranging the pickup and disposal of hazardous chemical waste.

  • Waste from residues must be disposed of in accordance with national and local regulations.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

Tilivalline_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal Final Disposal start Material Potentially Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Place in Labeled Cytotoxic Sharps Container is_sharp->sharps_container Yes is_solid Is it solid, non-sharp waste? is_liquid->is_solid No liquid_container Collect in Labeled Liquid Cytotoxic Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Solid Cytotoxic Waste Container is_solid->solid_container Yes licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal is_solid->licensed_disposal No (Non-contaminated) sharps_container->licensed_disposal liquid_container->licensed_disposal solid_container->licensed_disposal

Caption: Decision workflow for segregating and disposing of this compound waste.

By adhering to these rigorous procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Logistical Information for Handling Tilivalline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal procedures for the handling of Tilivalline. As an enterotoxin with cytotoxic properties, strict adherence to these guidelines is paramount to ensure laboratory safety and experimental integrity.

Immediate Safety and Handling

This compound is a naturally occurring pyrrolobenzodiazepine (PBD) and an enterotoxin produced by Klebsiella oxytoca.[1] It exhibits cytotoxicity by binding to tubulin and stabilizing microtubules, which leads to mitotic arrest and subsequent apoptosis.[2][3] Due to its biological activity, this compound should be handled with the same precautions as other potent cytotoxic agents.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes or aerosolized particles.
Body Protection Laboratory CoatA dedicated, disposable, solid-front gown is preferred. Cuffed sleeves are recommended to prevent wrist exposure.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of aerosols. For procedures with a higher risk of aerosolization, a fitted N95 or higher-level respirator should be considered.
Emergency Procedures
SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating solution.

Operational Plan: Handling and Experimental Protocols

The following protocols are generalized and should be adapted to specific experimental needs in consultation with your institution's safety office.

Preparation of Stock Solutions
  • Pre-computation : Calculate the required mass of this compound for the desired stock concentration and volume.

  • Weighing : Conduct all weighing of solid this compound within a chemical fume hood. Use an analytical balance with a draft shield.

  • Solubilization : Add the appropriate solvent (e.g., DMSO, ethanol) to the vial containing the weighed this compound. Ensure the vial is securely capped.

  • Mixing : Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage : Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C or -80°C) and protected from light.

Cell Culture Experiment Workflow

The following diagram illustrates a typical workflow for treating cultured cells with this compound to assess its cytotoxic effects.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate cells in multi-well plates incubate_adherence Incubate for cell adherence (24h) plate_cells->incubate_adherence add_this compound Add this compound dilutions to cells incubate_adherence->add_this compound prep_dilutions Prepare serial dilutions of this compound prep_dilutions->add_this compound incubate_treatment Incubate for desired time period (e.g., 24-72h) add_this compound->incubate_treatment assess_viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate_treatment->assess_viability analyze_apoptosis Analyze apoptosis (e.g., flow cytometry, caspase assay) incubate_treatment->analyze_apoptosis microscopy Microscopic analysis of cell morphology incubate_treatment->microscopy G This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Stabilization Microtubule Stabilization This compound->Stabilization Induces Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stabilization->Microtubules Prevents Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

References

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